molecular formula C20H23N2NaO5S B606777 MCC950 sodium CAS No. 256373-96-3

MCC950 sodium

Cat. No.: B606777
CAS No.: 256373-96-3
M. Wt: 426.5 g/mol
InChI Key: LFQQNXFKPNZRFT-UHFFFAOYSA-M
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Description

Potent and selective inhibitor of NLRP3, reducing interleukin-1β (IL-1β) production in vivo and attenuating the severity of experimental autoimmune encephalomyelitis (EAE)>CP-456773, also known as MCC950 and CRID3, is a potent and selective cytokine release inhibitor and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases. CP-456773 inhibits interleukin 1β (IL-1β) secretion and caspase 1 processing. MCC950 blocked canonical and noncanonical NLRP3 activation at nanomolar concentrations. MCC950 specifically inhibited activation of NLRP3 but not the AIM2, NLRC4 or NLRP1 inflammasomes. MCC950 reduced interleukin-1β (IL-1β) production in vivo and attenuated the severity of experimental autoimmune encephalomyelitis (EAE), a disease model of multiple sclerosis. MCC950 is a potential therapeutic for NLRP3-associated syndromes, including autoinflammatory and autoimmune diseases, and a tool for further study of the NLRP3 inflammasome in human health and disease.

Properties

IUPAC Name

sodium;1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S.Na/c1-20(2,24)14-10-17(27-11-14)28(25,26)22-19(23)21-18-15-7-3-5-12(15)9-13-6-4-8-16(13)18;/h9-11,24H,3-8H2,1-2H3,(H2,21,22,23);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQQNXFKPNZRFT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=COC(=C1)S(=O)(=O)[N-]C(=O)NC2=C3CCCC3=CC4=C2CCC4)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N2NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256373-96-3
Record name MCC-950 sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256373963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MCC-950 SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66BL55B687
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of MCC950 Sodium: A Technical Guide to its Inhibition of the NLRP3 Inflammasome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCC950 sodium is a potent, specific, and cell-permeable small molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. Its high selectivity and efficacy in a multitude of preclinical models of inflammatory diseases have established it as a critical tool for studying NLRP3-driven inflammation and as a benchmark for the development of novel anti-inflammatory therapeutics. This technical guide provides an in-depth exploration of the molecular mechanism of action of MCC950, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.

Core Mechanism of Action: Direct Inhibition of NLRP3 ATPase Activity

The primary mechanism of action of MCC950 is the direct inhibition of the NLRP3 inflammasome, a multi-protein complex that plays a central role in the innate immune system. MCC950 exerts its inhibitory effect by directly binding to the NACHT domain of the NLRP3 protein.[1][2][3] This binding event occurs at or near the Walker B motif, a critical site for ATP hydrolysis.[1][2][3]

By interacting with this region, MCC950 prevents the hydrolysis of ATP, a crucial step for the conformational changes required for NLRP3 activation and subsequent oligomerization.[1][2][3] This effectively locks the NLRP3 protein in an inactive state, thereby preventing the downstream recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1. The inhibition of inflammasome assembly abrogates the auto-catalytic activation of caspase-1, which in turn prevents the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[4][5]

Cryo-electron microscopy studies have provided a structural basis for this mechanism, revealing how MCC950 binding stabilizes the inactive conformation of NLRP3. MCC950 is specific for the NLRP3 inflammasome and does not significantly inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1.[5][6]

Quantitative Data

The potency and selectivity of MCC950 have been quantified across various experimental systems. The following tables summarize key quantitative data for MCC950.

Parameter Cell Type/System Stimulus Value Reference
IC50 (IL-1β release) Mouse Bone Marrow-Derived Macrophages (BMDMs)ATP7.5 nM[5][7]
Human Monocyte-Derived Macrophages (HMDMs)Not Specified8.1 nM
THP-1 derived macrophagesLPS + Nigericin0.2 µM[8][9]
Mouse Neonatal MicrogliaATP60 nM[10]
Binding Affinity (Kd) Recombinant human NLRP3ΔLRRSurface Plasmon Resonance224 nM[1]
Off-Target IC50 Carbonic Anhydrase 2 (CA2)p-NPA hydrolysis11 µM[8][11]

Table 1: In Vitro Efficacy and Binding Affinity of MCC950

Species Dose Route Cmax Tmax AUC(0-t) Reference
Mouse3 mg/kgPO11,731 ng/mL0.25 h46,897 ng.h/mL1.32 h[12]

Table 2: Pharmacokinetic Parameters of MCC950 in Mice

Signaling Pathway

The following diagram illustrates the NLRP3 inflammasome signaling pathway and the point of intervention by MCC950.

NLRP3_Pathway cluster_activation NLRP3 Activation & Priming cluster_inflammasome Inflammasome Assembly cluster_inhibition Inhibition by MCC950 cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB TLR->NFkB pro_IL1b pro-IL-1β NFkB->pro_IL1b Transcription pro_IL18 pro-IL-18 NFkB->pro_IL18 Transcription NLRP3_inactive Inactive NLRP3 NFkB->NLRP3_inactive Transcription IL1b IL-1β pro_IL1b->IL1b IL18 IL-18 pro_IL18->IL18 NLRP3_active Active NLRP3 (Oligomerized) NLRP3_inactive->NLRP3_active ATP Hydrolysis inhibition_point ASC ASC NLRP3_active->ASC Recruitment pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 Recruitment Caspase1 Active Caspase-1 pro_caspase1->Caspase1 Activation Caspase1->pro_IL1b Cleavage Caspase1->pro_IL18 Cleavage GSDMD GSDMD Caspase1->GSDMD Cleavage MCC950 MCC950 MCC950->inhibition_point Pyroptosis Pyroptosis GSDMD->Pyroptosis experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis differentiate Differentiate BMDMs seed Seed cells in plates differentiate->seed prime Prime with LPS seed->prime inhibit Treat with MCC950/Vehicle prime->inhibit activate Activate with Nigericin/ATP inhibit->activate collect Collect Supernatant activate->collect elisa Measure IL-1β/IL-18 (ELISA) collect->elisa ldh Measure LDH (Pyroptosis) collect->ldh darts_workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_digestion Protease Digestion cluster_analysis Analysis lysate Prepare Cell Lysate split Split Lysate lysate->split mcc950_treat Incubate with MCC950 split->mcc950_treat vehicle_treat Incubate with Vehicle split->vehicle_treat protease_mcc950 Add Protease mcc950_treat->protease_mcc950 protease_vehicle Add Protease vehicle_treat->protease_vehicle wb Western Blot for NLRP3 protease_mcc950->wb protease_vehicle->wb result Compare Degradation wb->result

References

An In-depth Technical Guide on MCC950 Sodium as a Selective NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCC950 sodium is a potent and highly selective small-molecule inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[1][2][3][4][5] The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to both pathogenic microbes and endogenous danger signals.[6][7][8] Upon activation, the NLRP3 inflammasome complex assembles, leading to the activation of caspase-1, which in turn processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secreted forms.[6][7][8] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a key therapeutic target.[6][9][10] MCC950 offers a valuable tool for studying the biological functions of the NLRP3 inflammasome and presents a promising therapeutic candidate for NLRP3-driven diseases.[10][11][12]

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and its application in preclinical research.

Chemical Properties of this compound
PropertyValue
Chemical Name N-[[(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)amino]carbonyl]-4-(1-hydroxy-1-methylethyl)-2-furansulfonamide, monosodium salt[13]
Synonyms CP-456,773, CRID3 sodium salt[5][13]
CAS Number 256373-96-3[4][13][14]
Molecular Formula C₂₀H₂₃N₂NaO₅S[13]
Molecular Weight 426.46 g/mol [3][13][14]
Solubility Soluble in DMSO (40 mg/ml) and water (30 mg/ml)[14]

Mechanism of Action

MCC950 directly targets the NLRP3 protein, preventing its activation and the subsequent assembly of the inflammasome complex.[1] Specifically, it is understood to bind to the Walker B motif within the NACHT domain of NLRP3. This interaction is thought to lock NLRP3 in an inactive conformation, thereby inhibiting its ATPase activity which is essential for inflammasome oligomerization and activation.[1][15] A key feature of MCC950 is its high selectivity for the NLRP3 inflammasome; it does not significantly inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1.[2][3][11]

NLRP3 Inflammasome Activation Pathway and Point of MCC950 Inhibition

The canonical activation of the NLRP3 inflammasome is a two-step process:

  • Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs).[6][8][16] These signals engage pattern recognition receptors like Toll-like receptors (TLRs), leading to the activation of the transcription factor NF-κB.[6][8] NF-κB then upregulates the expression of NLRP3 and pro-IL-1β.[6][8]

  • Activation (Signal 2): A second stimulus, such as ATP, nigericin, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex.[6][7] This leads to the oligomerization of NLRP3, the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and the subsequent recruitment and auto-activation of pro-caspase-1.[17]

MCC950 exerts its inhibitory effect during the activation step (Signal 2), preventing the conformational changes in NLRP3 required for inflammasome assembly.[1]

NLRP3_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS) TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA proIL1B_mRNA pro-IL-1β mRNA NFkB->proIL1B_mRNA NLRP3_inactive NLRP3 (inactive) NLRP3_mRNA->NLRP3_inactive Translation pro_IL1B Pro-IL-1β proIL1B_mRNA->pro_IL1B Translation Activators Activators (e.g., ATP, Nigericin) Activators->NLRP3_inactive NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 Pro-Caspase-1 pro_caspase1->Inflammasome caspase1 Caspase-1 (active) Inflammasome->caspase1 IL1B Mature IL-1β (Secretion) caspase1->IL1B IL18 Mature IL-18 (Secretion) caspase1->IL18 Pyroptosis Pyroptosis caspase1->Pyroptosis pro_IL1B->IL1B pro_IL18 Pro-IL-18 pro_IL18->IL18 GSDMD Gasdermin D GSDMD->Pyroptosis MCC950 MCC950 MCC950->NLRP3_active Inhibition

NLRP3 Inflammasome Activation Pathway and MCC950 Inhibition.

Quantitative Data on MCC950 Efficacy

The inhibitory potency of MCC950 has been quantified in various in vitro and in vivo models.

In Vitro Efficacy of MCC950
Cell TypeAssayStimulusIC₅₀Reference
Mouse Bone Marrow-Derived Macrophages (BMDMs)IL-1β ReleaseATP7.5 nM[2][3][4]
Human Monocyte-Derived Macrophages (HMDMs)IL-1β Release-8.1 nM[3][5]
Human Peripheral Blood Mononuclear Cells (PBMCs) from Muckle-Wells Syndrome PatientsIL-1β ReleaseLPS70.4 nM[18]
Human Whole BloodIL-1β ReleaseLPS + Nigericin627 nM[18]
THP-1 cellsIL-1β releaseNigericin & MSU14.3 nM[19]
In Vivo Efficacy of MCC950
Disease ModelSpeciesDose and RouteOutcomeReference
Experimental Autoimmune Encephalomyelitis (EAE)Mouse10 mg/kg, i.p.Attenuated disease severity[4]
Muckle-Wells Syndrome ModelMouse-Rescued neonatal lethality[11]
Spinal Cord InjuryMouse10 or 50 mg/kg, i.p.Improved neurological outcomes[20]
Diabetic Encephalopathy (db/db mice)Mouse10 mg/kg, i.p.Ameliorated cognitive impairment[16]
Isoflurane-induced Cognitive ImpairmentAged Mouse10 mg/kg, i.p.Ameliorated cognitive impairment[3][8]
Spontaneous Colitis (Winnie mice)Mouse40 mg/kg, oralDecreased severity of colitis[21]

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of MCC950 are provided below.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) and its inhibition by MCC950.

Materials:

  • Bone marrow cells from mice

  • L929-conditioned medium or recombinant M-CSF

  • DMEM supplemented with 10% FBS, penicillin/streptomycin

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • This compound salt

  • Phosphate-buffered saline (PBS)

  • ELISA kit for mouse IL-1β

Procedure:

  • BMDM Differentiation:

    • Harvest bone marrow from the femurs and tibias of mice.

    • Culture the cells in DMEM supplemented with 10% FBS and 20% L929-conditioned medium (or 20 ng/mL M-CSF) for 7 days to differentiate into macrophages.

  • Cell Seeding:

    • Seed the differentiated BMDMs into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Priming (Signal 1):

    • Prime the cells with LPS (e.g., 500 ng/mL) in serum-free DMEM for 3-4 hours.[22]

  • Inhibitor Treatment:

    • Remove the LPS-containing medium and replace it with fresh serum-free DMEM.

    • Add MCC950 at various concentrations and incubate for 30-60 minutes.

  • Activation (Signal 2):

    • Stimulate the cells with an NLRP3 activator, such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 5 µM) for 60-90 minutes.[23]

  • Sample Collection:

    • Collect the cell culture supernatants for cytokine analysis.

  • IL-1β Measurement:

    • Quantify the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

experimental_workflow start Start: Differentiated BMDMs in 96-well plate priming Priming (Signal 1): Add LPS (e.g., 500 ng/mL) Incubate 3-4 hours start->priming wash1 Wash with PBS priming->wash1 inhibitor Inhibitor Treatment: Add MCC950 (various concentrations) Incubate 30-60 minutes wash1->inhibitor activation Activation (Signal 2): Add ATP or Nigericin Incubate 30-90 minutes inhibitor->activation collect Collect Supernatants activation->collect elisa Measure IL-1β by ELISA collect->elisa end End: Analyze Data elisa->end

In Vitro NLRP3 Inflammasome Inhibition Assay Workflow.
ASC Oligomerization Assay

This assay is used to visualize the formation of the ASC speck, a hallmark of inflammasome activation, and to assess the inhibitory effect of MCC950 on this process.

Materials:

  • Primed and stimulated cell lysates (from the in vitro assay)

  • Lysis buffer (e.g., Triton X-100 based)

  • Cross-linking agent (e.g., disuccinimidyl suberate - DSS)

  • SDS-PAGE gels and buffers

  • Western blot apparatus and reagents

  • Anti-ASC antibody

Procedure:

  • Cell Lysis:

    • After stimulation, lyse the cells in a suitable buffer containing a mild non-ionic detergent.

  • Pelleting ASC Specks:

    • Centrifuge the lysates at a low speed (e.g., 5000 x g) to pellet the large ASC oligomers.[6]

  • Cross-linking:

    • Resuspend the pellet in PBS and add the cross-linking agent DSS (e.g., 2 mM) and incubate for 30 minutes at room temperature to stabilize the ASC oligomers.[24]

  • SDS-PAGE and Western Blotting:

    • Add SDS-PAGE sample buffer to the cross-linked pellets, boil, and then separate the proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane and probe with an anti-ASC antibody to visualize the ASC monomers and cross-linked oligomers.

Caspase-1 Activity Assay

This assay measures the enzymatic activity of caspase-1, which is directly activated by the assembled inflammasome.

Materials:

  • Cell lysates or supernatants from stimulated cells

  • Caspase-1 substrate (e.g., Ac-YVAD-pNA for colorimetric or Ac-YVAD-AFC for fluorometric detection)[25][26]

  • Assay buffer

  • 96-well plate

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Sample Preparation:

    • Use either cell lysates or cell-free supernatants from the in vitro inflammasome activation assay.

  • Assay Reaction:

    • In a 96-well plate, add the sample to the assay buffer containing the caspase-1 substrate.

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.[25][26] The signal is proportional to the caspase-1 activity.

In Vivo Administration of MCC950 in a Mouse Model

This protocol provides a general framework for assessing the efficacy of MCC950 in a mouse model of NLRP3-driven disease, such as experimental autoimmune encephalomyelitis (EAE).

Materials:

  • C57BL/6 mice

  • This compound salt

  • Sterile PBS or saline for injection

  • Disease induction reagents (e.g., MOG₃₅₋₅₅ peptide and Complete Freund's Adjuvant for EAE)

  • Syringes and needles for administration

Procedure:

  • Animal Model Induction:

    • Induce the disease model according to the established protocol. For EAE, this typically involves immunization with MOG₃₅₋₅₅ emulsified in CFA.

  • MCC950 Preparation:

    • Dissolve this compound salt in sterile PBS or saline to the desired concentration (e.g., for a 10 mg/kg dose).

  • Administration:

    • Administer MCC950 to the mice via the desired route, for example, intraperitoneal (i.p.) injection.[3][8][16][20] The dosing regimen can vary depending on the study, but a common approach is daily or every other day administration.[4]

  • Monitoring and Endpoint Analysis:

    • Monitor the animals for disease progression using appropriate clinical scoring systems.

    • At the end of the study, collect tissues of interest (e.g., spinal cord in EAE) for histological analysis, cytokine measurements, or other relevant assays to assess the therapeutic effect of MCC950.

Safety and Toxicology

While MCC950 has demonstrated significant efficacy in preclinical models, its development for human use has been hampered by observations of elevated liver enzymes in clinical trials, suggesting potential hepatotoxicity. Further research is focused on understanding the metabolism and toxicity profile of MCC950 and developing next-generation NLRP3 inhibitors with improved safety profiles.[10]

Conclusion

This compound is an invaluable research tool for dissecting the role of the NLRP3 inflammasome in health and disease. Its high potency and selectivity have enabled significant advances in our understanding of inflammatory processes. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working in this field. While the clinical development of MCC950 itself has faced challenges, the knowledge gained from its study continues to pave the way for the development of new and safer NLRP3-targeted therapies for a wide array of inflammatory conditions.

References

The Biochemical Properties of MCC950: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCC950 is a potent and highly specific small-molecule inhibitor of the NLRP3 inflammasome, a key component of the innate immune system. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a prime therapeutic target. This technical guide provides a comprehensive overview of the biochemical properties of MCC950, its mechanism of action, and detailed experimental protocols for its characterization.

Core Mechanism of Action

MCC950 directly targets the NACHT domain of the NLRP3 protein, specifically interacting with the Walker B motif.[1][2][3] This interaction prevents the hydrolysis of ATP, a critical step for the conformational changes required for NLRP3 activation and subsequent oligomerization.[1][2][3] By locking NLRP3 in an inactive state, MCC950 effectively blocks the downstream assembly of the inflammasome complex, thereby inhibiting the activation of caspase-1 and the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[4][5] Notably, MCC950 is highly selective for the NLRP3 inflammasome and does not affect other inflammasomes such as AIM2, NLRC4, or NLRP1.[4]

Quantitative Data

The following tables summarize the key quantitative data regarding the biochemical activity of MCC950.

Table 1: In Vitro Inhibitory Activity of MCC950

Cell TypeSpeciesStimulusAssayIC50Reference(s)
Bone Marrow-Derived Macrophages (BMDMs)MouseATPIL-1β Release7.5 nM[6]
Bone Marrow-Derived Macrophages (BMDMs)MouseNigericinIL-1β Release~10 nM[7]
THP-1 derived macrophagesHumanLPS + NigericinCell Death0.2 µM[8][9]
Neonatal MicrogliaMouseATPIL-1β Release60 nM[10]
Human MonocytesHumanLPS + NigericinIL-1β Release~10-50 µM[11]
Muckle-Wells Syndrome Patient PBMCsHumanLPSIL-1β ReleaseVaries by mutation[12][13]

Table 2: Binding Affinity and Off-Target Activity of MCC950

TargetMethodBinding Affinity (KD)IC50Reference(s)
Human NLRP3ΔLRRSurface Plasmon Resonance224 nM-[1]
Carbonic Anhydrase 2 (CA2)Esterase Activity Assay-11 µM[9][14]

Signaling Pathway

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the point of inhibition by MCC950.

NLRP3_Pathway Canonical NLRP3 Inflammasome Activation Pathway and MCC950 Inhibition cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_assembly Inflammasome Assembly & Function PAMPs_DAMPs PAMPs/DAMPs TLR_TNFR TLR/TNFR PAMPs_DAMPs->TLR_TNFR NFkB NF-κB Activation TLR_TNFR->NFkB NLRP3_proIL1B_transcription ↑ NLRP3 & pro-IL-1β Transcription NFkB->NLRP3_proIL1B_transcription NLRP3_inactive Inactive NLRP3 Pro_IL1B Pro-IL-1β Activation_Stimuli Activation Stimuli (e.g., ATP, Nigericin) K_efflux K+ Efflux Activation_Stimuli->K_efflux K_efflux->NLRP3_inactive NLRP3_active Active NLRP3 (ATP Hydrolysis) NLRP3_inactive->NLRP3_active ATP ASC_oligomerization ASC Oligomerization (ASC Speck Formation) NLRP3_active->ASC_oligomerization Pro_Casp1 Pro-Caspase-1 ASC_oligomerization->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Casp1->Pro_IL1B Pyroptosis Pyroptosis Casp1->Pyroptosis IL1B Mature IL-1β Release Pro_IL1B->IL1B MCC950 MCC950 MCC950->NLRP3_active Inhibits ATP Hydrolysis

Caption: Canonical NLRP3 inflammasome activation pathway and MCC950 inhibition.

Experimental Protocols

In Vitro NLRP3 Inflammasome Activation and Inhibition by MCC950

This protocol describes the induction of NLRP3 inflammasome activation in macrophages and its inhibition by MCC950.

Materials:

  • Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells

  • LPS (Lipopolysaccharide)

  • Nigericin or ATP

  • MCC950

  • Opti-MEM

  • ELISA kit for IL-1β

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding: Seed BMDMs or differentiated THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Priming (Signal 1): Prime the cells with LPS (100 ng/mL for BMDMs, 1 µg/mL for THP-1) in Opti-MEM for 3-4 hours.[15]

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of MCC950 (e.g., 1 nM to 10 µM) for 30-60 minutes.[4]

  • Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as Nigericin (10 µM) or ATP (5 mM), for 1 hour.[4]

  • Sample Collection: Centrifuge the plate and collect the supernatant for analysis.

  • Analysis:

    • Measure the concentration of mature IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.

    • Assess cell death (pyroptosis) by measuring LDH release using a cytotoxicity assay kit.

experimental_workflow Experimental Workflow for In Vitro Evaluation of MCC950 start Start seed_cells Seed Macrophages (BMDMs or THP-1) start->seed_cells prime_cells Prime with LPS (Signal 1) seed_cells->prime_cells treat_mcc950 Treat with MCC950 prime_cells->treat_mcc950 activate_nlrp3 Activate with Nigericin/ATP (Signal 2) treat_mcc950->activate_nlrp3 collect_supernatant Collect Supernatant activate_nlrp3->collect_supernatant analyze Analyze collect_supernatant->analyze elisa IL-1β ELISA analyze->elisa ldh_assay LDH Assay (Pyroptosis) analyze->ldh_assay end End elisa->end ldh_assay->end

Caption: Experimental workflow for in vitro evaluation of MCC950.

ASC Oligomerization Assay

This assay is used to visualize the formation of ASC specks, a hallmark of inflammasome activation.

Materials:

  • ASC-GFP reporter cells (e.g., immortalized macrophages)

  • LPS

  • Nigericin

  • MCC950

  • Disuccinimidyl suberate (DSS) for crosslinking (for Western blot method)

  • Fluorescence microscope or Western blotting reagents

Procedure (Microscopy):

  • Seed ASC-GFP reporter cells on glass coverslips in a 24-well plate.

  • Prime the cells with LPS (1 µg/mL) for 3 hours.

  • Treat the cells with MCC950 (e.g., 10 µM) for 30 minutes.

  • Stimulate with Nigericin (10 µM) for 1 hour.

  • Fix the cells with 4% paraformaldehyde.

  • Mount the coverslips on microscope slides and visualize ASC specks using a fluorescence microscope.

Procedure (Western Blot):

  • Following stimulation, lyse the cells in a buffer containing a mild detergent.

  • Pellet the insoluble fraction containing ASC oligomers by centrifugation.

  • Crosslink the pellet with DSS to stabilize the oligomers.[16][17]

  • Resuspend the crosslinked pellet in sample buffer, run on an SDS-PAGE gel, and perform a Western blot using an anti-ASC antibody.[16][17]

Off-Target Effects and Metabolism

While MCC950 is highly specific for NLRP3, at higher concentrations (micromolar range), it has been shown to inhibit carbonic anhydrase 2 (CA2).[14][18][19] The IC50 for CA2 inhibition is approximately 11 µM.[9][14]

MCC950 is metabolized in humans primarily by cytochrome P450 enzymes, with CYP2A6, 2C9, 2C18, 2C19, 2J2, and 3A4 being the main contributors.[20] The major metabolite is a hydroxylated form of MCC950, which is significantly less potent (approximately 170-fold) as an NLRP3 inhibitor.[20][21]

Conclusion

MCC950 is a powerful and specific tool for studying the NLRP3 inflammasome and holds therapeutic potential for a variety of inflammatory diseases. Its direct interaction with NLRP3 and subsequent inhibition of ATP hydrolysis provide a clear mechanism of action. This guide offers a comprehensive overview of its biochemical properties and detailed protocols to aid researchers in their investigations of this important inflammatory pathway. Careful consideration of its off-target effects at higher concentrations and its metabolic profile is crucial for the interpretation of experimental results and for its potential clinical development.

References

The Role of MCC950 in Blocking Canonical and Non-Canonical Inflammasome Pathways: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCC950 is a potent and highly specific small-molecule inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action of MCC950, with a particular focus on its role in blocking both canonical and non-canonical NLRP3 inflammasome activation pathways. This document summarizes key quantitative data, provides detailed experimental protocols for the evaluation of MCC950's activity, and includes visualizations of the relevant signaling pathways and experimental workflows to support further research and development in this field.

Introduction to Inflammasome Pathways

Inflammasomes are multi-protein complexes that play a critical role in the innate immune response by sensing pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Upon activation, inflammasomes orchestrate the maturation and secretion of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis. The NLRP3 inflammasome is the most extensively studied inflammasome and is activated by a wide array of stimuli. Its dysregulation is associated with numerous inflammatory and autoimmune diseases.[1]

There are two major pathways for NLRP3 inflammasome activation: the canonical and non-canonical pathways.

  • Canonical Pathway: This pathway is typically activated by a two-step process. The first "priming" signal, often initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway.[2] The second activation signal can be triggered by a variety of stimuli, including ATP, nigericin, and crystalline substances, which lead to events like potassium efflux, mitochondrial dysfunction, and lysosomal disruption.[1][2] These events promote the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their active forms.

  • Non-Canonical Pathway: This pathway is activated by the direct sensing of intracellular LPS from Gram-negative bacteria by caspase-11 (in mice) or its human orthologs, caspases-4 and -5.[3] Activated caspase-11 can then cleave gasdermin D (GSDMD), leading to pore formation in the cell membrane and pyroptosis.[3] The activation of the non-canonical pathway can also lead to the secondary activation of the NLRP3 inflammasome, resulting in caspase-1-dependent maturation of IL-1β and IL-18.[3][4]

MCC950: A Specific Inhibitor of the NLRP3 Inflammasome

MCC950 is a diarylsulfonylurea-containing compound that has been identified as a potent and selective inhibitor of the NLRP3 inflammasome.[5] It has been shown to block both canonical and non-canonical NLRP3 activation at nanomolar concentrations.[4][6] Importantly, MCC950 does not inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1, highlighting its specificity.[2]

Mechanism of Action

MCC950 directly targets the NLRP3 protein, specifically interacting with the Walker B motif within the NACHT domain.[7] This interaction prevents the ATP hydrolysis that is essential for the conformational changes required for NLRP3 activation and oligomerization.[2][7] By locking NLRP3 in an inactive conformation, MCC950 effectively blocks the downstream assembly of the inflammasome complex and subsequent activation of caspase-1.[8]

Quantitative Efficacy of MCC950

The potency of MCC950 has been evaluated in various in vitro and in vivo models. The following table summarizes key quantitative data on its inhibitory activity.

Parameter Cell Type/Model Activator IC50 / Effective Dose Reference
IC50 Bone Marrow-Derived Macrophages (BMDMs)Canonical (ATP)7.5 nM[9]
IC50 THP-1 derived macrophagesCanonical (Nigericin)0.2 µM[8]
IC50 Mouse MicrogliaCanonical (ATP)60 nM[1]
In Vivo Efficacy Mouse Model of Systemic InflammationLPS10 mg/kg (i.p.)[10]
In Vivo Efficacy Mouse Model of Spinal Cord Injury-10 mg/kg (i.p.)[11]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to characterize the activity of MCC950.

IL-1β Secretion Assay (Canonical Activation)

This assay measures the ability of MCC950 to inhibit the release of IL-1β from macrophages following canonical NLRP3 inflammasome activation.

Materials:

  • Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells

  • Complete RPMI-1640 medium

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • MCC950

  • ELISA kit for mouse or human IL-1β

  • 96-well cell culture plates

Procedure:

  • Seed BMDMs or PMA-differentiated THP-1 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Prime the cells with LPS (1 µg/mL) for 3-4 hours in serum-free media.

  • Pre-treat the cells with various concentrations of MCC950 (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 30-60 minutes.

  • Induce NLRP3 inflammasome activation by adding ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 60 minutes.

  • Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

  • Collect the cell culture supernatants.

  • Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

  • Calculate the IC50 value of MCC950 by plotting the percentage of IL-1β inhibition against the log concentration of MCC950.

ASC Oligomerization Assay

This assay assesses the ability of MCC950 to inhibit the formation of the ASC speck, a hallmark of inflammasome activation.

Materials:

  • BMDMs or THP-1 cells

  • LPS

  • Nigericin

  • MCC950

  • Lysis buffer (e.g., Triton X-100 based)

  • Cross-linking agent (e.g., Disuccinimidyl suberate - DSS)

  • SDS-PAGE and Western blotting reagents

  • Anti-ASC antibody

Procedure:

  • Seed macrophages in a 6-well plate at a density of 1-2 x 10^6 cells/well.

  • Prime the cells with LPS (1 µg/mL) for 3-4 hours.

  • Pre-treat with MCC950 or vehicle for 30-60 minutes.

  • Stimulate with Nigericin (10 µM) for 60 minutes.

  • Lyse the cells with ice-cold lysis buffer.

  • Centrifuge the lysates at low speed (e.g., 2000 x g) to pellet the ASC specks.

  • Wash the pellet with PBS.

  • Resuspend the pellet in PBS and add the cross-linking agent DSS (e.g., 2 mM) and incubate for 30 minutes at room temperature to stabilize the ASC oligomers.

  • Quench the cross-linking reaction.

  • Centrifuge to pellet the cross-linked specks.

  • Resuspend the pellet in SDS-PAGE sample buffer, boil, and analyze by Western blotting using an anti-ASC antibody. ASC monomers, dimers, and high-molecular-weight oligomers can be visualized.

In Vivo Administration of MCC950 in a Mouse Model of Systemic Inflammation

This protocol describes a general procedure for evaluating the efficacy of MCC950 in a mouse model of LPS-induced systemic inflammation.

Materials:

  • C57BL/6 mice

  • Lipopolysaccharide (LPS) from E. coli

  • MCC950

  • Sterile saline

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Acclimatize C57BL/6 mice for at least one week before the experiment.

  • Dissolve MCC950 in a suitable vehicle (e.g., sterile saline with a small amount of DMSO and/or Tween 80).

  • Administer MCC950 (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30-60 minutes prior to the inflammatory challenge.

  • Induce systemic inflammation by i.p. injection of a sublethal dose of LPS (e.g., 10 mg/kg).

  • At a predetermined time point (e.g., 4-6 hours post-LPS injection), collect blood via cardiac puncture for serum cytokine analysis.

  • Euthanize the mice and harvest tissues (e.g., spleen, liver) for further analysis (e.g., histology, gene expression).

  • Measure serum levels of IL-1β and other inflammatory cytokines using ELISA.

Visualizing the Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways and a typical experimental workflow.

Canonical_Inflammasome_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR Signal 1 (Priming) NFkB NF-κB TLR->NFkB pro_IL1b_mRNA pro-IL-1β mRNA NFkB->pro_IL1b_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA pro_IL1b pro-IL-1β pro_IL1b_mRNA->pro_IL1b NLRP3_inactive NLRP3 (inactive) NLRP3_mRNA->NLRP3_inactive IL1b IL-1β (mature) pro_IL1b->IL1b NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Activators Activators (ATP, Nigericin, etc.) K_efflux K+ Efflux Activators->K_efflux Signal 2 (Activation) K_efflux->NLRP3_active Inflammasome NLRP3 Inflammasome NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome caspase1 Caspase-1 (active) Inflammasome->caspase1 autocatalysis caspase1->IL1b cleavage MCC950 MCC950 MCC950->NLRP3_active inhibition

Figure 1: Canonical NLRP3 Inflammasome Pathway and the inhibitory action of MCC950.

NonCanonical_Inflammasome_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Gram_neg_bacteria Gram-negative Bacteria intracellular_LPS Intracellular LPS Gram_neg_bacteria->intracellular_LPS caspase11_active Caspase-11 (active) intracellular_LPS->caspase11_active caspase11 Caspase-11 (inactive) caspase11->caspase11_active GSDMD_N GSDMD-N Pore caspase11_active->GSDMD_N cleavage GSDMD Gasdermin D (GSDMD) GSDMD->GSDMD_N pyroptosis Pyroptosis GSDMD_N->pyroptosis K_efflux K+ Efflux GSDMD_N->K_efflux NLRP3_inflammasome NLRP3 Inflammasome Activation K_efflux->NLRP3_inflammasome secondary activation caspase1 Caspase-1 (active) NLRP3_inflammasome->caspase1 IL1b IL-1β (mature) caspase1->IL1b cleavage MCC950 MCC950 MCC950->NLRP3_inflammasome inhibition

Figure 2: Non-Canonical Inflammasome Pathway and the inhibitory action of MCC950 on the secondary NLRP3 activation.

Experimental_Workflow start Start: Macrophage Seeding priming Priming with LPS start->priming treatment Treatment with MCC950 / Vehicle priming->treatment activation Activation with ATP / Nigericin treatment->activation supernatant_collection Supernatant Collection activation->supernatant_collection cell_lysis Cell Lysis activation->cell_lysis elisa IL-1β ELISA supernatant_collection->elisa asc_assay ASC Oligomerization Assay cell_lysis->asc_assay western_blot Western Blot for Caspase-1 cell_lysis->western_blot end End: Data Analysis elisa->end asc_assay->end western_blot->end

References

The NLRP3 Inflammasome Inhibitor CP-456,773 (MCC950): A Technical Guide to its Discovery, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CP-456,773, also widely known as MCC950 and initially designated as CRID3, has emerged as a cornerstone tool compound in the study of NLRP3 inflammasome-mediated inflammation. This technical guide provides a comprehensive overview of the discovery, history, and detailed pharmacological profile of this potent and selective inhibitor. From its origins in a Pfizer screening program to its characterization as a specific NLRP3 antagonist, this document chronicles the key milestones in the development of CP-456,773. Detailed experimental protocols for its application in both in vitro and in vivo settings are provided, alongside a compilation of its quantitative pharmacological data. Furthermore, this guide elucidates the molecular mechanism of action of CP-456,773 through signaling pathway diagrams and outlines its synthesis. This document is intended to serve as a critical resource for researchers leveraging CP-456,773 to investigate the role of the NLRP3 inflammasome in health and disease.

Discovery and History

CP-456,773 was originally discovered by Pfizer in the late 1990s through a screening program for inhibitors of interleukin-1β (IL-1β) processing.[1][2] At the time, its precise molecular target was unknown, and it was classified as a "cytokine release inhibitory drug" or CRID3.[3][4] Subsequent research revealed that this diarylsulfonylurea-containing compound was a potent and highly selective inhibitor of the NLRP3 inflammasome, a key multiprotein complex of the innate immune system.[1][5] This discovery was a significant breakthrough, as it provided researchers with a much-needed tool to specifically probe the function of the NLRP3 inflammasome.

Despite its promise in numerous preclinical models of inflammatory diseases, the clinical development of CP-456,773 was halted, reportedly during Phase II trials, due to observations of elevated serum liver enzymes, suggesting potential off-target effects at higher doses.[6][7] Nevertheless, CP-456,773 remains an invaluable research tool and a benchmark for the development of new NLRP3 inhibitors.

Mechanism of Action

CP-456,773 exerts its inhibitory effect by directly targeting the NLRP3 protein, preventing the assembly and activation of the inflammasome complex.[5] It specifically blocks both the canonical and non-canonical NLRP3 activation pathways.[1][8] Mechanistic studies have shown that CP-456,773 binds to the Walker B motif within the NACHT domain of NLRP3.[5] This interaction is thought to lock NLRP3 in an inactive conformation, thereby preventing its ATPase activity and subsequent oligomerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), a critical step in inflammasome activation.[1][6]

A key feature of CP-456,773 is its high selectivity for NLRP3. It does not inhibit other known inflammasomes, such as AIM2, NLRC4, or NLRP1, even at concentrations significantly higher than its IC50 for NLRP3.[8][9] This specificity makes it an exceptional tool for dissecting the specific role of the NLRP3 inflammasome in various pathological conditions.

Quantitative Pharmacological Data

The potency and selectivity of CP-456,773 have been extensively characterized in a variety of cellular and animal models. The following tables summarize key quantitative data for this compound.

Parameter Cell Type/Model Value Reference
IC50 (IL-1β release) Mouse Bone Marrow-Derived Macrophages (BMDMs)7.5 nM[8][9]
Human Monocyte-Derived Macrophages (HMDMs)8.1 nM[8][9]
THP-1 derived macrophages0.2 µM[6]
IC50 (ASC Speck Formation) THP-1 cells0.068 µM[7]
IC50 (CA2 esterase activity) Purified Carbonic Anhydrase 211 µM[6]
ED50 (IL-1β secretion in vivo) Mice (oral dosing)~15 mg/kg (for the related compound CP-424,174)[1][10]
Pharmacokinetic Parameter Species Dose Value Reference
Bioavailability (oral) C57BL/6 mice20 mg/kg68%[10]
Cmax C57BL/6 mice20 mg/kg p.o.25,333 ng/mL[10]
AUC C57BL/6 mice20 mg/kg p.o.163,410 ng·h/mL[10]
Half-life C57BL/6 mice20 mg/kg p.o.~3 h[10]

Experimental Protocols

The following protocols are provided as a guide for the use of CP-456,773 in common experimental settings. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Inhibition of NLRP3 Inflammasome Activation in Macrophages

This protocol describes the use of CP-456,773 to inhibit NLRP3 inflammasome activation in mouse bone marrow-derived macrophages (BMDMs) or human monocyte-derived macrophages (HMDMs).

Materials:

  • BMDMs or HMDMs

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • CP-456,773 (MCC950)

  • ATP or Nigericin

  • DMSO (vehicle control)

  • ELISA kit for IL-1β

Procedure:

  • Seed BMDMs or HMDMs in a 96-well plate at a density of 5 x 10^5 cells/mL.[8]

  • The following day, replace the medium and prime the cells with 10 ng/mL LPS for 3 hours.[8]

  • Remove the LPS-containing medium and replace it with serum-free medium.

  • Add CP-456,773 at the desired concentrations (e.g., 1 nM to 10 µM) or DMSO as a vehicle control. Incubate for 30 minutes.[8]

  • Activate the NLRP3 inflammasome by adding an NLRP3 agonist, such as 5 mM ATP for 1 hour.[9]

  • Collect the cell culture supernatants.

  • Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

In Vivo Inhibition of NLRP3 Inflammasome in a Mouse Model of Peritonitis

This protocol describes the use of CP-456,773 in an acute lipopolysaccharide (LPS) and ATP-induced mouse model of peritonitis.

Materials:

  • C57BL/6 mice

  • CP-456,773 (MCC950)

  • Vehicle control (e.g., PBS or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)[11]

  • LPS

  • ATP

  • Sterile saline

Procedure:

  • Administer CP-456,773 (e.g., 10 mg/kg) or vehicle control to the mice via intraperitoneal (i.p.) injection.[12][13]

  • After 30 minutes, induce peritonitis by i.p. injection of LPS.[3]

  • After a priming period (e.g., 2 hours), inject ATP i.p. to activate the NLRP3 inflammasome.[3]

  • At a designated time point after ATP injection (e.g., 30 minutes), collect peritoneal lavage fluid and/or blood samples.

  • Measure the levels of IL-1β and other inflammatory markers in the collected samples.

Synthesis Outline

The synthesis of CP-456,773 and related sulfonylureas typically involves a convergent approach. A key step is the coupling of a sulfonamide intermediate with an isocyanate intermediate. The synthesis generally proceeds as follows:

  • Synthesis of the Sulfonamide Moiety: This often starts from a commercially available substituted furan or thiophene carboxylic acid. The synthesis involves steps such as esterification, chlorosulfonylation, and ammonolysis to produce the desired sulfonamide.[4]

  • Synthesis of the Tricyclic Amine and Isocyanate Moiety: The 1,2,3,5,6,7-hexahydro-s-indacen-4-amine core is synthesized through a multi-step process, which can then be converted to the corresponding isocyanate.[4]

  • Coupling Reaction: The final sulfonylurea, CP-456,773, is formed by the reaction of the sulfonamide with the isocyanate, often promoted by a base such as sodium hydride.[4]

Visualizations

Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by CP-456,773

NLRP3_Pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP) cluster_output Effector Functions PAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB pro_IL1b pro-IL-1β NFkB->pro_IL1b NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp pro_IL1b_node pro-IL-1β Stimuli Stimuli (e.g., ATP, Nigericin) K_efflux K+ Efflux Stimuli->K_efflux NLRP3_inactive Inactive NLRP3 K_efflux->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC ASC_oligomer ASC Oligomerization (Speck Formation) ASC->ASC_oligomer Pro_Casp1 Pro-Caspase-1 ASC_oligomer->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalysis Casp1->pro_IL1b_node Cleavage pro_IL18 pro-IL-18 Casp1->pro_IL18 Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage IL1b Mature IL-1β pro_IL1b_node->IL1b IL18 Mature IL-18 pro_IL18->IL18 GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis CP456773 CP-456,773 (MCC950) CP456773->NLRP3_inactive Binds to NACHT domain, stablizes inactive state InVitro_Workflow start Start: Isolate/Culture Macrophages (e.g., BMDMs, HMDMs) priming Priming: Stimulate with LPS (e.g., 10 ng/mL, 3h) start->priming treatment Treatment: Add CP-456,773 or Vehicle (e.g., 30 min incubation) priming->treatment activation Activation: Add NLRP3 Agonist (e.g., ATP, Nigericin) treatment->activation collection Sample Collection: Collect Supernatants activation->collection analysis Analysis: Measure IL-1β levels (ELISA) collection->analysis end End: Determine IC50 analysis->end

References

Part 1: MCC950 (CP-456773) - A Selective NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Research Applications of CAS Number 256373-96-3

Introduction

The Chemical Abstracts Service (CAS) number 256373-96-3 is uniquely associated with two distinct and pharmacologically significant compounds: MCC950 (also known as CP-456773) and Ripasudil. Although sharing a CAS identifier, these molecules possess different chemical structures, mechanisms of action, and therapeutic applications. This technical guide provides a comprehensive overview of the core research applications for each compound, tailored for researchers, scientists, and drug development professionals. The information is presented in separate sections to clearly delineate their individual profiles.

MCC950 is a potent and highly selective small-molecule inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome.[1] Its ability to specifically target a key driver of inflammation has made it an invaluable research tool and a promising therapeutic candidate for a wide range of inflammatory diseases.[2]

Mechanism of Action

The NLRP3 inflammasome is a multi-protein complex in the innate immune system that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death called pyroptosis.[3][4] Its activation is a two-step process:

  • Priming (Signal 1): Pathogen- or damage-associated molecular patterns (PAMPs or DAMPs), such as lipopolysaccharide (LPS), stimulate receptors like Toll-like receptors (TLRs). This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.[4][5]

  • Activation (Signal 2): A diverse array of stimuli, including extracellular ATP, crystalline substances, and toxins, trigger a common cellular event like potassium (K+) efflux, which leads to the assembly and activation of the NLRP3 inflammasome complex.[1]

MCC950 exerts its inhibitory effect by directly targeting the NLRP3 protein. It binds to the Walker B motif within the NACHT domain of NLRP3, interfering with its ATPase activity.[6] This action locks NLRP3 in an inactive conformation, preventing its oligomerization and the subsequent recruitment of the adaptor protein ASC, thereby blocking the activation of caspase-1 and the release of mature IL-1β.[6][7] MCC950 is highly selective for NLRP3 and does not inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1.[2][8]

Quantitative Data: Potency and Selectivity

The inhibitory potency of MCC950 has been quantified in various cellular systems.

Target/AssayCell TypeIC50 ValueReference
NLRP3 Inflammasome (IL-1β Release) Mouse Bone Marrow-Derived Macrophages (BMDMs)7.5 nM[2][9]
Human Monocyte-Derived Macrophages (HMDMs)8.1 nM[9]
IL-1β Assay8 nM[10]
NLRP3 Inflammasome (Pyroptosis) THP-1 Derived Macrophages0.2 µM[11]
Off-Target (Carbonic Anhydrase 2) Biochemical Assay11 µM[11][12]
Experimental Protocols

In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol details a common method to assess MCC950's activity in vitro.

  • Cell Culture and Priming:

    • Culture mouse bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes (differentiated into macrophages).

    • Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[2]

  • Inhibitor Treatment:

    • Pre-treat the primed cells with varying concentrations of MCC950 (e.g., 1 nM to 10 µM) for 30-60 minutes.[2][13] A DMSO vehicle control should be used.

  • NLRP3 Activation:

    • Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for 30-60 minutes to induce inflammasome assembly and activation.[6]

  • Data Collection and Analysis:

    • Collect the cell culture supernatants.

    • Quantify the concentration of secreted IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA).[2]

    • Assess cell death (pyroptosis) by measuring the release of lactate dehydrogenase (LDH) into the supernatant.[2]

    • Calculate the IC50 value by plotting the dose-response curve of IL-1β inhibition.[2]

In Vivo Murine Model of Systemic Inflammation

This protocol describes a general workflow for evaluating MCC950's efficacy in vivo.

  • Animal Model:

    • Use C57BL/6 mice or a specific disease model (e.g., experimental autoimmune encephalomyelitis, spinal cord injury).[2][14]

  • MCC950 Administration:

    • Administer MCC950 or a vehicle control via intraperitoneal (i.p.) injection. A common dose is 10 mg/kg.[15][16]

  • Induction of Inflammation:

    • For a systemic inflammation model, inject LPS (i.p.) approximately 30-60 minutes after MCC950 administration.[17]

    • For specific disease models, MCC950 can be administered either prophylactically or therapeutically relative to the disease induction.[14][15]

  • Endpoint Analysis:

    • Collect blood samples at various time points (e.g., 2-6 hours post-LPS) to measure serum levels of IL-1β and other cytokines by ELISA.[17]

    • For organ-specific inflammation models, harvest the relevant tissues (e.g., spinal cord, brain) for analysis of inflammatory markers, histological damage, and functional outcomes (e.g., neurological scores).[14][18]

Signaling Pathway Visualization

NLRP3_Pathway NLRP3 Inflammasome Activation Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation PAMPs PAMPs / DAMPs (e.g., LPS) TLR Toll-like Receptor (TLR) PAMPs->TLR NFkB NF-κB Pathway TLR->NFkB Pro_IL1B pro-IL-1β (inactive) NFkB->Pro_IL1B Transcription NLRP3_inactive NLRP3 Gene Transcription NFkB->NLRP3_inactive Upregulation IL1B IL-1β (active/secreted) NLRP3_active NLRP3 Assembly & Oligomerization Stimuli Activation Stimuli (e.g., ATP, Toxins) K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3_active ASC ASC Adaptor NLRP3_active->ASC Recruitment Pro_Casp1 pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Caspase-1 (active) Pro_Casp1->Casp1 Autocatalysis Casp1->Pro_IL1B Cleavage Casp1->IL1B Maturation Pyroptosis Pyroptosis Casp1->Pyroptosis MCC950 MCC950 MCC950->NLRP3_active Inhibits ATP Hydrolysis & Oligomerization

NLRP3 inflammasome pathway and the inhibitory action of MCC950.

Part 2: Ripasudil - A Rho-Kinase (ROCK) Inhibitor

Ripasudil (brand name: Glanatec®) is a selective inhibitor of Rho-associated coiled-coil-containing protein kinase (ROCK).[19] It was the first ROCK inhibitor approved for clinical use, initially in Japan, for the treatment of glaucoma and ocular hypertension.[20] Its research applications have since expanded to other ophthalmic conditions, particularly those involving the corneal endothelium.[21]

Mechanism of Action

Rho-kinase (ROCK) is a key downstream effector of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a central regulator of the actin cytoskeleton, influencing cell contraction, adhesion, and motility.[21][22] In the eye, this pathway is critical in several tissues:

  • Trabecular Meshwork (TM): In the conventional aqueous humor outflow pathway, activation of ROCK in TM cells leads to the formation of actin stress fibers and increased cell contraction. This increases the stiffness of the tissue, heightens outflow resistance, and elevates intraocular pressure (IOP).[9][22] Ripasudil inhibits ROCK, causing depolymerization of actin filaments. This relaxes the TM, increases the outflow facility, and consequently lowers IOP.[9][19]

  • Corneal Endothelium: The Rho/ROCK pathway is involved in regulating the proliferation and migration of corneal endothelial cells. By inhibiting ROCK, Ripasudil has been shown to promote the healing and regeneration of the corneal endothelium, which is crucial for maintaining corneal transparency.[23][24]

Quantitative Data: Potency and Clinical Efficacy

Ripasudil's activity has been characterized both biochemically and in clinical settings.

Target/AssayParameterValueReference
ROCK1 (human) IC500.051 µM (51 nM)[9][19]
ROCK2 (human) IC500.019 µM (19 nM)[9][19]
Corneal Endothelial Cell Proliferation Effective Concentration (in vitro)0.3 - 30 µM[24][25]
Glaucoma (Clinical Study) IOP Reduction (from baseline, 1 week)17.4%[26]
IOP Reduction (from baseline, 2 weeks)31.6%[26]
IOP Reduction (adjunctive therapy)2.6 - 3.1 mmHg (~20-30%)[26]
Experimental Protocols

In Vitro Corneal Endothelial Cell Proliferation Assay

This protocol is used to evaluate the effect of Ripasudil on corneal cell regeneration.

  • Cell Culture:

    • Culture primary human corneal endothelial cells (HCECs) or an immortalized HCEC line.[24][25]

    • Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere for 24 hours.[25]

  • Inhibitor Treatment:

    • Treat the cells with various concentrations of Ripasudil (e.g., 0.3 µM to 100 µM) for 48 hours.[25] Include a vehicle-only control.

  • Proliferation Measurement:

    • Assess DNA synthesis by adding 5-bromo-2'-deoxyuridine (BrdU) to the culture medium for the final few hours of incubation.

    • Quantify the incorporation of BrdU into the DNA using a colorimetric ELISA-based assay kit. An increase in BrdU incorporation indicates enhanced cell proliferation.[24]

Clinical Trial Protocol for Glaucoma

Clinical studies for Ripasudil in glaucoma generally follow this structure.

  • Patient Population:

    • Enroll patients with primary open-angle glaucoma or ocular hypertension.[26]

    • Establish a baseline IOP after a washout period of previous medications if required.

  • Treatment Regimen:

    • Administer 0.4% Ripasudil ophthalmic solution topically, typically twice daily.[27]

    • The study can be designed as monotherapy or as an add-on to existing treatments like prostaglandin analogs or beta-blockers.[20]

  • Efficacy and Safety Monitoring:

    • Measure IOP at multiple time points throughout the day (e.g., trough and peak) at baseline and follow-up visits (e.g., 1, 2, 4, 8, and 12 weeks).[26][27]

    • The primary efficacy endpoint is the mean change in IOP from baseline.[26]

    • Record adverse events, with a focus on ocular effects such as conjunctival hyperemia (redness), blepharitis, and allergic reactions.[28]

Signaling Pathway Visualization

ROCK_Pathway Rho/ROCK Signaling Pathway in the Trabecular Meshwork cluster_upstream Upstream Activation cluster_downstream Downstream Effects GPCR GPCRs (e.g., ET-1R) RhoA_GDP RhoA-GDP (inactive) GPCR->RhoA_GDP GEF activation RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GTP binding ROCK ROCK RhoA_GTP->ROCK Activation MLC_P MLC Phosphorylation ROCK->MLC_P Phosphorylation Actin Actin Stress Fibers MLC_P->Actin Contraction Cell Contraction & Stiffness Actin->Contraction IOP Increased IOP Contraction->IOP Increases Outflow Resistance Ripasudil Ripasudil Ripasudil->ROCK Inhibition

Rho/ROCK signaling pathway in the eye and the inhibitory action of Ripasudil.

References

A Preclinical Technical Guide to MCC950: Targeting the NLRP3 Inflammasome in Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MCC950 is a potent and highly specific small-molecule inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide array of inflammatory diseases.[1] Preclinical research has demonstrated the therapeutic potential of MCC950 in mitigating disease pathology in various animal models, including those for neurodegenerative, metabolic, autoimmune, and cardiovascular disorders. This technical guide provides an in-depth overview of the preclinical studies on MCC950, focusing on its mechanism of action, detailed experimental protocols, and a quantitative summary of its efficacy. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic utility of NLRP3 inflammasome inhibition.

Mechanism of Action: Specific Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1] Its activation is a two-step process: a priming signal (Signal 1), often from microbial components or endogenous cytokines, which upregulates the expression of NLRP3 and pro-IL-1β via NF-κB signaling, and an activation signal (Signal 2), which can be triggered by a variety of stimuli including ATP, crystalline substances, and microbial toxins, leading to the assembly of the inflammasome complex.[1]

MCC950 exerts its inhibitory effect by directly targeting the NLRP3 protein.[1] Specifically, it binds to the Walker B motif within the NACHT domain of NLRP3, which is crucial for its ATPase activity.[2][3] This interaction prevents the conformational changes and oligomerization of NLRP3 that are necessary for the recruitment of the adaptor protein ASC and subsequent activation of pro-caspase-1.[1] Consequently, the cleavage of pro-IL-1β and pro-IL-18 into their active forms is blocked.[1] MCC950 is highly specific for the NLRP3 inflammasome and does not inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1.[4]

MCC950_Mechanism_of_Action MCC950 Mechanism of Action on NLRP3 Inflammasome cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation & Inhibition PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR binds NFkB NF-κB Activation TLR->NFkB activates Transcription ↑ pro-IL-1β & NLRP3 mRNA NFkB->Transcription induces Activation_Signal Activation Signals (e.g., ATP, Crystals) NLRP3_inactive Inactive NLRP3 Activation_Signal->NLRP3_inactive triggers NLRP3_active Active NLRP3 (Oligomerization) NLRP3_inactive->NLRP3_active conformational change ASC ASC Recruitment NLRP3_active->ASC recruits Caspase1 Pro-Caspase-1 → Caspase-1 ASC->Caspase1 activates IL1b_IL18 Pro-IL-1β/18 → IL-1β/18 Caspase1->IL1b_IL18 cleaves Pyroptosis Pyroptosis Caspase1->Pyroptosis induces MCC950 MCC950 MCC950->NLRP3_active binds & inhibits (Walker B motif)

MCC950 directly inhibits NLRP3 oligomerization, preventing inflammasome assembly.

Preclinical Efficacy in Neuroinflammatory and Neurodegenerative Diseases

The NLRP3 inflammasome is increasingly recognized as a key driver of neuroinflammation in various central nervous system (CNS) disorders. MCC950 has shown significant neuroprotective effects in preclinical models of multiple sclerosis, Alzheimer's disease, and Parkinson's disease.

Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)

EAE is a widely used animal model for multiple sclerosis. Studies have demonstrated that MCC950 treatment can attenuate disease severity, reduce demyelination, and limit neuronal damage in EAE models.[5][6]

Table 1: Summary of MCC950 Efficacy in EAE Models

Animal ModelMCC950 Dosage & AdministrationTreatment DurationKey Quantitative OutcomesReference(s)
C57BL/6 Mice (MOG35-55-induced EAE)50 mg/kg/day, oral gavage21 consecutive days, starting at day 16 post-immunizationProgressive reversal of mechanical allodynia; attenuated disease relapses.[7]
C57BL/6 Mice (MOG35-55-induced EAE)Not specified, administered every other day from inductionNot specifiedSignificantly lower clinical scores; reduced neuron damage and synapse loss; lower degree of demyelination.[8]
C57BL/6 Mice (MOG35-55-induced EAE)Not specifiedNot specifiedAmeliorated neuronal damage, demyelination, and oligodendrocyte loss in the brain; suppressed glial cell activation.[9][10][11]

Experimental Protocol: MOG35-55-Induced EAE in C57BL/6 Mice

  • Animals: Female C57BL/6 mice, 8-10 weeks old.

  • EAE Induction:

    • Mice are subcutaneously immunized with an emulsion of 200 µg of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

    • On day 0 and day 2 post-immunization, mice receive an intraperitoneal injection of 200 ng of pertussis toxin.

  • MCC950 Treatment:

    • MCC950 is dissolved in a suitable vehicle (e.g., sterile phosphate-buffered saline).

    • Administration is typically initiated either at the time of disease induction or after the onset of clinical signs, via oral gavage or intraperitoneal injection at specified dosages (e.g., 50 mg/kg/day).

  • Outcome Assessment:

    • Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0-5 (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb and hind limb paralysis; 5: moribund).

    • Histopathology: At the end of the study, spinal cords and brains are collected for histological analysis of inflammation (e.g., H&E staining) and demyelination (e.g., Luxol Fast Blue staining).

    • Immunohistochemistry: Tissues can be stained for markers of neuronal damage, oligodendrocyte loss, and glial cell activation.

EAE_Workflow Experimental Workflow for MCC950 in EAE Model Induction EAE Induction (MOG35-55 + CFA, PTX) Treatment MCC950 Administration (e.g., 50 mg/kg/day, p.o.) Induction->Treatment Monitoring Daily Clinical Scoring (0-5 scale) Treatment->Monitoring Termination Endpoint & Tissue Collection (Brain & Spinal Cord) Monitoring->Termination Analysis Histological & Molecular Analysis (Inflammation, Demyelination) Termination->Analysis

Workflow for evaluating MCC950 in the EAE mouse model.
Alzheimer's Disease

In preclinical models of Alzheimer's disease, MCC950 has been shown to reduce amyloid-β (Aβ) plaque deposition, inhibit neuroinflammation, and improve cognitive function.[2][12]

Table 2: Summary of MCC950 Efficacy in Alzheimer's Disease Models

Animal ModelMCC950 Dosage & AdministrationTreatment DurationKey Quantitative OutcomesReference(s)
APP/PS1 Mice10 mg/kg/day, intraperitoneal injection3 monthsReduced Aβ accumulation; improved cognitive function.[2][12]
Rat Model (STZ-induced)50 mg/kg, intraperitoneal injectionNot specifiedSuppressed cognitive impairment and anxiety; attenuated neuroinflammation and autophagy.

Experimental Protocol: MCC950 in APP/PS1 Mouse Model

  • Animals: Aged APP/PS1 transgenic mice and wild-type littermate controls.

  • MCC950 Treatment:

    • MCC950 is administered daily via intraperitoneal injection (e.g., 10 mg/kg) for a specified duration (e.g., 3 months).

  • Behavioral Testing:

    • Cognitive function is assessed using tests such as the Morris water maze, Y-maze, or novel object recognition task.

  • Biochemical and Histological Analysis:

    • Following behavioral testing, brains are harvested.

    • One hemisphere is used for biochemical analysis to measure levels of Aβ, inflammatory cytokines (e.g., IL-1β), and inflammasome components.

    • The other hemisphere is fixed for histological analysis of Aβ plaque burden and microglial activation.

Parkinson's Disease

Preclinical studies in mouse models of Parkinson's disease have demonstrated that MCC950 can mitigate motor deficits, protect dopaminergic neurons from degeneration, and reduce the accumulation of α-synuclein aggregates.

Table 3: Summary of MCC950 Efficacy in Parkinson's Disease Models

Animal ModelMCC950 Dosage & AdministrationTreatment DurationKey Quantitative OutcomesReference(s)
MPTP-induced Mouse ModelIntraperitoneal administration (dosage not specified)Not specifiedImproved behavioral dysfunctions; reduced dopaminergic neuronal degeneration; inhibited glial cell and NLRP3 inflammasome activation.
α-synuclein Mouse ModelIntraperitoneal injection (dosage not specified)10 weeksReduced CD4+ and CD8+ T cell infiltration; mitigated microglial activation; reduced neurodegeneration of dopaminergic neurons; improved motor behavior.

Experimental Protocol: MCC950 in MPTP-Induced Mouse Model

  • Animals: Male C57BL/6 mice.

  • MPTP Induction:

    • Parkinsonism is induced by intraperitoneal injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). A common regimen is multiple injections over a short period.

  • MCC950 Treatment:

    • MCC950 is administered, often intraperitoneally, either prior to or concurrently with MPTP injections.

  • Behavioral Assessment:

    • Motor deficits are evaluated using tests such as the pole test, hanging test, and swimming test.

  • Neurochemical and Histological Analysis:

    • Brains are collected for analysis of dopaminergic neuron survival in the substantia nigra and striatum (e.g., tyrosine hydroxylase immunohistochemistry).

    • Expression of inflammasome components and markers of glial activation are assessed by Western blot and immunohistochemistry.

Preclinical Efficacy in Autoimmune and Autoinflammatory Diseases

MCC950 has shown promise in models of diseases characterized by systemic inflammation and autoimmune responses, such as rheumatoid arthritis and inflammatory bowel disease.

Rheumatoid Arthritis (Collagen-Induced Arthritis - CIA)

In the CIA mouse model of rheumatoid arthritis, MCC950 treatment has been shown to significantly reduce the severity of arthritis, synovial inflammation, and cartilage erosion.[4]

Table 4: Summary of MCC950 Efficacy in CIA Model

Animal ModelMCC950 Dosage & AdministrationTreatment DurationKey Quantitative OutcomesReference(s)
DBA/1 Mice (CIA)10 mg/kg, intraperitoneal injection every 2 days2 weeksSignificantly reduced mean clinical arthritis scores; attenuated synovial inflammation and cartilage erosion; significantly reduced IL-1β levels in synovia and sera.[4]

Experimental Protocol: Collagen-Induced Arthritis in Mice

  • Animals: DBA/1 mice, 8-10 weeks old.

  • CIA Induction:

    • Mice receive a primary immunization of an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.

    • A booster immunization of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days later.

  • MCC950 Treatment:

    • Treatment with MCC950 (e.g., 10 mg/kg, i.p.) is typically initiated after the booster immunization.[4]

  • Arthritis Assessment:

    • The incidence and severity of arthritis are monitored and scored based on paw swelling and erythema.

    • At the end of the study, joints are collected for histological analysis of inflammation, cartilage damage, and bone erosion.

  • Biomarker Analysis:

    • Serum and synovial fluid can be collected to measure levels of inflammatory cytokines.

Inflammatory Bowel Disease (IBD)

In mouse models of colitis, which mimic human IBD, MCC950 has been demonstrated to ameliorate disease symptoms and reduce intestinal inflammation.

Table 5: Summary of MCC950 Efficacy in Colitis Models

Animal ModelMCC950 Dosage & AdministrationTreatment DurationKey Quantitative OutcomesReference(s)
Winnie Mice (spontaneous chronic colitis)40 mg/kg, oral administration3 weeksImproved body weight gain, colon length, and disease activity index; suppressed release of pro-inflammatory cytokines in colonic explants.
Nod2-/- Mice (DSS-induced colitis)1 mg/kg in chow9 daysAttenuated disease severity; reduced IL-1β secretion in the intestine.

Experimental Protocol: Dextran Sulfate Sodium (DSS)-Induced Colitis

  • Animals: C57BL/6 or other susceptible mouse strains.

  • Colitis Induction:

    • Acute colitis is induced by administering 2-5% (w/v) DSS in the drinking water for 5-9 days.

  • MCC950 Treatment:

    • MCC950 can be administered in the chow, drinking water, or via oral gavage or intraperitoneal injection, starting at the beginning of DSS administration.

  • Disease Activity Monitoring:

    • Mice are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool, which are used to calculate a disease activity index (DAI).

  • Pathological Assessment:

    • At the end of the treatment period, colons are excised and measured for length.

    • Colon tissue is collected for histological scoring of inflammation and injury, and for measuring cytokine levels.

Preclinical Efficacy in Metabolic and Cardiovascular Diseases

The NLRP3 inflammasome is implicated in the chronic low-grade inflammation that underlies metabolic and cardiovascular diseases. MCC950 has been investigated in models of diabetic complications and atherosclerosis.

Diabetic Nephropathy

In the db/db mouse model of type 2 diabetes, MCC950 has been shown to protect against diabetic nephropathy by reducing renal inflammation and fibrosis.

Table 6: Summary of MCC950 Efficacy in Diabetic Nephropathy Model

Animal ModelMCC950 Dosage & AdministrationTreatment DurationKey Quantitative OutcomesReference(s)
db/db Mice10 mg/kg, intraperitoneal injection twice a week12 weeksReduced serum creatinine, urinary albumin-to-creatinine ratio (ACR), and NGAL; attenuated mesangial expansion and glomerular basement membrane thickening.
db/db MiceIntraperitoneal injections (dosage not specified)8 weeksAmeliorated anxiety- and depression-like behaviors and cognitive dysfunction; reversed increased NLRP3, ASC, and IL-1β expression in the hippocampus.

Experimental Protocol: MCC950 in db/db Mice

  • Animals: Eight-week-old male db/db mice and their non-diabetic db/m littermates.

  • MCC950 Treatment:

    • Mice receive intraperitoneal injections of MCC950 (e.g., 10 mg/kg) twice weekly for 12 weeks.

  • Metabolic and Renal Function Monitoring:

    • Body weight and blood glucose are monitored regularly.

    • Urine is collected at intervals to measure albumin and creatinine for the determination of the ACR.

    • At the end of the study, blood is collected for serum creatinine measurement.

  • Renal Histopathology:

    • Kidneys are harvested for histological analysis of glomerular and tubular injury, and for immunohistochemical and Western blot analysis of inflammasome components and fibrotic markers.

Atherosclerosis

In the ApoE-/- mouse model of atherosclerosis, MCC950 treatment has been found to reduce the development of atherosclerotic lesions.

Table 7: Summary of MCC950 Efficacy in Atherosclerosis Model

Animal ModelMCC950 Dosage & AdministrationTreatment DurationKey Quantitative OutcomesReference(s)
ApoE-/- Mice (Western-type diet)10 mg/kg, intraperitoneal injection 3 times a week4 weeksSignificantly reduced atherosclerotic lesion size and volume; reduced number of macrophages in the plaque.

Experimental Protocol: MCC950 in ApoE-/- Mice

  • Animals: ApoE-/- mice.

  • Atherosclerosis Induction:

    • Mice are fed a Western-type high-fat diet.

    • Atherosclerotic plaque formation can be accelerated by placing a semi-constrictive collar around a carotid artery.

  • MCC950 Treatment:

    • MCC950 is administered via intraperitoneal injection (e.g., 10 mg/kg, 3 times per week) for the duration of the study.

  • Lesion Analysis:

    • At the study endpoint, the aortic tree or the collared carotid artery is dissected.

    • Atherosclerotic plaque size and composition (e.g., macrophage content, collagen) are quantified by histological analysis of serial sections.

Atherosclerosis_Workflow Experimental Workflow for MCC950 in Atherosclerosis Model Induction Atherosclerosis Induction (ApoE-/- mice + Western Diet) Treatment MCC950 Administration (e.g., 10 mg/kg, 3x/week, i.p.) Induction->Treatment Monitoring Disease Progression Monitoring (e.g., lipid profile) Treatment->Monitoring Termination Endpoint & Tissue Collection (Aorta, Carotid Arteries) Monitoring->Termination Analysis Plaque Size & Composition Analysis (Histology, IHC) Termination->Analysis

Workflow for evaluating MCC950 in the ApoE-/- mouse model.

Conclusion and Future Directions

The preclinical data for MCC950 provide a strong rationale for its development as a therapeutic agent for a wide range of inflammatory diseases. Its high specificity for the NLRP3 inflammasome and its efficacy in diverse and well-characterized animal models are particularly compelling. Future preclinical research should continue to explore the long-term safety profile of MCC950, its pharmacokinetic and pharmacodynamic properties in different species, and its potential in combination therapies. As our understanding of the role of the NLRP3 inflammasome in disease pathogenesis continues to grow, MCC950 and other next-generation NLRP3 inhibitors represent a promising new frontier in the treatment of inflammatory disorders.

References

The Selective NLRP3 Inflammasome Inhibitor MCC950: A Technical Guide to its Effect on IL-1β and IL-18 Maturation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MCC950, a potent and specific small-molecule inhibitor of the NLRP3 inflammasome. It details the molecular mechanism of action, its inhibitory effects on the maturation and release of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), and standardized experimental protocols for its application in a research setting.

Core Mechanism of Action

The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of innate immune cells that plays a crucial role in the inflammatory response. Its activation is a two-step process:

  • Priming (Signal 1): Pathogen- or damage-associated molecular patterns (PAMPs or DAMPs), such as lipopolysaccharide (LPS), engage pattern recognition receptors (e.g., TLR4). This triggers the NF-κB signaling pathway, leading to the transcriptional upregulation of key inflammasome components, including NLRP3 and the inactive cytokine precursors, pro-IL-1β and pro-IL-18.[1][2]

  • Activation (Signal 2): A diverse array of stimuli, including ATP, crystalline substances, or toxins like nigericin, induce cellular changes like potassium (K+) efflux.[3] This triggers the assembly of the active inflammasome complex, consisting of the NLRP3 sensor, the ASC (Apoptosis-associated speck-like protein containing a CARD) adaptor, and pro-caspase-1.

Once assembled, pro-caspase-1 undergoes proximity-induced auto-cleavage to form the active protease, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell.[1][4] Caspase-1 also cleaves Gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.[1][5]

MCC950 exerts its inhibitory effect by directly targeting the NLRP3 protein.[6][7][8] Specifically, it binds to the Walker B motif within the central NACHT domain of NLRP3.[6][7] This interaction prevents NLRP3 from hydrolyzing ATP, a critical step for the conformational changes required for its oligomerization and the subsequent assembly of the inflammasome complex.[1][4][6] By locking NLRP3 in an inactive state, MCC950 effectively blocks the entire downstream cascade, including caspase-1 activation and the maturation of both IL-1β and IL-18.[1][4]

Caption: MCC950 inhibits the NLRP3 inflammasome signaling pathway.

Quantitative Effects on IL-1β and IL-18 Maturation

MCC950 is a highly potent inhibitor of NLRP3-dependent cytokine maturation, demonstrating efficacy in the nanomolar range across various cell types and activators. Its inhibitory concentration (IC50) highlights its specificity and utility as a research tool and potential therapeutic. A meta-analysis of animal studies confirmed that MCC950 treatment leads to a significant reduction in the levels of both IL-1β and IL-18.[2]

Cell TypeActivator (Signal 2)CytokineIC50 (nM)Reference
Mouse BMDMATPIL-1β7.5[9]
Human THP-1 (differentiated)NigericinIL-1β8.1[10]
Human THP-1 (differentiated)ATPIL-1β60[10]
Human THP-1Nigericin & MSUIL-1β26 & 24[11]
Human THP-1Not SpecifiedIL-1833[11]
Human PBMC (MWS Patients)ConstitutiveIL-1β70.4[12]
Human Whole BloodLPS + NigericinIL-1β627[12]

BMDM: Bone Marrow-Derived Macrophages; THP-1: Human monocytic cell line; PBMC: Peripheral Blood Mononuclear Cells; MWS: Muckle-Wells Syndrome; MSU: Monosodium Urate crystals.

Detailed Experimental Protocols

The following section outlines a standard in vitro protocol to assess the inhibitory effect of MCC950 on IL-1β and IL-18 maturation in macrophages.

Experimental Workflow Overview

The standard workflow involves priming immune cells with a TLR agonist like LPS, followed by treatment with MCC950, and subsequent activation of the NLRP3 inflammasome with a Signal 2 agonist. Cytokine release is then measured in the supernatant.

Experimental_Workflow start Start: Culture Macrophages (e.g., BMDMs, THP-1s) priming Step 1: Priming (e.g., 1 µg/mL LPS for 3-4 hours) start->priming treatment Step 2: Inhibition (Pre-treat with MCC950 for 30-60 minutes) priming->treatment activation Step 3: Activation (e.g., 5 mM ATP for 1 hour or 10 µM Nigericin for 1 hour) treatment->activation collection Step 4: Sample Collection (Centrifuge to pellet cells, collect supernatant) activation->collection analysis Step 5: Analysis collection->analysis elisa ELISA for IL-1β / IL-18 (Quantitative Cytokine Levels) analysis->elisa Supernatant wb Western Blot of Supernatant (Cleaved Caspase-1, IL-1β) analysis->wb Supernatant

Caption: Standard in vitro workflow for assessing MCC950 efficacy.
Materials and Reagents

  • Cells: Mouse Bone Marrow-Derived Macrophages (BMDMs), human THP-1 monocytes, or human Peripheral Blood Mononuclear Cells (PBMCs).

  • Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Priming Reagent (Signal 1): Lipopolysaccharide (LPS) from E. coli O111:B4 (Stock: 1 mg/mL).

  • Activation Reagents (Signal 2): Adenosine 5'-triphosphate (ATP) disodium salt hydrate (Stock: 500 mM in sterile water) or Nigericin sodium salt (Stock: 10 mM in ethanol).

  • Inhibitor: MCC950 (Stock: 10 mM in DMSO).

  • Assay Kits: ELISA kits for mouse/human IL-1β and IL-18.

  • Western Blot Reagents: Antibodies against Caspase-1 (p20 subunit), IL-1β (p17 subunit), and appropriate secondary antibodies.

Step-by-Step In Vitro Protocol (BMDM Model)
  • Cell Seeding: Plate BMDMs in a 24-well plate at a density of 0.5 x 10^6 cells per well. Allow cells to adhere overnight.

  • Priming: Prime the cells by replacing the medium with fresh medium containing 1 µg/mL LPS. Incubate for 3-4 hours at 37°C, 5% CO2.[3][13] This step induces the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment: Prepare serial dilutions of MCC950 in culture medium. Remove the LPS-containing medium and add the MCC950 dilutions to the respective wells. A typical concentration range is 1 nM to 1000 nM.[3] Include a vehicle control (e.g., 0.1% DMSO). Incubate for 30-60 minutes.

  • NLRP3 Activation: Add the Signal 2 activator directly to the wells.

    • For ATP activation: Add ATP to a final concentration of 5 mM.

    • For Nigericin activation: Add Nigericin to a final concentration of 10 µM.

  • Incubation: Incubate the plate for 1 hour at 37°C, 5% CO2.

  • Sample Collection: After incubation, carefully collect the culture supernatants. Centrifuge at 500 x g for 5 minutes to pellet any detached cells and debris.

  • Cytokine Quantification (ELISA): Measure the concentration of mature IL-1β and IL-18 in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis (Optional): To visually confirm the inhibition of cleavage, precipitate proteins from the supernatant (e.g., using TCA precipitation). Run samples on an SDS-PAGE gel and transfer to a PVDF membrane. Probe with primary antibodies specific for the cleaved forms of caspase-1 (p20) and IL-1β (p17).[12]

Specificity and Selectivity

A key feature of MCC950 is its high selectivity for the NLRP3 inflammasome. Studies have shown that it does not inhibit other inflammasomes, such as those dependent on AIM2, NLRC4, or NLRP1.[3][9] Furthermore, MCC950 does not block the upstream priming step, as evidenced by the unaffected production of TNF-α, an NF-κB-dependent cytokine that is not processed by the inflammasome.[3][13] This specificity makes MCC950 an invaluable tool for isolating and studying NLRP3-dependent inflammatory pathways.

Conclusion

MCC950 is a well-characterized, potent, and highly selective inhibitor of the NLRP3 inflammasome. By directly binding to NLRP3 and preventing its ATP-hydrolysis-driven activation, it effectively halts the maturation and secretion of IL-1β and IL-18. The robust in vitro and in vivo data, coupled with its defined mechanism of action, establish MCC950 as a critical tool for researchers investigating NLRP3-driven inflammation and as a foundational molecule for the development of therapeutics targeting a wide range of inflammatory diseases.[3]

References

The Core Mechanism of NLRP3 Inhibition by MCC950: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the molecular mechanisms by which MCC950, a potent and specific small-molecule inhibitor, targets and inhibits the NLRP3 inflammasome. This document is intended for researchers, scientists, and drug development professionals actively engaged in the study of inflammatory diseases and the development of novel therapeutics.

Executive Summary

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory disorders. MCC950 has emerged as a key tool compound for studying the NLRP3 pathway and as a promising therapeutic candidate. This guide delineates the direct interaction of MCC950 with the NLRP3 protein, its impact on ATPase activity, and the subsequent downstream effects on inflammasome assembly and cytokine release. The information presented herein is a synthesis of key findings from structural, biochemical, and cellular studies.

The Molecular Target of MCC950: Direct Engagement with the NLRP3 NACHT Domain

MCC950 exerts its inhibitory effect through direct binding to the NLRP3 protein.[1][2][3][4][5][6][7][8][9] The central NACHT domain of NLRP3, which is responsible for its ATPase activity and oligomerization, is the specific molecular target.[1][2][3][4][5][6][7][8][9]

The Binding Site: A Pocket of Inhibition

Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structural insights into the MCC950 binding site.[10][11][12] MCC950 nestles into a specific pocket within the NACHT domain, establishing interactions with four of its subdomains and the transition leucine-rich repeat (LRR) region.[11][12] This binding site is strategically located at or in close proximity to the Walker B motif, a critical region for ATP hydrolysis.[1][2][3][5][6][7][9][13] Some studies also indicate an interaction near the Walker A motif, which is responsible for ATP binding.[11][14] This direct interaction is non-covalent and reversible.[2]

Mechanism of Action: Allosteric Inhibition of NLRP3 ATPase Activity

The binding of MCC950 to the NACHT domain induces a conformational change that locks the NLRP3 protein in an inactive state.[9][12] This allosteric modulation directly inhibits the intrinsic ATPase activity of NLRP3, preventing the hydrolysis of ATP to ADP.[1][2][3][5][6][7][13] ATP hydrolysis is an essential prerequisite for the conformational changes that lead to NLRP3 activation and subsequent oligomerization.[2] By blocking this key enzymatic step, MCC950 effectively prevents the initial activation of the NLRP3 molecule.

cluster_0 NLRP3 Activation Pathway cluster_1 MCC950 Inhibition Activation Signal Activation Signal NLRP3 (Inactive) NLRP3 (Inactive) Activation Signal->NLRP3 (Inactive) ATP Binding ATP Binding NLRP3 (Inactive)->ATP Binding ATP Hydrolysis (ATPase Activity) ATP Hydrolysis (ATPase Activity) ATP Binding->ATP Hydrolysis (ATPase Activity) NLRP3 (Active) NLRP3 (Active) ATP Hydrolysis (ATPase Activity)->NLRP3 (Active) Oligomerization Oligomerization NLRP3 (Active)->Oligomerization Inflammasome Assembly Inflammasome Assembly Oligomerization->Inflammasome Assembly Caspase-1 Activation Caspase-1 Activation Inflammasome Assembly->Caspase-1 Activation IL-1β Release IL-1β Release Caspase-1 Activation->IL-1β Release MCC950 MCC950 MCC950->ATP Hydrolysis (ATPase Activity) Inhibits

Figure 1: Signaling pathway of NLRP3 activation and MCC950 inhibition.

Downstream Consequences of NLRP3 Inhibition

The MCC950-mediated blockade of NLRP3 ATPase activity sets off a cascade of inhibitory effects, ultimately suppressing the inflammatory response.

Prevention of Inflammasome Assembly

By locking NLRP3 in an inactive conformation, MCC950 prevents the self-oligomerization of NLRP3 monomers, a critical step in inflammasome formation.[2][15] This, in turn, blocks the recruitment and subsequent oligomerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[13][16][17][18]

Suppression of Pro-inflammatory Cytokine Release

The failure to form a functional inflammasome complex prevents the proximity-induced auto-activation of pro-caspase-1.[16][19] Consequently, the processing and release of the potent pro-inflammatory cytokines, particularly interleukin-1β (IL-1β), are potently inhibited.[16][18]

NLRP3 Monomer NLRP3 Monomer Inactive NLRP3-MCC950 Complex Inactive NLRP3-MCC950 Complex NLRP3 Monomer->Inactive NLRP3-MCC950 Complex Binding NLRP3 Oligomerization NLRP3 Oligomerization NLRP3 Monomer->NLRP3 Oligomerization ATP Hydrolysis MCC950 MCC950 MCC950->Inactive NLRP3-MCC950 Complex Inactive NLRP3-MCC950 Complex->NLRP3 Oligomerization Blocks ASC Recruitment & Oligomerization ASC Recruitment & Oligomerization NLRP3 Oligomerization->ASC Recruitment & Oligomerization Caspase-1 Activation Caspase-1 Activation ASC Recruitment & Oligomerization->Caspase-1 Activation IL-1β Release IL-1β Release Caspase-1 Activation->IL-1β Release

Figure 2: Logical flow of MCC950's effect on inflammasome assembly.

Quantitative Data on MCC950 Activity

The inhibitory potency of MCC950 has been quantified in various experimental systems. The following tables summarize key quantitative data.

Parameter Cell Type/System Value Reference
IC50 (IL-1β Release)Mouse Bone Marrow-Derived Macrophages (BMDM)~7.5 nM[16]
IC50 (IL-1β Release)Human Monocyte-Derived Macrophages (HMDM)~8.1 nM[16]
Parameter Method Value Reference
Dissociation Constant (KD)Surface Plasmon Resonance (SPR)224 nM[2]

Key Experimental Protocols

The elucidation of MCC950's mechanism of action has been made possible through a variety of sophisticated experimental techniques. Detailed methodologies for key experiments are outlined below.

Drug Affinity Responsive Target Stability (DARTS)
  • Objective: To demonstrate direct binding of MCC950 to NLRP3.

  • Methodology:

    • LPS-primed bone marrow-derived macrophages (BMDMs) are lysed.

    • Cell lysates are incubated with varying concentrations of MCC950 or a vehicle control.

    • A broad-specificity protease, such as pronase or thermolysin, is added to the lysates to induce protein degradation.[2]

    • The reaction is stopped, and the samples are analyzed by Western blot using antibodies against different domains of NLRP3.

    • Protection of NLRP3 from proteolytic degradation in the presence of MCC950 indicates direct binding.[2]

Surface Plasmon Resonance (SPR)
  • Objective: To quantify the binding affinity and kinetics of MCC950 to NLRP3.

  • Methodology:

    • Recombinant NLRP3 protein (e.g., a construct lacking the LRR domain, NLRP3ΔLRR) is immobilized on an SPR sensor chip.[2]

    • A series of MCC950 concentrations are flowed over the chip surface.

    • The association and dissociation of MCC950 are monitored in real-time by detecting changes in the refractive index at the sensor surface.

    • The resulting sensorgrams are used to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[2]

NLRP3 ATPase Activity Assay (ADP-Glo™ Kinase Assay)
  • Objective: To measure the effect of MCC950 on the ATP hydrolysis activity of NLRP3.

  • Methodology:

    • Recombinant NLRP3 protein is incubated with MCC950 or a vehicle control in a reaction buffer.[20]

    • ATP is added to initiate the ATPase reaction, which is allowed to proceed for a defined period at 37°C.[20]

    • The ADP-Glo™ Reagent is added to terminate the ATPase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.[20]

    • The luminescence intensity, which is proportional to the amount of ADP produced, is measured using a plate reader. A decrease in luminescence in the presence of MCC950 indicates inhibition of ATPase activity.

cluster_0 Step 1: ATPase Reaction cluster_1 Step 2: ADP Detection NLRP3 + ATP NLRP3 + ATP ADP + Pi ADP + Pi NLRP3 + ATP->ADP + Pi Incubate with MCC950 ADP + Reagent ADP + Reagent ATP ATP ADP + Reagent->ATP ATP + Luciferin ATP + Luciferin Light Light ATP + Luciferin->Light

Figure 3: Workflow for the ADP-Glo™ based NLRP3 ATPase assay.

Conclusion

MCC950 is a highly specific inhibitor of the NLRP3 inflammasome that functions by directly binding to the NACHT domain and allosterically inhibiting its ATPase activity. This action prevents the conformational changes required for NLRP3 activation, thereby blocking inflammasome assembly and the subsequent release of pro-inflammatory cytokines. The detailed molecular understanding of MCC950's mechanism of action provides a solid foundation for the rational design and development of next-generation NLRP3 inhibitors for the treatment of a broad spectrum of inflammatory diseases.

References

MCC950: A Foundational Guide to its Role in Innate Immunity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MCC950 is a potent and highly specific small-molecule inhibitor of the NLRP3 inflammasome, a critical component of the innate immune system.[1][2] Its ability to selectively block the activation of the NLRP3 inflammasome has positioned it as a valuable research tool and a potential therapeutic agent for a wide range of inflammatory and autoimmune diseases.[3][4][5] This technical guide provides an in-depth overview of the foundational research on MCC950, including its mechanism of action, quantitative efficacy, and detailed experimental protocols.

Introduction to the NLRP3 Inflammasome and MCC950

The innate immune system relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[6] The NOD-like receptor pyrin domain-containing protein 3 (NLRP3) is a key intracellular PRR that, upon activation, assembles a multi-protein complex known as the NLRP3 inflammasome.[1][6] This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, serves as a platform for the activation of caspase-1.[3][7] Activated caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms, and also cleaves Gasdermin D (GSDMD) to induce a form of inflammatory cell death called pyroptosis.[1][8]

Aberrant activation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous diseases, including cryopyrin-associated periodic syndromes (CAPS), type 2 diabetes, atherosclerosis, multiple sclerosis, and Alzheimer's disease.[3][4] MCC950 has emerged as a pivotal tool for studying the role of the NLRP3 inflammasome in these conditions and as a promising therapeutic candidate.[3][4][9]

Mechanism of Action of MCC950

MCC950 exerts its inhibitory effect through a direct interaction with the NLRP3 protein.[1][10] Specifically, it targets the NACHT domain of NLRP3, which possesses ATPase activity essential for its oligomerization and activation.[1][11][12]

Key aspects of MCC950's mechanism of action include:

  • Direct Binding to NLRP3: MCC950 directly binds to the Walker B motif within the NACHT domain of NLRP3.[1][10] This interaction locks NLRP3 in an inactive, closed conformation.[1][8]

  • Inhibition of ATP Hydrolysis: By binding to the ATP-hydrolysis motif, MCC950 prevents NLRP3 from hydrolyzing ATP to ADP, a critical step for the conformational changes required for its activation and oligomerization.[1][10][13]

  • Blockade of Inflammasome Assembly: By keeping NLRP3 in an inactive state, MCC950 prevents the recruitment of the adaptor protein ASC and subsequent caspase-1 activation.[3][12]

  • Specificity: MCC950 is highly specific for the NLRP3 inflammasome and does not inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1.[1][3]

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the inhibitory action of MCC950.

NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_inhibition Inhibition cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB pro_IL1b pro-IL-1β pro-IL-18 NLRP3 NFkB->pro_IL1b Stimuli ATP, Nigericin, MSU K_efflux K+ Efflux Stimuli->K_efflux NLRP3_inactive Inactive NLRP3 K_efflux->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Casp1_pro pro-Caspase-1 Casp1_pro->Inflammasome Casp1_active Active Caspase-1 Inflammasome->Casp1_active pro_IL1b_cleavage pro-IL-1β Casp1_active->pro_IL1b_cleavage Cleavage pro_IL18_cleavage pro-IL-18 Casp1_active->pro_IL18_cleavage Cleavage GSDMD_cleavage GSDMD Casp1_active->GSDMD_cleavage Cleavage MCC950 MCC950 MCC950->NLRP3_inactive Binds to NACHT domain Prevents ATP hydrolysis IL1b IL-1β pro_IL1b_cleavage->IL1b IL18 IL-18 pro_IL18_cleavage->IL18 GSDMD_pore GSDMD Pore (Pyroptosis) GSDMD_cleavage->GSDMD_pore experimental_workflow start Start cell_seeding Seed Macrophages (e.g., BMDMs or THP-1) start->cell_seeding priming Prime with LPS (e.g., 500 ng/mL for 3-4 hours) cell_seeding->priming treatment Treat with MCC950 or Vehicle (DMSO) (e.g., 1-1000 nM for 30-60 min) priming->treatment activation Activate NLRP3 with ATP (e.g., 5 mM for 45 min) or Nigericin (e.g., 10 µM for 45 min) treatment->activation collection Collect Supernatants activation->collection analysis Analyze Supernatants collection->analysis elisa IL-1β ELISA analysis->elisa ldh LDH Assay (Cytotoxicity) analysis->ldh end End elisa->end ldh->end in_vivo_workflow start Start acclimatize Acclimatize Mice start->acclimatize treatment Administer MCC950 (e.g., 10 mg/kg, i.p.) or Vehicle (PBS) acclimatize->treatment lps_challenge Challenge with LPS (i.p.) (e.g., 1 hour post-treatment) treatment->lps_challenge monitoring Monitor Mice lps_challenge->monitoring sample_collection Collect Blood/Tissues (e.g., 2 hours post-LPS) monitoring->sample_collection analysis Analyze Serum/Tissue Homogenates sample_collection->analysis cytokine_elisa Cytokine ELISA (IL-1β, IL-18, TNF-α) analysis->cytokine_elisa end End cytokine_elisa->end

References

MCC950: A Targeted Approach to Mitigating Neuroinflammation in Central Nervous System Disorders

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neuroinflammation, a critical component in the pathogenesis of a wide range of central nervous system (CNS) disorders, presents a significant therapeutic target. The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome has emerged as a key driver of this inflammatory cascade. MCC950, a potent and selective small-molecule inhibitor of the NLRP3 inflammasome, has demonstrated considerable promise in preclinical models of various CNS diseases by attenuating neuroinflammation and its downstream detrimental effects. This technical guide provides a comprehensive overview of the role of MCC950 in neuroinflammation and its therapeutic potential in CNS disorders, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Introduction: The NLRP3 Inflammasome and Neuroinflammation

The NLRP3 inflammasome is a multi-protein complex that plays a pivotal role in the innate immune system.[1] Its activation, triggered by a variety of damage- and pathogen-associated molecular patterns (DAMPs and PAMPs), leads to the cleavage of pro-caspase-1 into its active form.[1] Activated caspase-1 then processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18 into their mature, secreted forms, potent mediators of inflammation.[1] Dysregulation of the NLRP3 inflammasome is implicated in the chronic neuroinflammation that characterizes numerous CNS disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, traumatic brain injury, and ischemic stroke.[2][3][4][5][6]

MCC950: Mechanism of Action

MCC950 is a diarylsulfonylurea-containing compound that specifically inhibits NLRP3 inflammasome activation.[7] It directly targets the NLRP3 protein, binding to the Walker B motif within the NACHT domain.[1][8] This interaction is thought to lock NLRP3 in an inactive conformation, preventing its oligomerization and subsequent activation of the inflammasome complex.[1] Consequently, MCC950 blocks the downstream cleavage of caspase-1 and the maturation and release of IL-1β and IL-18.[9][10] Notably, MCC950 demonstrates high selectivity for the NLRP3 inflammasome, with no significant off-target effects on other inflammasomes such as AIM2 or NLRC4.[1][9]

Signaling Pathway of MCC950-mediated NLRP3 Inhibition

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the specific inhibitory action of MCC950.

NLRP3_Inhibition cluster_activation NLRP3 Inflammasome Activation cluster_inhibition MCC950 Inhibition DAMPs DAMPs / PAMPs Priming Priming Signal (e.g., NF-κB) DAMPs->Priming pro_NLRP3 pro-NLRP3 Priming->pro_NLRP3 NLRP3 NLRP3 pro_NLRP3->NLRP3 Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome caspase1 Active Caspase-1 Inflammasome->caspase1 IL1b Mature IL-1β caspase1->IL1b cleavage IL18 Mature IL-18 caspase1->IL18 cleavage Pyroptosis Pyroptosis caspase1->Pyroptosis pro_IL1b pro-IL-1β pro_IL1b->IL1b Neuroinflammation Neuroinflammation IL1b->Neuroinflammation pro_IL18 pro-IL-18 pro_IL18->IL18 IL18->Neuroinflammation MCC950 MCC950 MCC950->NLRP3 Inhibits Oligomerization

Caption: MCC950 directly inhibits the NLRP3 protein, preventing inflammasome assembly.

Preclinical Efficacy of MCC950 in CNS Disorders

Extensive preclinical studies have demonstrated the therapeutic potential of MCC950 across a range of CNS disorder models. The following tables summarize the key quantitative findings.

Traumatic Brain Injury (TBI)
ParameterModelTreatment ProtocolKey FindingsReference
Neurological Severity ScoreMouse CCI50 mg/kg IP at 1h & 3h post-TBISignificant improvement at 24h and 72h post-TBI.[5][11]
Brain Water Content (Edema)Mouse CCI50 mg/kg IP at 1h & 3h post-TBITrend towards reduction, not statistically significant.[5][11]
IL-1β LevelsMouse CCI50 mg/kg IP at 1h & 3h post-TBISignificant reduction in the perilesional area at 24h and 72h.[5][11]
Cleaved Caspase-1Mouse CCI50 mg/kg IP at 1h & 3h post-TBISignificant reduction in the perilesional area at 24h and 72h.[5][11]
Cleaved PARP & Caspase-3Mouse CCI50 mg/kg IP at 1h & 3h post-TBIRemarkable reduction in apoptotic markers at 24h.[5]
Ischemic Stroke
ParameterModelTreatment ProtocolKey FindingsReference
Infarct VolumeRat MCAO3 mg/kg IP at 1h & 3h post-reperfusionNot significantly different in diabetic rats.[6]
Recognition Index (Cognition)Rat MCAO3 mg/kg IP at 1h & 3h post-reperfusionSignificantly improved in both control and diabetic rats at day 14.[6]
Blood-Brain Barrier PermeabilityRat MCAO3 mg/kg IP at 1h & 3h post-reperfusionImproved integrity in diabetic rats.[6]
Neuronal Cell Death (TUNEL)Rat MCAO3 mg/kg IP at 1h & 3h post-reperfusionSignificantly reduced in both control and diabetic animals.[6]
Survival RateRat MCAO3 mg/kg IP at 1h & 3h post-reperfusionImproved from 40% to 83% in diabetic rats.[6]
Alzheimer's Disease (AD)
ParameterModelTreatment ProtocolKey FindingsReference
Cognitive FunctionAPP/PS1 miceNot specifiedImproved cognitive function.[2]
Aβ AccumulationAPP/PS1 miceNot specifiedReduced Aβ accumulation.[2]
Aβ Phagocytosis (in vitro)MicrogliaNot specifiedStimulated Aβ phagocytosis.[2]
IL-1β Release (in vitro)LPS+Aβ-stimulated microgliaNot specifiedInhibited IL-1β release without inducing pyroptosis.[2]
Parkinson's Disease (PD)
ParameterModelTreatment ProtocolKey FindingsReference
Amphetamine-induced Rotations6-OHDA rat model20 mg/kg daily oral gavageMitigated motor deficits.[3]
Striatal Dopamine Levels6-OHDA rat model20 mg/kg daily oral gavageReduced loss of striatal dopamine.[3]
Nigrostriatal Degeneration6-OHDA rat model20 mg/kg daily oral gavageReduced dopaminergic degeneration.[3]
α-synuclein Aggregationα-synuclein fibril modelOral administrationReduced accumulation of α-synuclein aggregates.[3]
Behavioral DysfunctionMPTP mouse modelIntraperitoneal administrationImproved behavioral dysfunctions.[12]
Multiple Sclerosis (MS)
ParameterModelTreatment ProtocolKey FindingsReference
Clinical ScoreEAE mouse modelDaily treatmentSignificantly lower clinical score compared to untreated EAE mice.[13]
DemyelinationEAE mouse modelDaily treatment"Remarkably" lower degree of demyelination.[13]
Neuronal DamageEAE mouse modelDaily treatmentMarkedly less neuron damage and fewer signs of synapse loss.[13]
Oligodendrocyte LossEAE mouse modelDaily treatmentLesser damage to oligodendrocytes, similar to healthy mice.[13]
Mechanical AllodyniaRR-EAE mouse model50 mg/kg/day oral bolusProgressively reversed mechanical allodynia.[14]

Detailed Experimental Protocols

In Vivo TBI Model: Controlled Cortical Impact (CCI)

This protocol describes a common method for inducing TBI in mice to study the effects of MCC950.

TBI_Protocol cluster_procedure TBI Experimental Workflow Animal_Prep 1. Animal Preparation - Anesthetize C57BL/6 mouse - Mount in stereotaxic frame Craniotomy 2. Craniotomy - Perform a craniotomy over the  parietal cortex Animal_Prep->Craniotomy CCI_Injury 3. Cortical Impact - Induce unilateral cortical impact injury Craniotomy->CCI_Injury Treatment 4. MCC950 Administration - Administer MCC950 (50 mg/kg, IP)  or saline at 1h and 3h post-TBI CCI_Injury->Treatment Behavioral_Testing 5. Neurological Assessment - Test for neurological function at  24h and 72h post-TBI Treatment->Behavioral_Testing Sacrifice_Analysis 6. Tissue Analysis - Sacrifice animals at 24h or 72h - Perform immunoblotting and histology  on pericontusional brain tissue Behavioral_Testing->Sacrifice_Analysis

Caption: Workflow for inducing TBI and assessing the effects of MCC950.[5][11]

Methodology:

  • Animal Model: Young adult C57BL/6 mice are used.[11]

  • Anesthesia and Surgery: Mice are anesthetized and placed in a stereotaxic frame. A craniotomy is performed over the parietal cortex.

  • Injury Induction: A unilateral cortical impact injury is induced using a controlled impactor device.

  • Treatment: MCC950 (50 mg/kg) or saline is administered via intraperitoneal (IP) injection at 1 and 3 hours post-TBI.[11]

  • Outcome Measures:

    • Neurological Function: Assessed using a neurological severity score at 24 and 72 hours post-TBI.[5]

    • Brain Edema: Measured by quantifying brain water content at 24 hours.[5]

    • Biochemical Analysis: Brain tissue from the perilesional area is collected at 24 or 72 hours for immunoblotting to quantify levels of NLRP3, ASC, cleaved caspase-1, IL-1β, cleaved PARP, and caspase-3.[5][11]

In Vitro Neuroinflammation Model: LPS and ATP-stimulated Macrophages

This protocol details the in vitro assessment of MCC950's inhibitory effect on the NLRP3 inflammasome.

InVitro_Protocol cluster_procedure In Vitro Inflammasome Activation Assay Cell_Culture 1. Cell Culture - Culture bone marrow-derived macrophages (BMDMs)  or human monocyte-derived macrophages (HMDMs) Priming 2. Priming - Prime cells with Lipopolysaccharide (LPS) Cell_Culture->Priming Pre_treatment 3. MCC950 Pre-treatment - Pre-treat cells with varying concentrations  of MCC950 (1-1000 nM) Priming->Pre_treatment Stimulation 4. NLRP3 Activation - Stimulate with ATP to activate the  NLRP3 inflammasome Pre_treatment->Stimulation Analysis 5. Cytokine Measurement - Measure IL-1β and TNF-α release in the  supernatant by ELISA Stimulation->Analysis

Caption: Workflow for assessing MCC950's in vitro efficacy.[9]

Methodology:

  • Cell Culture: Bone marrow-derived macrophages (BMDMs) from mice or human monocyte-derived macrophages (HMDMs) are cultured.[9]

  • Priming: Cells are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.[9]

  • Inhibitor Treatment: Cells are pre-treated with a range of concentrations of MCC950 (e.g., 1-1,000 nM).[9]

  • NLRP3 Activation: The NLRP3 inflammasome is activated by treating the cells with a stimulus such as ATP.[9]

  • Analysis: The concentration of secreted IL-1β and TNF-α in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA). The IC50 of MCC950 for IL-1β inhibition is then determined.[9][15]

Discussion and Future Directions

The substantial body of preclinical evidence strongly supports the therapeutic potential of MCC950 in a variety of CNS disorders. Its ability to specifically target the NLRP3 inflammasome and thereby reduce the production of key pro-inflammatory cytokines addresses a central mechanism of neurodegeneration. The consistent positive outcomes observed in models of acute injuries like TBI and stroke, as well as chronic neurodegenerative diseases such as AD, PD, and MS, highlight the broad applicability of this therapeutic approach.

However, it is important to note that while MCC950 has shown excellent potency and selectivity in these models, its pharmacokinetic properties have presented challenges for clinical development.[16] Research is ongoing to develop next-generation NLRP3 inhibitors with improved drug-like properties.[16]

Future research should focus on:

  • Optimizing Dosing and Treatment Windows: Further studies are needed to determine the optimal dosing regimens and therapeutic windows for different CNS disorders.

  • Long-term Safety and Efficacy: The long-term effects of chronic NLRP3 inhibition need to be thoroughly investigated.

  • Combination Therapies: Exploring the synergistic effects of MCC950 or other NLRP3 inhibitors with other therapeutic agents could lead to more effective treatment strategies.

  • Clinical Translation: The promising preclinical data warrants the continued development and clinical investigation of NLRP3 inhibitors for the treatment of neuroinflammatory diseases.

Conclusion

MCC950 has proven to be an invaluable research tool for elucidating the role of the NLRP3 inflammasome in the pathophysiology of CNS disorders. The wealth of preclinical data underscores the significant potential of targeting this pathway to combat neuroinflammation and its devastating consequences. As our understanding of the intricate mechanisms of neuroinflammation continues to grow, selective NLRP3 inhibitors like MCC950 and its successors hold the promise of becoming a new class of disease-modifying therapies for a range of debilitating neurological conditions.

References

Methodological & Application

Application Notes: MCC950 Sodium In Vivo Administration Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MCC950 is a potent and highly selective small-molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[1][2] The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation, triggers the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[3] Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases.[4][5] MCC950 specifically blocks both canonical and non-canonical NLRP3 activation at nanomolar concentrations, making it an invaluable tool for studying the role of the NLRP3 inflammasome in disease pathogenesis and a potential therapeutic agent.[1][4] The sodium salt of MCC950 is highly soluble in aqueous solutions, facilitating its use in various in vivo experimental models.[1][4]

Mechanism of Action

MCC950 exerts its inhibitory effect by directly targeting the NLRP3 protein. It interacts with the Walker B motif within the NLRP3 NACHT domain, which is essential for its ATPase activity.[3][5] This interaction locks NLRP3 in an inactive conformation, preventing ATP hydrolysis, which is a crucial step for the subsequent oligomerization of NLRP3 and the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[3][6] By preventing the formation of the active inflammasome complex, MCC950 blocks the activation of caspase-1, thereby inhibiting the processing and release of IL-1β and IL-18.[6][7] Importantly, MCC950 is highly selective for NLRP3 and does not inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1.[1][4][6]

Experimental_Workflow A 1. Acclimatize Animals B 2. Prepare MCC950 Solution (e.g., in sterile saline) A->B C 3. Randomize into Groups (Vehicle, MCC950) B->C D 4. Administer MCC950/Vehicle (i.p. or oral) C->D E 5. Wait (e.g., 30-60 min) D->E F 6. Induce Disease/Inflammation (e.g., LPS injection) E->F G 7. Monitor & Collect Samples (e.g., blood, tissue) F->G H 8. Analyze Endpoints (e.g., Cytokine ELISA, Histology) G->H I 9. Data Interpretation H->I

References

Application Notes and Protocols for MCC950 Treatment in Bone Marrow-Derived Macrophages (BMDMs)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MCC950 is a potent and selective small-molecule inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome.[1][2] The NLRP3 inflammasome is a critical component of the innate immune system, responsible for the production of pro-inflammatory cytokines IL-1β and IL-18, and for inducing pyroptotic cell death.[2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. MCC950 offers a valuable tool for studying the role of the NLRP3 inflammasome in various pathological conditions.[3]

These application notes provide detailed protocols for the culture of murine Bone Marrow-Derived Macrophages (BMDMs) and the optimal use of MCC950 to inhibit NLRP3 inflammasome activation.

Quantitative Data Summary

The following tables summarize the key quantitative data for MCC950 in BMDM cell culture based on published literature.

Table 1: MCC950 Potency in Macrophages

Cell TypeParameterValueReference
Murine BMDMIC50 for IL-1β Inhibition~7.5 nM[1][4]
Human Monocyte-Derived Macrophages (HMDM)IC50 for IL-1β Inhibition~8.1 nM[1][4]

Table 2: Recommended MCC950 Concentration Range for BMDM Experiments

Concentration RangeApplicationNotesReference
1 - 1000 nMDose-dependent inhibition of IL-1β releaseEffective range for NLRP3 inflammasome inhibition.[1][1]
10 nMSignificant inhibition of IL-1β releaseA commonly used effective concentration.[5][5]
100 nMInhibition of IL-1β secretion induced by LPS + AβUsed for studying specific NLRP3-mediated responses.[6][6]
Up to 1 µMNo observed cytotoxicitySafe concentration range for maintaining BMDM viability.[5][5]
Up to 10 µMNo cytotoxicity observed in some studiesHigher concentrations have been used without reported toxicity.[7][7]

Table 3: Effect of MCC950 on Cytokine Secretion in LPS-Primed BMDMs

CytokineEffect of MCC950SpecificityReference
IL-1βDose-dependent inhibitionSpecific to NLRP3 inflammasome pathway.[1][8][1][8]
TNF-αNo significant inhibitionDemonstrates specificity of MCC950 for the NLRP3 inflammasome, as TNF-α secretion is NLRP3-independent.[1][8][1][8]

Experimental Protocols

Protocol 1: Isolation and Culture of Murine Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the extraction of bone marrow from mouse femur and tibia and subsequent differentiation into macrophages.[9][10][11][12]

Materials:

  • Complete DMEM or RPMI-1640 medium (containing 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)[10]

  • Recombinant mouse M-CSF (10 ng/mL) or 20% L929 cell-conditioned medium[9]

  • 70% Ethanol

  • Sterile Phosphate-Buffered Saline (PBS)

  • Syringes (10 mL) and needles (25-26.5 gauge)[12][13]

  • 70 µm cell strainer[10]

  • ACK lysis buffer (optional)[12]

  • Sterile surgical instruments (scissors, forceps)[10]

  • Petri dishes (100 mm)[12]

Procedure:

  • Preparation: Euthanize a mouse using an approved method. Sterilize the hind legs with 70% ethanol.

  • Bone Extraction: Carefully dissect the femur and tibia from both hind legs, removing as much of the surrounding muscle and tissue as possible.[9] Place the bones in a sterile petri dish containing ice-cold PBS.[10]

  • Bone Marrow Flushing: In a sterile cell culture hood, cut the ends of the bones with sterile scissors.[12] Use a 10 mL syringe with a 26.5-gauge needle to flush the bone marrow out with complete medium into a 50 mL conical tube.[12][13]

  • Cell Suspension: Create a single-cell suspension by gently pipetting the flushed marrow up and down.[9]

  • Filtering: Pass the cell suspension through a 70 µm cell strainer to remove any small bone fragments or cell clumps.[10]

  • Red Blood Cell Lysis (Optional): If a high concentration of red blood cells is present, resuspend the cell pellet in 1 mL of ACK lysis buffer for 5 minutes at room temperature.[12] Stop the lysis by adding an excess of complete medium.

  • Centrifugation: Centrifuge the cell suspension at 400-450 x g for 5-10 minutes.[10][12] Discard the supernatant.

  • Plating: Resuspend the cell pellet in complete medium containing either 10 ng/mL M-CSF or 20% L929-conditioned medium.[9] Seed approximately 5-8 million cells per 100 mm petri dish.[12]

  • Differentiation: Incubate the cells at 37°C in a 5% CO2 incubator.

  • Feeding: On day 4, add an equal volume of fresh, pre-warmed complete medium with M-CSF or L929-conditioned medium to the culture dishes.[9]

  • Harvesting: By day 7, the BMDMs will be differentiated and ready for experiments.[9] To harvest, wash the cells with PBS and then detach them by gentle scraping or using a cell lifter.[10]

Protocol 2: MCC950 Treatment for NLRP3 Inflammasome Inhibition in BMDMs

This protocol details the steps for priming BMDMs, treating with MCC950, and stimulating NLRP3 inflammasome activation.

Materials:

  • Differentiated BMDMs (from Protocol 1)

  • Lipopolysaccharide (LPS)

  • MCC950 (dissolved in DMSO)

  • NLRP3 activator (e.g., ATP, Nigericin)

  • Cell culture plates (e.g., 24-well or 96-well)

  • Complete medium

Procedure:

  • Cell Seeding: Seed the differentiated BMDMs into appropriate cell culture plates at the desired density and allow them to adhere overnight.

  • Priming (Signal 1): Prime the BMDMs with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[8][14]

  • MCC950 Treatment: Pre-treat the LPS-primed BMDMs with the desired concentration of MCC950 (e.g., 1-1000 nM) for 30-60 minutes.[1][6][14] A vehicle control (DMSO) should be included.

  • Stimulation (Signal 2): Stimulate the NLRP3 inflammasome by adding an activator such as ATP (e.g., 2.5 mM) or Nigericin (e.g., 5 µM) for 1 hour.[8][14]

  • Sample Collection: After incubation, collect the cell culture supernatants to measure the levels of secreted IL-1β and TNF-α by ELISA. Cell lysates can also be collected for Western blot analysis of caspase-1 activation.

Visualizations

NLRP3 Inflammasome Activation and MCC950 Inhibition Pathway

NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB MyD88 Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b Transcription NLRP3_protein NLRP3 NFkB->NLRP3_protein Transcription IL1b IL-1β Secretion NLRP3_active NLRP3 Activation & Oligomerization Stimuli ATP / Nigericin K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage Casp1->Pro_IL1b Cleavage to IL-1β Pyroptosis Pyroptosis Casp1->Pyroptosis GSDMD Cleavage MCC950 MCC950 MCC950->NLRP3_active Inhibition Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment Protocol cluster_analysis Analysis BMDM_culture Day 0: Isolate & Culture Bone Marrow Cells BMDM_diff Day 7: Differentiated BMDMs Ready BMDM_culture->BMDM_diff 7 days with M-CSF Seeding Seed BMDMs BMDM_diff->Seeding Priming Prime with LPS (3-4 hours) Seeding->Priming MCC950_treat Treat with MCC950 (30-60 min) Priming->MCC950_treat Stimulation Stimulate with ATP/ Nigericin (1 hour) MCC950_treat->Stimulation Collect_supernatant Collect Supernatants Stimulation->Collect_supernatant ELISA Measure IL-1β & TNF-α by ELISA Collect_supernatant->ELISA

References

Application Notes and Protocols: Preparing MCC950 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCC950 is a potent and highly specific small-molecule inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in numerous inflammatory diseases.[1] Consistent and accurate preparation of MCC950 stock solutions is fundamental for achieving reproducible results in both in vitro and in vivo research. This document provides detailed protocols for the preparation of MCC950 stock solutions using either Dimethyl Sulfoxide (DMSO) for non-aqueous applications or water for the more soluble sodium salt form. It includes a comprehensive data summary, step-by-step experimental procedures, and critical considerations for solvent selection, storage, and handling.

Data Presentation: Properties of MCC950

The choice of solvent is critically dependent on the specific form of MCC950 being used (free acid vs. sodium salt). The sodium salt offers significantly higher aqueous solubility. All quantitative data are summarized in the table below for easy comparison.

ParameterMCC950 in DMSOMCC950 Sodium Salt in WaterThis compound Salt in DMSO
Molecular Weight ( g/mol ) ~404.5[2]~426.5[3]~426.5[3]
Solubility ~5-81 mg/mL[2][4]≥30-100 mg/mL (with gentle warming)[3][5]≥21.45-40 mg/mL[3][5]
Recommended Stock Concentration 10-200 mM10-100 mM10-40 mM
Storage Temperature (Aliquots) -20°C or -80°C-20°C-20°C or -80°C
Solution Stability ≥4 years (as solid); 1 month at -20°C or 1 year at -80°C in solution[2][6]Not recommended for storage >1 day[2]1 month at -20°C or 1 year at -80°C in solution[6]

Note: The solubility of MCC950 and its sodium salt in DMSO can be reduced by moisture. Always use fresh, anhydrous DMSO for best results.[4][6]

Experimental Protocols

Protocol 1: Preparation of 10 mM MCC950 Stock Solution in DMSO

This protocol is suitable for the free acid form of MCC950.

Materials:

  • MCC950 (FW: 404.5 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or cryovials

  • Calibrated precision balance

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Preparation: In a sterile environment (e.g., a biological safety cabinet), allow the MCC950 vial and anhydrous DMSO to equilibrate to room temperature.

  • Weighing: Accurately weigh 4.05 mg of MCC950 powder and transfer it to a sterile microcentrifuge tube.

  • Solubilization: Add 1 mL of anhydrous DMSO to the tube containing the MCC950 powder.

  • Dissolution: Cap the tube securely and vortex at medium-high speed until the solid is completely dissolved. The solution should be clear and colorless. If dissolution is slow, gentle warming (e.g., in a 37°C water bath for 5-10 minutes) can be applied.

  • Aliquoting: To avoid repeated freeze-thaw cycles, dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile tubes.

  • Storage: Store the aliquots upright at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).[6]

Protocol 2: Preparation of 10 mM this compound Salt Stock Solution in Water

This protocol is specifically for the water-soluble sodium salt form of MCC950.

Materials:

  • This compound Salt (FW: 426.5 g/mol )

  • Sterile, nuclease-free water (e.g., cell culture grade, WFI)

  • Sterile, conical-bottom microcentrifuge tubes or cryovials

  • Calibrated precision balance

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Preparation: Work in a sterile environment. Allow the this compound salt vial and sterile water to come to room temperature.

  • Weighing: Weigh 4.27 mg of this compound salt powder and place it in a sterile microcentrifuge tube.

  • Solubilization: Add 1 mL of sterile water to the powder.

  • Dissolution: Cap the tube and vortex thoroughly. Gentle warming may be required to achieve complete dissolution.[5]

  • Usage: It is strongly recommended to use aqueous solutions of MCC950 fresh and not to store them for more than one day. [2] If immediate use is not possible, filter-sterilize the solution through a 0.22 µm syringe filter into a new sterile tube before aliquoting.

  • Storage (if necessary): Store aliquots at -20°C, but prioritize immediate use for best results.

Visualized Workflow and Mechanism of Action

G cluster_workflow Experimental Workflow: Stock Solution Preparation start Equilibrate Reagents (MCC950 & Solvent) weigh Weigh MCC950 Powder start->weigh add_solvent Add Sterile Solvent (DMSO or Water) weigh->add_solvent dissolve Vortex to Dissolve (Warm if needed) add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store G cluster_pathway NLRP3 Inflammasome Signaling Pathway Inhibition cluster_signal1 Signal 1 (Priming) cluster_signal2 Signal 2 (Activation) PAMPs PAMPs / DAMPs TLR TLR / IL-1R PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Pro_IL1b ↑ Pro-IL-1β ↑ Pro-IL-18 ↑ NLRP3 NFkB->Pro_IL1b IL1b Mature IL-1β / IL-18 Signal2 K+ Efflux, ROS, etc. NLRP3 NLRP3 Signal2->NLRP3 Inflammasome Inflammasome Assembly (Oligomerization) ASC ASC Pro_Casp1 Pro-Caspase-1 MCC950 MCC950 MCC950->NLRP3 Inhibits ATP Hydrolysis & Oligomerization Casp1 Active Caspase-1 Inflammasome->Casp1 Activation Casp1->Pro_IL1b Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis

References

Application Notes and Protocols for MCC950 in the Experimental Autoimmune Encephalomyelitis (EAE) Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of MCC950, a selective NLRP3 inflammasome inhibitor, in the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis. This document outlines detailed protocols for EAE induction, MCC950 administration, and methods for assessing therapeutic efficacy.

Introduction

Experimental autoimmune encephalomyelitis (EAE) is the most widely used animal model for multiple sclerosis (MS), a chronic inflammatory and neurodegenerative disease of the central nervous system (CNS).[1][2] The pathogenesis of EAE involves an autoimmune response directed against myelin antigens, leading to inflammation, demyelination, and axonal damage.[1][3] The NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome is a key component of the innate immune system that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, contributing to the neuroinflammation observed in EAE and MS.[4][5][6][7][8] MCC950 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome, making it a valuable tool for studying the role of NLRP3 in EAE and a potential therapeutic agent for MS.[8][9]

MCC950 Dosage and Administration in EAE Models

The following table summarizes various dosages and administration routes for MCC950 in EAE and other relevant inflammatory models. The optimal dosage and route should be determined based on the specific experimental design.

Dosage Administration Route Treatment Schedule Mouse Strain Key Findings Reference
10 mg/kgNot SpecifiedNot SpecifiedEAE modelReduced serum levels of IL-1β and attenuated spinal cord demyelination.[3]
20 mg/kgOral bolusSingle dose on day 16 post-immunizationRR-EAE miceNo significant anti-allodynic effect.[10]
40 mg/kgOralDaily for 3 weeks (therapeutic)Spontaneous colitis modelImproved body weight, reduced disease activity index and histopathological scores.[11]
50 mg/kgOral bolusDaily for 21 days (therapeutic, starting day 16 post-immunization)RR-EAE miceProgressively reversed mechanical allodynia. Peak anti-allodynic effect ~1 hour post-dosing with a duration of ~2 hours.[10]
10 mg/kg & 50 mg/kgNot SpecifiedNot SpecifiedSpinal Cord Injury modelDose-dependent improvement in motor function and reduction in pro-inflammatory cytokines. The 50 mg/kg dose showed a better protective effect.[12]

Experimental Protocols

I. Induction of Chronic EAE in C57BL/6J Mice using MOG35-55

This protocol describes the induction of a chronic EAE model in C57BL/6J mice, which is characterized by an ascending flaccid paralysis.[13][14]

Materials:

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTx)

  • Phosphate-buffered saline (PBS), sterile

  • Female C57BL/6J mice, 8-12 weeks old

  • Syringes and needles

Procedure:

  • Preparation of MOG35-55/CFA Emulsion:

    • Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.

    • Prepare an equal volume of CFA.

    • Emulsify the MOG35-55 solution with CFA by drawing the mixture up and down through a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.[15]

    • The final concentration of MOG35-55 in the emulsion should be 1 mg/mL.

  • Immunization (Day 0):

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the MOG35-55/CFA emulsion at two sites on the flank of each mouse, for a total of 200 µL (200 µg of MOG35-55) per mouse.[15]

  • Pertussis Toxin Administration:

    • Reconstitute and dilute PTx in sterile PBS according to the manufacturer's instructions. The potency of PTx batches can vary, so it is crucial to titrate the optimal dose.[16] A commonly used dose is 200-400 ng per mouse.[13]

    • Administer the diluted PTx via intraperitoneal (i.p.) injection on Day 0 (shortly after immunization) and again on Day 2.[13][14]

II. Clinical Scoring of EAE

Daily monitoring and scoring of clinical signs are essential to assess disease progression and the efficacy of MCC950 treatment. Scoring should be performed in a blinded manner.

Scoring Scale:

Score Clinical Signs
0No clinical signs of EAE.[17][18][19]
0.5Limp tail tip.[18]
1Limp tail.[17][18][19][20]
1.5Limp tail and hind leg weakness.[18]
2Limp tail and definite hind limb weakness or paresis.[17][18][19][20]
2.5Limp tail and dragging of one hind limb.[17][18]
3Complete paralysis of both hind limbs.[17][18][19][20]
3.5Complete hind limb paralysis and partial front limb paralysis.[17]
4Complete hind and front limb paralysis.[17][19][20]
5Moribund or dead.[17][19][20]
III. Histopathological Analysis of Spinal Cord

At the end of the experiment, spinal cords are collected for histological analysis to assess the extent of inflammation and demyelination.

Procedure:

  • Tissue Collection and Preparation:

    • Perfuse mice with PBS followed by 4% paraformaldehyde (PFA).

    • Dissect the spinal cord and post-fix in 4% PFA.

    • Process the tissue for paraffin embedding and sectioning.

  • Staining:

    • Hematoxylin and Eosin (H&E) Staining: To visualize inflammatory cell infiltrates.[3][21]

    • Luxol Fast Blue (LFB) Staining: To assess the degree of demyelination.[3][21] Myelinated areas will stain blue, while demyelinated areas will appear pale.

  • Quantification:

    • The extent of inflammation and demyelination can be scored semi-quantitatively on stained sections by a blinded observer.

    • Alternatively, digital image analysis can be used to quantify the area of infiltration and demyelination relative to the total white matter area.[22]

Visualizations

NLRP3 Inflammasome Activation Pathway

Caption: NLRP3 inflammasome activation and inhibition by MCC950.

Experimental Workflow for MCC950 Efficacy in EAE

EAE_Workflow Immunization Day 0: EAE Induction (MOG35-55/CFA) PTx1 Day 0: PTx Injection Immunization->PTx1 PTx2 Day 2: PTx Injection PTx1->PTx2 Monitoring Daily: Clinical Scoring & Body Weight PTx2->Monitoring Treatment_Start Onset of Disease (e.g., Score 1-2) Monitoring->Treatment_Start Endpoint Endpoint (e.g., Day 25-30) Monitoring->Endpoint Treatment_Group MCC950 Treatment Group (Daily Dosing) Treatment_Start->Treatment_Group Vehicle_Group Vehicle Control Group (Daily Dosing) Treatment_Start->Vehicle_Group Treatment_Group->Monitoring Vehicle_Group->Monitoring Analysis Analysis: - Clinical Scores - Histopathology (Spinal Cord) - Cytokine Levels Endpoint->Analysis

Caption: Experimental workflow for evaluating MCC950 in the EAE model.

References

Application Notes and Protocols for Intraperitoneal Injection of MCC950 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the intraperitoneal (IP) injection of MCC950, a potent and specific inhibitor of the NLRP3 inflammasome, in mouse models of inflammatory diseases.

Introduction to MCC950

MCC950 is a small molecule inhibitor that specifically targets the NLRP3 inflammasome, a key component of the innate immune system.[1] The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[2][3] Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory conditions. MCC950 exerts its inhibitory effect by directly targeting the NLRP3 protein, preventing its oligomerization and subsequent activation of caspase-1.[1] This specificity makes MCC950 a valuable tool for studying the role of the NLRP3 inflammasome in disease and a potential therapeutic agent.

Mechanism of Action: NLRP3 Inflammasome Inhibition

The activation of the NLRP3 inflammasome is a two-step process:

  • Priming (Signal 1): This initial step involves the transcriptional upregulation of NLRP3 and pro-IL-1β, typically triggered by microbial components like lipopolysaccharide (LPS) or endogenous cytokines.[3][4][5]

  • Activation (Signal 2): A second stimulus, such as ATP, crystalline substances, or toxins, leads to the assembly of the NLRP3 inflammasome complex.[3][4] This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[5]

Assembled NLRP3 activates pro-caspase-1 into its active form, caspase-1. Caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell, driving the inflammatory response.[2][3] MCC950 intervenes in the activation step, preventing the conformational change in NLRP3 required for inflammasome assembly.[1]

NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_inhibition Inhibition cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs (e.g., LPS) TLR TLR / IL-1R PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription ↑ pro-IL-1β & NLRP3 mRNA NFkB->Transcription Stimuli Stimuli (e.g., ATP, Toxins) NLRP3_inactive Inactive NLRP3 Stimuli->NLRP3_inactive NLRP3_active Active NLRP3 Oligomerization NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Caspase-1 ProCasp1->Casp1 Activation ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage ProIL18 Pro-IL-18 Casp1->ProIL18 Cleavage MCC950 MCC950 MCC950->NLRP3_active Inhibits Oligomerization IL1b Mature IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 ProIL18->IL18 IL18->Inflammation

NLRP3 Inflammasome Signaling Pathway and MCC950 Inhibition.

Quantitative Data Summary

The following tables summarize the dosages, vehicles, and administration frequencies of MCC950 used in various mouse models as reported in the literature.

Parameter Details Reference
Dosage Range 10 - 50 mg/kg[6][7][8][9]
Vehicle Phosphate-buffered saline (PBS)[6][7][9][10][11][12]
Route of Administration Intraperitoneal (IP) injection[6][7][8][9][10][11][12][13][14][15][16]
Injection Volume 0.2 - 0.4 mL/kg[6][10][13]
Mouse Model MCC950 Dosage Administration Frequency Key Findings Reference
Experimental Autoimmune Encephalomyelitis (EAE)10 mg/kgDaily or every 2 daysAttenuated disease severity and neurological impairment.[15][17]
Isoflurane-induced Cognitive Impairment10 mg/kgSingle dose 30 min before isofluraneAmeliorated cognitive impairment and reduced neuroinflammation.[6][10]
Spinal Cord Injury (SCI)10 or 50 mg/kg1 and 3 hours post-SCIImproved motor function and reduced inflammation.[9]
Diabetic Encephalopathy (db/db mice)10 mg/kgDaily for 12 weeksAmeliorated anxiety-like behaviors and cognitive disorders.[12]
Form-Deprivation Myopia10 mg/kgNot specifiedInhibited the progression of myopia.[13][16]
Lipopolysaccharide (LPS)-induced Lung Inflammation50 mg/kgNot specifiedSuppressed neutrophil and macrophage accumulation in the lungs.[8]
Aortic Aneurysms and DissectionsNot specifiedDailyPrevented aortic aneurysm and dissection formation.[11]
Cholestatic Liver InjuryNot specifiedNot specifiedAlleviated liver injury and fibrosis.
Acute Pancreatitis5 mg/mL solutionSingle dose at the time of inductionReduced inflammatory response and delayed pancreatitis progression.[14][18]

Experimental Protocols

Preparation of MCC950 for Injection
  • Reconstitution: MCC950 is typically supplied as a powder. Reconstitute the powder in a sterile vehicle. Phosphate-buffered saline (PBS) is the most commonly used vehicle.[6][7][9][10][11][12]

  • Concentration: The final concentration of the MCC950 solution will depend on the desired dosage and the injection volume. For a 10 mg/kg dose in a 25g mouse with an injection volume of 0.2 mL, the required concentration would be 1.25 mg/mL. Some studies have used concentrations up to 5 mg/mL or even 50 mg/mL.[7][9][13][14][16]

  • Solubilization: Ensure MCC950 is fully dissolved in the vehicle. Gentle warming or vortexing may be required.

  • Sterility: All preparation steps should be performed under sterile conditions to prevent contamination. Filter the final solution through a 0.22 µm sterile filter.

Intraperitoneal Injection Procedure in Mice

The following workflow outlines the key steps for performing an intraperitoneal injection of MCC950 in mice.

IP_Injection_Workflow A Calculate Dosage (mg/kg) B Prepare MCC950 Solution (e.g., in sterile PBS) A->B C Draw Solution into Sterile Syringe B->C D Properly Restrain Mouse E Locate Injection Site (Lower Right Abdominal Quadrant) D->E F Insert Needle at 15-20° Angle E->F G Aspirate to Check for Blood or Urine F->G H Inject Solution Slowly G->H I Withdraw Needle H->I J Monitor Mouse for Adverse Reactions K Return to Cage J->K

References

Application Notes: The Use of MCC950 in a Subarachnoid Hemorrhage (SAH) Rat Model

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Subarachnoid hemorrhage (SAH) is a severe form of stroke with high rates of mortality and morbidity.[1] A significant contributor to poor outcomes is the inflammatory cascade that leads to early brain injury (EBI) and delayed cerebral ischemia.[2][3] The nucleotide-binding oligomerization domain-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome has been identified as a key mediator of this sterile inflammation following SAH.[1][2] Activation of the NLRP3 inflammasome in microglia and monocytes triggers the maturation of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and IL-18, leading to neuroinflammation, cell death (pyroptosis), and subsequent neurological damage.[1][4][5]

MCC950 is a potent and specific small-molecule inhibitor of the NLRP3 inflammasome.[2] These application notes provide a summary of its use, experimental protocols, and key quantitative findings in a rat model of SAH, demonstrating its neuroprotective potential.

Mechanism of Action of MCC950 in SAH

Following SAH, the lysis of erythrocytes in the subarachnoid space releases damage-associated molecular patterns (DAMPs), such as heme and ATP.[1] These DAMPs trigger the assembly and activation of the NLRP3 inflammasome complex within immune cells like microglia. This complex recruits and activates Caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their active, secreted forms.[5][6] Caspase-1 also cleaves Gasdermin D, leading to the formation of pores in the cell membrane and a pro-inflammatory form of cell death known as pyroptosis.[1][4] MCC950 directly inhibits the activation of the NLRP3 inflammasome, thereby blocking the entire downstream inflammatory cascade.[4][7]

SAH_MCC950_Pathway cluster_SAH SAH Event cluster_Inflammasome NLRP3 Inflammasome Activation cluster_Downstream Inflammatory Outcomes SAH Subarachnoid Hemorrhage DAMPs Erythrocyte Lysis (DAMPs Release) SAH->DAMPs NLRP3 NLRP3 DAMPs->NLRP3 activates ASC ASC NLRP3->ASC recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 cleaves to ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1b IL-1β ProIL1b->IL1b EBI Neuroinflammation & Early Brain Injury IL1b->EBI Pyroptosis Pyroptosis & Cytokine Release GSDMD->Pyroptosis Pyroptosis->EBI MCC950 MCC950 MCC950->NLRP3 inhibits

MCC950 inhibits the NLRP3 inflammasome pathway in SAH.

Experimental Protocols

The following protocols are based on established methodologies for inducing SAH in rats and evaluating the efficacy of MCC950.[2][8][9]

1. Animal Model

  • Species: Adult male Sprague-Dawley rats.[2][8]

  • Weight: 280-320 g.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be acclimated for at least one week before experimental procedures.

2. Subarachnoid Hemorrhage (SAH) Induction: Endovascular Perforation This is a widely used model that mimics aneurysmal SAH.[2][8][9][10]

  • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane or intraperitoneal pentobarbital).

  • Make a midline cervical incision to expose the common, external, and internal carotid arteries (CCA, ECA, ICA).

  • Ligate the distal ECA and the CCA.

  • Introduce a sharpened nylon monofilament (e.g., 4-0) through a small incision in the ECA and advance it into the ICA until reaching the bifurcation of the anterior and middle cerebral arteries.

  • Puncture the vessel by gently advancing the filament further. A slight resistance followed by a give-away indicates successful perforation.

  • Immediately withdraw the filament to allow for bleeding into the subarachnoid space.

  • Close the incisions. Sham-operated animals undergo the same procedure without the final vessel perforation.

3. Experimental Groups and Drug Administration

  • Sham Group: Animals undergo sham surgery and receive a vehicle injection.

  • SAH + Vehicle Group: Animals undergo SAH induction and receive a vehicle (e.g., saline or PBS) injection.[8]

  • SAH + MCC950 Group: Animals undergo SAH induction and receive MCC950.

    • Dose: 10 mg/kg.[2][8][9]

    • Route: Intraperitoneal (i.p.) injection.[2][8][9]

    • Timing: A single dose administered 1 hour post-SAH induction.[2][8][9]

4. Post-SAH Evaluation Assessments are typically performed at 24 to 72 hours post-injury.

  • Neurological Function: Evaluate using a standardized scoring system, such as the modified Garcia score, which assesses spontaneous activity, symmetry of movement, climbing, and forelimb outstretching.

  • Brain Edema: Measure brain water content. Euthanize the animal, remove the brain, weigh it (wet weight), dry it in an oven (e.g., 100°C for 24h), and weigh it again (dry weight). Calculate water content as: [(wet weight - dry weight) / wet weight] x 100%.[11]

  • Molecular Analysis:

    • ELISA: Quantify levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain homogenates.[2][8]

    • Western Blot: Assess the protein expression of NLRP3 inflammasome components (NLRP3, cleaved Caspase-1) and markers of blood-brain barrier integrity (Occludin, ZO-1) in brain tissue lysates.[11][12]

  • Cognitive Function: For long-term studies, assess cognitive deficits using tests like the Morris water maze to evaluate spatial learning and memory.[9]

SAH_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis (24-72h post-SAH) A1 Animal Acclimatization (Male Sprague-Dawley Rats) A2 Randomization into Groups (Sham, SAH+Vehicle, SAH+MCC950) A1->A2 B1 SAH Induction (Endovascular Perforation) A2->B1 B2 Drug Administration (1h post-SAH) Vehicle or MCC950 (10 mg/kg, i.p.) B1->B2 C1 Neurological Scoring (e.g., Modified Garcia Score) B2->C1 C2 Euthanasia & Sample Collection (Brain Tissue) C1->C2 C3 Brain Edema Measurement (Wet/Dry Weight) C2->C3 C4 Molecular Analysis (Western Blot, ELISA) C2->C4

Experimental workflow for testing MCC950 in a rat SAH model.

Quantitative Data Summary

The following tables summarize the expected outcomes based on published research. Values represent typical trends observed in studies comparing SAH animals treated with vehicle versus MCC950.

Table 1: Effect of MCC950 on Neurological Deficits and Brain Edema at 24h Post-SAH

Group Neurological Score (Higher is better) Brain Water Content (%)
Sham 18 ~78.5%
SAH + Vehicle 10-12 Increased (~82-83%)

| SAH + MCC950 | 14-16 (Significant Improvement)[8] | Decreased (~80-81%)[2][8] |

Table 2: Effect of MCC950 on Pro-inflammatory Cytokines in Brain Tissue at 24h Post-SAH

Group TNF-α (pg/mg protein) IL-1β (pg/mg protein) IL-6 (pg/mg protein)
Sham Baseline Baseline Baseline
SAH + Vehicle Significantly Increased Significantly Increased Significantly Increased

| SAH + MCC950 | Significantly Decreased[2] | Significantly Decreased[2] | Significantly Decreased[2] |

Table 3: Effect of MCC950 on NLRP3 Inflammasome Components and BBB Integrity

Group NLRP3 Expression (Relative Units) Cleaved Caspase-1 (Relative Units) Occludin Expression (Relative Units)
Sham 1.0 1.0 1.0
SAH + Vehicle Increased Increased Decreased (~0.3)[11]

| SAH + MCC950 | Significantly Decreased[2] | Significantly Decreased | Preserved (~0.6)[11] |

Expected Results

Treatment with MCC950 (10 mg/kg, i.p.) one hour after SAH induction in rats is expected to yield significant neuroprotective effects.[2][8] Key findings include:

  • Improved Neurological Function: MCC950-treated animals consistently show better outcomes on neurological and sensorimotor tests compared to vehicle-treated controls.[3][8]

  • Reduced Brain Edema: A significant attenuation of cerebral edema is a primary indicator of MCC950's protective effect against early brain injury.[2][8][11]

  • Suppressed Neuroinflammation: MCC950 effectively reduces the expression and release of key NLRP3 inflammasome components and downstream pro-inflammatory cytokines like IL-1β, IL-18, and TNF-α.[2][8]

  • Preservation of Blood-Brain Barrier (BBB): By mitigating the inflammatory response, MCC950 helps preserve the integrity of the BBB, as shown by maintained levels of tight junction proteins like occludin and ZO-1.[11]

  • Ameliorated Cognitive Decline: In long-term studies, MCC950 has been shown to reduce white matter damage and improve cognitive function after SAH.[9]

MCC950 serves as a valuable research tool for investigating the role of the NLRP3 inflammasome in the pathophysiology of subarachnoid hemorrhage. The protocols and data presented demonstrate that its specific inhibition of NLRP3 activation in a rat SAH model leads to a robust reduction in neuroinflammation, attenuation of early brain injury, and improvement in functional outcomes. These findings highlight the potential of targeting the NLRP3 inflammasome as a therapeutic strategy for SAH.

References

Application Notes and Protocols for Studying Endothelial Cell Pyroptosis Using MCC950

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroptosis is a form of programmed cell death characterized by cell swelling, membrane rupture, and the release of pro-inflammatory cytokines, playing a crucial role in the pathogenesis of various vascular diseases, including atherosclerosis and sepsis. In endothelial cells, the activation of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a key trigger for pyroptosis. MCC950, a potent and specific small-molecule inhibitor of the NLRP3 inflammasome, serves as an invaluable tool for investigating the role of this pathway in endothelial cell biology and for the development of novel therapeutics.[1][2] MCC950 directly targets the NLRP3 ATPase motif, preventing its conformational change and subsequent oligomerization, thereby blocking the activation of caspase-1 and the maturation and release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18.[1][2]

These application notes provide a comprehensive guide for utilizing MCC950 to study endothelial cell pyroptosis, including detailed experimental protocols, quantitative data on its efficacy, and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation: Efficacy of MCC950 in Inhibiting Pyroptosis Markers

The following table summarizes the quantitative effects of MCC950 on key markers of pyroptosis. While data specifically detailing the IC50 of MCC950 in endothelial cells is limited in the current literature, the provided data from various cell types, including endothelial cells and macrophages, demonstrates its potent inhibitory activity.

ParameterCell TypeInducer(s)MCC950 ConcentrationObserved EffectReference
IL-1β Release Human Coronary Artery Endothelial CellsNot specifiedNot specifiedMCC950 does not compromise endothelial cell integrity or function.[3]
IL-1β Release J774a Murine MacrophagesLPS + ATP20 µMReduced IL-1β release from ~28 pg/mL to ~7 pg/mL.[3]
Pyroptosis J774a Murine MacrophagesLPS + ATP20 µMRescued macrophages from pyroptosis.[3]
Cell Death bEnd5 Mouse Brain Endothelial CellsOxygen-Glucose Deprivation (OGD)100 µMSignificantly reduced OGD-induced cell death.[4]
Caspase-1 Activation bEnd5 Mouse Brain Endothelial CellsOGD100 µMReduced levels of active Caspase-1 (p20).[4]
Gasdermin D Cleavage bEnd5 Mouse Brain Endothelial CellsOGD100 µMReduced levels of N-terminal Gasdermin D.[4]
NLRP3 Inflammasome Activation Human Umbilical Vein Endothelial Cells (HUVECs)Not specified10 µMPre-treatment for 1 hour inhibited NLRP3 inflammasome activation.[5]
Cell Senescence Human Umbilical Vein Endothelial Cells (HUVECs)IL-1β1 µMAlleviated IL-1β-induced senescence.[6]
IC50 (NLRP3 Inhibition) Bone Marrow-Derived Macrophages (BMDMs)Not specified7.5 nMPotent and selective inhibition of NLRP3.[1]
IC50 (Cell Death) THP-1 derived macrophagesLPS + nigericin0.2 µMInhibition of cell death.[7]

Signaling Pathways and Experimental Workflow

NLRP3 Inflammasome-Mediated Pyroptosis Signaling Pathway

This diagram illustrates the canonical NLRP3 inflammasome activation pathway leading to pyroptosis and its inhibition by MCC950.

NLRP3_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Cellular Effects PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS, ATP, ox-LDL) TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1 (Priming) NLRP3_active Active NLRP3 Inflammasome Assembly (NLRP3, ASC, pro-Caspase-1) PAMPs_DAMPs->NLRP3_active Signal 2 (Activation) NFkB NF-κB Activation TLR4->NFkB Pro_IL1b pro-IL-1β pro-IL-18 NFkB->Pro_IL1b Transcription NLRP3_inactive Inactive NLRP3 NFkB->NLRP3_inactive Transcription IL1b_IL18 Mature IL-1β IL-18 Pro_IL1b->IL1b_IL18 NLRP3_inactive->NLRP3_active Caspase1_active Active Caspase-1 NLRP3_active->Caspase1_active Activation MCC950 MCC950 MCC950->NLRP3_active Inhibition Caspase1_active->Pro_IL1b Cleavage GSDMD Gasdermin D (GSDMD) Caspase1_active->GSDMD Cleavage GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->Pyroptosis Inflammation Inflammation IL1b_IL18->Inflammation Pyroptosis->Inflammation

Caption: MCC950 inhibits NLRP3 inflammasome activation, blocking pyroptosis.

Experimental Workflow for Studying MCC950 in Endothelial Cell Pyroptosis

This diagram outlines the key steps for investigating the effect of MCC950 on endothelial cell pyroptosis.

Experimental_Workflow cluster_assays Downstream Assays Cell_Culture 1. Endothelial Cell Culture (e.g., HUVECs) Priming 2. Priming (Signal 1) (e.g., LPS) Cell_Culture->Priming MCC950_Treatment 3. MCC950 Pre-treatment Priming->MCC950_Treatment Activation 4. Activation (Signal 2) (e.g., ATP, Nigericin) MCC950_Treatment->Activation Incubation 5. Incubation Activation->Incubation Supernatant_Collection 6. Collect Supernatant Incubation->Supernatant_Collection Cell_Lysate_Collection 7. Prepare Cell Lysate Incubation->Cell_Lysate_Collection LDH_Assay LDH Release Assay Supernatant_Collection->LDH_Assay IL1b_ELISA IL-1β ELISA Supernatant_Collection->IL1b_ELISA Caspase1_Assay Caspase-1 Activity Assay Cell_Lysate_Collection->Caspase1_Assay GSDMD_WB Gasdermin D Western Blot Cell_Lysate_Collection->GSDMD_WB Viability_Assay Cell Viability Assay Cell_Lysate_Collection->Viability_Assay

Caption: Workflow for assessing MCC950's effect on endothelial pyroptosis.

Experimental Protocols

The following are detailed protocols for key experiments to assess endothelial cell pyroptosis and the inhibitory effect of MCC950. Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used for these studies.

Induction of Pyroptosis in Endothelial Cells and MCC950 Treatment

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Complete endothelial cell growth medium

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • MCC950 (sodium salt)

  • Phosphate-buffered saline (PBS)

  • Tissue culture plates (96-well, 24-well, or 6-well)

Procedure:

  • Cell Seeding: Seed endothelial cells in appropriate tissue culture plates and allow them to adhere and reach 80-90% confluency.

  • Priming (Signal 1): Replace the medium with fresh medium containing a priming agent. A common priming condition is 1 µg/mL of LPS for 4 hours.

  • MCC950 Pre-treatment: After priming, remove the medium and add fresh medium containing the desired concentration of MCC950 (e.g., 1 µM, 10 µM, or 100 µM). Incubate for 1-2 hours. Include a vehicle control (e.g., sterile water or DMSO, depending on the MCC950 solvent).

  • Activation (Signal 2): Add the NLRP3 activator directly to the wells. Common activators include ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 1-2 hours.

  • Sample Collection: Following the activation step, carefully collect the cell culture supernatant for LDH and IL-1β assays. The remaining cells can be lysed for Western blotting and caspase-1 activity assays.

Lactate Dehydrogenase (LDH) Release Assay

This assay measures the release of LDH from damaged cells into the supernatant, a hallmark of pyroptosis.

Procedure:

  • Supernatant Transfer: Carefully transfer 50 µL of the collected cell culture supernatant from each well of the experimental plate to a new 96-well plate.

  • Assay Reagent: Prepare the LDH assay reagent according to the manufacturer's instructions (commercial kits are recommended for consistency).

  • Incubation: Add 50 µL of the assay reagent to each well containing the supernatant. Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

  • Calculation: Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer) after subtracting the background (medium only).

Caspase-1 Activity Assay

This assay quantifies the activity of cleaved caspase-1, the key enzyme in the pyroptotic pathway.

Procedure (using a fluorescent probe-based assay):

  • Cell Lysis: After collecting the supernatant, wash the cells with cold PBS and lyse them using the lysis buffer provided in the assay kit.

  • Lysate Incubation: Incubate the cell lysates with a caspase-1-specific fluorescent substrate (e.g., a FLICA reagent) according to the manufacturer's protocol. This allows the active caspase-1 to cleave the substrate, generating a fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or a fluorescent plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Quantify the caspase-1 activity relative to a control group.

IL-1β ELISA

This assay measures the concentration of mature IL-1β released into the cell culture supernatant.

Procedure:

  • Standard Preparation: Prepare a standard curve using recombinant IL-1β according to the ELISA kit manufacturer's instructions.

  • Sample Incubation: Add 100 µL of the collected cell culture supernatants and standards to the wells of the IL-1β antibody-coated microplate. Incubate as per the kit's protocol.

  • Washing and Detection: Wash the plate and add the detection antibody, followed by the enzyme conjugate and substrate.

  • Measurement: Measure the absorbance at the specified wavelength.

  • Calculation: Determine the concentration of IL-1β in the samples by interpolating from the standard curve.

Gasdermin D (GSDMD) Cleavage Western Blot

This method detects the cleavage of full-length GSDMD into its active N-terminal fragment (GSDMD-N).

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for the N-terminal fragment of GSDMD. Also, probe for full-length GSDMD and a loading control (e.g., GAPDH or β-actin).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the ratio of cleaved GSDMD to full-length GSDMD.

By following these detailed protocols and utilizing the provided data and visualizations, researchers can effectively employ MCC950 as a tool to investigate the intricate role of NLRP3-mediated pyroptosis in endothelial cells, paving the way for a deeper understanding of vascular inflammation and the development of targeted therapies.

References

Application Notes and Protocols for MCC950 in Primary Microglia Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCC950 is a potent and selective small-molecule inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1] In primary microglia, the resident immune cells of the central nervous system, the NLRP3 inflammasome acts as a key signaling platform that, upon activation by various stimuli, drives neuroinflammation.[1][2] Activation of the NLRP3 inflammasome in microglia leads to the cleavage of pro-caspase-1 into its active form. Active caspase-1 then processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms, which play a central role in inflammatory responses and can contribute to neuronal damage.[2][3] MCC950 specifically targets and inhibits NLRP3, thereby preventing inflammasome assembly and subsequent downstream inflammatory signaling.[4][5] These application notes provide detailed protocols for the use of MCC950 in primary microglia cultures to study and modulate neuroinflammatory pathways.

Mechanism of Action of MCC950 in Microglia

The NLRP3 inflammasome is a multiprotein complex crucial for the innate immune response.[6] Its activation in microglia typically requires two signals. The first, a "priming" signal, often initiated by ligands such as lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the transcriptional upregulation of NLRP3 and pro-IL-1β.[2][6] The second signal, triggered by a variety of stimuli including ATP, nigericin, or amyloid-β, induces the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1.[7] This assembly leads to the auto-activation of caspase-1 and the subsequent maturation and release of IL-1β and IL-18.[2] MCC950 exerts its inhibitory effect by directly interacting with the Walker B motif within the NACHT domain of NLRP3, which blocks its ATP hydrolysis activity and prevents the conformational changes necessary for inflammasome activation.[4][5]

NLRP3_Pathway cluster_0 Microglial Cell LPS Signal 1: LPS TLR4 TLR4 LPS->TLR4 ATP Signal 2: ATP P2X7R P2X7R ATP->P2X7R NFkB NF-κB Signaling TLR4->NFkB Inflammasome NLRP3 Inflammasome Assembly P2X7R->Inflammasome Activation Pro_IL1b pro-IL-1β NFkB->Pro_IL1b NLRP3_gene NLRP3 Gene NFkB->NLRP3_gene IL1b Mature IL-1β Pro_IL1b->IL1b NLRP3_protein NLRP3 Protein NLRP3_gene->NLRP3_protein NLRP3_protein->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Activation Casp1->Pro_IL1b Cleavage Secretion Secretion IL1b->Secretion MCC950 MCC950 MCC950->Inflammasome Inhibition

Caption: Signaling pathway of NLRP3 inflammasome activation in microglia and the inhibitory action of MCC950.

Quantitative Data Summary

The following tables summarize typical concentrations and observed effects of MCC950 in primary microglia and related cell lines.

Table 1: MCC950 In Vitro Efficacy

Cell TypeStimulusMCC950 ConcentrationObserved EffectReference
Primary Mouse MicrogliaLPS + ATP1 µMInhibition of IL-1β release
Primary Mouse MicrogliaCuCl₂ (10 µM)100 nMSignificant reduction in IL-1β and IL-18 secretion
BV2 Microglial CellsLPS (1 µg/mL) + ATP (1 mM)1 µMReduction in NLRP3 protein levels[8]
BV2 Microglial CellsLPSNot specifiedInhibition of M1 polarization (reduced iNOS expression)[9]
Human Monocyte-Derived Macrophages (HMDMs)LPS + NigericinIC₅₀ = 8.1 nMInhibition of IL-1β release[6]
Bone Marrow-Derived Macrophages (BMDMs)LPS + NigericinIC₅₀ = 7.5 nMInhibition of IL-1β release[2]

Table 2: MCC950 In Vivo Efficacy

Animal ModelMCC950 DosageRoute of AdministrationObserved Effect in the BrainReference
Cocaine-induced Neuroinflammation (Mice)50 mg/kgIntraperitoneal (i.p.)Suppressed cocaine-induced upregulation of mature IL-1β and CD11b in the striatum and cortex
Spinal Cord Injury (Mice)10 mg/kg and 50 mg/kgIntraperitoneal (i.p.)Dose-dependent reduction in IL-1β and IL-18 levels[10]
Experimental Autoimmune Encephalomyelitis (EAE) MiceNot specifiedNot specifiedReduced microglia activation and inhibited polarization to M1 phenotype[11]

Experimental Protocols

Preparation of MCC950 Stock Solution

MCC950 is supplied as a crystalline solid and is soluble in organic solvents like DMSO.[1]

Materials:

  • MCC950 powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a stock solution of MCC950 by dissolving it in DMSO. A common stock concentration is 10-20 mM. For example, to make a 10 mM stock solution of MCC950 (FW: 404.5 g/mol ), dissolve 4.045 mg in 1 mL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage (stable for ≥4 years).[1]

Note: For experiments, further dilute the stock solution in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).

Induction of NLRP3 Inflammasome Activation and MCC950 Treatment in Primary Microglia

This protocol describes the standard two-signal method to activate the NLRP3 inflammasome in primary microglia and assess the inhibitory effect of MCC950.

Experimental_Workflow cluster_workflow Experimental Workflow start Plate Primary Microglia prime Prime with LPS (e.g., 100 ng/mL, 4h) start->prime treat Pre-treat with MCC950 (e.g., 100 nM - 1 µM, 30-60 min) prime->treat activate Activate with ATP (e.g., 1-5 mM, 1h) or Nigericin treat->activate collect Collect Supernatant and Cell Lysate activate->collect elisa ELISA (IL-1β, IL-18) collect->elisa wb Western Blot (NLRP3, Caspase-1) collect->wb if Immunofluorescence (Iba1, NLRP3) collect->if

Caption: A typical experimental workflow for studying MCC950's effect on primary microglia.

Materials:

  • Primary microglia culture

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Adenosine 5'-triphosphate (ATP) or Nigericin

  • MCC950 stock solution

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Plating: Plate primary microglia in appropriate culture plates (e.g., 24-well or 96-well plates) and allow them to adhere and recover for at least 24 hours.

  • Priming (Signal 1): Prime the microglia with LPS (e.g., 100 ng/mL) in complete culture medium for 4 hours.[4][5] This step upregulates the expression of NLRP3 and pro-IL-1β.

  • MCC950 Treatment: Pre-incubate the LPS-primed cells with the desired concentration of MCC950 (e.g., 100 nM to 1 µM) for 30-60 minutes.[4][12] Include a vehicle control (DMSO equivalent).

  • Activation (Signal 2): Add an NLRP3 activator such as ATP (e.g., 1-5 mM) for 1 hour or Nigericin (e.g., 5 µM) for 1 hour.[4][7]

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant for cytokine analysis (e.g., ELISA).

    • Cell Lysate: Wash the cells with ice-cold PBS and then lyse them using an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors) for Western blot analysis.

Assessment of MCC950 Efficacy

A. ELISA for IL-1β and IL-18

This method quantifies the amount of mature IL-1β and IL-18 secreted into the culture supernatant.

Protocol:

  • Use a commercial ELISA kit for mouse or human IL-1β or IL-18, following the manufacturer's instructions.[8][13][14]

  • Briefly, coat a 96-well plate with a capture antibody specific for the cytokine.[8]

  • Add the collected culture supernatants and standards to the wells and incubate.

  • Wash the plate and add a biotinylated detection antibody.[15]

  • Add streptavidin-horseradish peroxidase (HRP) and then a substrate solution (e.g., TMB) to develop a colorimetric reaction.[8][14]

  • Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve. A significant decrease in IL-1β and IL-18 levels in MCC950-treated samples compared to the vehicle control indicates effective inhibition of the NLRP3 inflammasome.

B. Western Blot for NLRP3 and Caspase-1

This technique is used to assess the protein levels of NLRP3 and the cleavage of pro-caspase-1 to its active p20 subunit in the cell lysates.

Protocol:

  • Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against NLRP3 and Caspase-1 (which detects both pro-caspase-1 and the cleaved p20 subunit) overnight at 4°C.[16] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities. A reduction in the cleaved caspase-1 (p20) band in MCC950-treated samples indicates inflammasome inhibition.

C. Immunofluorescence for Microglial Activation

This method is used to visualize changes in microglial morphology and the expression of inflammasome components.

Protocol:

  • Culture and treat primary microglia on glass coverslips.

  • Fix the cells with 4% paraformaldehyde (PFA) for 15-20 minutes at room temperature.

  • Permeabilize the cells with a solution containing a detergent (e.g., 0.3% Triton X-100 in PBS) for 10 minutes.[17]

  • Block non-specific binding with a blocking solution (e.g., 1% BSA in PBS) for 1 hour.[17]

  • Incubate with a primary antibody against a microglial marker like Iba1 to visualize cell morphology.[11][17][18] Co-stain with an antibody against NLRP3 if desired. Incubate overnight at 4°C.

  • Wash and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature, protected from light.[17]

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope. Activated microglia often exhibit a more amoeboid morphology with retracted processes, which may be attenuated by MCC950 treatment.[19]

References

Application Notes and Protocols: MCC950 Administration for Cerebral Small Vessel Disease Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerebral Small Vessel Disease (CSVD) is a significant cause of stroke and a primary contributor to vascular cognitive impairment and dementia.[1][2][3][4] The pathology of CSVD involves damage to the small arteries, arterioles, capillaries, and venules of the brain, leading to lesions such as lacunar infarcts and diffuse white matter damage (leukoaraiosis).[2] Growing evidence implicates sterile neuroinflammation as a key driver in the pathogenesis of CSVD. A central player in this inflammatory cascade is the NOD-like receptor family pyrin domain-containing protein 3 (NLRP3) inflammasome.[5] MCC950 is a potent and highly specific small-molecule inhibitor of the NLRP3 inflammasome, making it a valuable tool for investigating the role of neuroinflammation in CSVD and a potential therapeutic candidate.[6][7]

These application notes provide detailed protocols and guidance for the administration and evaluation of MCC950 in preclinical animal models of CSVD.

Mechanism of Action: MCC950

The NLRP3 inflammasome is a multi-protein complex within the innate immune system that responds to cellular stressors and damage-associated molecular patterns (DAMPs).[7] Its activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[7][8] This process also initiates pyroptosis, an inflammatory form of programmed cell death.[9] MCC950 directly targets the NLRP3 protein, preventing its ATP-hydrolysis and subsequent oligomerization, thereby blocking the assembly and activation of the entire inflammasome complex.[7] Its specificity for NLRP3 over other inflammasomes like AIM2 or NLRC4 makes it a precise tool for research.[7]

NLRP3_Pathway NLRP3 Inflammasome Activation Pathway cluster_signals Activation Signals cluster_transcription Transcription & Upregulation cluster_assembly Inflammasome Assembly cluster_effects Downstream Effects Signal1 Signal 1 (Priming) e.g., LPS via TLR4 NFkB NF-κB Activation Signal1->NFkB Signal2 Signal 2 (Activation) e.g., ATP, K+ efflux NLRP3 NLRP3 Signal2->NLRP3 pro_IL1B Upregulation of pro-IL-1β & NLRP3 NFkB->pro_IL1B ASC ASC NLRP3->ASC pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Assembly NLRP3 Inflammasome Assembly pro_Casp1->Assembly Casp1 Active Caspase-1 Assembly->Casp1 autocleavage IL1B Mature IL-1β / IL-18 (Secretion) Casp1->IL1B GSDMD Gasdermin-D Cleavage Casp1->GSDMD Pyroptosis Pyroptosis (Cell Death) GSDMD->Pyroptosis MCC950 MCC950 MCC950->NLRP3 INHIBITS

Caption: The NLRP3 inflammasome pathway is activated by two signals, leading to inflammation.

Quantitative Data from Preclinical Studies

The following table summarizes representative data on MCC950 administration in animal models relevant to CSVD research. The spontaneously hypertensive stroke-prone rat (SHR-SP) is a widely used model that mimics key features of human CSVD, including chronic hypertension and white matter damage.[2]

ParameterStudy 1: CSVD Model (SHRSP)[5][10][11]Study 2: Diabetic Stroke Model (Rat)[12]Study 3: Aging & Anesthesia Model (Mouse)[9]
Animal Model Spontaneously Hypertensive Stroke-Prone RatsHigh-Fat Diet/STZ-induced Diabetic Rats (MCAO)15-month-old C57BL/6 Mice
MCC950 Dosage 10 mg/kg/day3 mg/kg (single dose post-reperfusion)10 mg/kg (single dose pre-anesthesia)
Route of Admin. Not specified, chronic administrationIntravenous or IntraperitonealIntraperitoneal (i.p.)
Treatment Duration ChronicSingle doseSingle dose
Key Findings Ameliorated cognitive decline, reduced white matter damage, decreased blood-brain barrier breakdown, and inhibited NLRP3 inflammasome activation.Improved cognitive function and neurovascular unit indices after stroke. Prevented hypoxia-mediated decrease in BDNF.Ameliorated isoflurane-induced cognitive impairment, suppressed pyroptosis, and reduced IL-1β and IL-18 in the hippocampus.
Primary Outcomes Behavioral tests, histology, inflammasome-related protein levels (GSDMD, IL-1β, IL-18).Cognitive tests, neuronal degeneration, BBB permeability, BDNF levels.Behavioral tests, hippocampal levels of NLRP3, cleaved caspase-1, IL-1β, and IL-18.

Experimental Protocols

This protocol provides a general method for preparing and administering MCC950 for in vivo studies.

Materials:

  • MCC950 (sodium salt or free base)

  • Sterile vehicle: Phosphate-Buffered Saline (PBS, pH 7.4) or 0.9% sterile saline.

  • Vortex mixer and/or sonicator

  • Sterile syringes (1 mL) and needles (e.g., 27-30 gauge for i.p. injection)

Procedure:

  • Reconstitution: Dissolve MCC950 powder in the sterile vehicle to a desired stock concentration (e.g., 5 mg/mL).[13] Ensure the final solution is clear. Gentle warming or brief sonication can aid dissolution. Prepare fresh daily or store according to manufacturer's instructions.

  • Dosage Calculation: Calculate the injection volume based on the animal's most recent body weight and the target dose (e.g., 10 mg/kg).

    • Example for a 300g rat at 10 mg/kg dose: (10 mg/kg) * (0.3 kg) = 3 mg required.

    • Injection volume from a 5 mg/mL stock: (3 mg) / (5 mg/mL) = 0.6 mL.

  • Administration: Administer the calculated volume via the desired route. Intraperitoneal (i.p.) injection is common and effective for systemic delivery.[9][13][14] For chronic studies, subcutaneous osmotic minipumps or oral gavage may be considered.

  • Control Group: The vehicle control group should receive an equivalent volume of the vehicle (e.g., PBS) on the same schedule.

CSVD_Workflow General Workflow for Preclinical CSVD Studies Model 1. Animal Model Selection (e.g., SHR-SP, BCCAo) Group 2. Baseline Assessment & Grouping (Randomized: Vehicle vs. MCC950) Model->Group Treat 3. Chronic Treatment Period (e.g., 4-12 weeks) Group->Treat Behavior 4. Behavioral Testing (Cognition, Motor Function) Treat->Behavior Sacrifice 5. Euthanasia & Tissue Collection Behavior->Sacrifice Analysis 6. Post-mortem Analysis (Histology, Western Blot, ELISA) Sacrifice->Analysis

Caption: A typical experimental timeline for evaluating MCC950 in a chronic CSVD model.

White matter rarefaction is a hallmark of CSVD. Luxol Fast Blue (LFB) staining is a standard histological method to visualize myelin.

Materials:

  • Formalin-fixed, paraffin-embedded brain sections

  • LFB staining solution

  • Cresyl Violet counterstain

  • Ethanol series (100%, 95%, 70%)

  • Lithium carbonate solution (for differentiation)

  • Xylene and mounting medium

Procedure:

  • Deparaffinize and Rehydrate: Process slides through xylene and a descending series of ethanol to water.

  • LFB Staining: Incubate slides in LFB solution overnight at 56-60°C.

  • Differentiation: Rinse in 95% ethanol and water. Differentiate by briefly immersing in lithium carbonate solution followed by 70% ethanol. Repeat until gray matter is colorless and white matter is sharply defined in blue/green.

  • Counterstaining: Stain with Cresyl Violet to visualize cell nuclei.

  • Dehydrate and Mount: Dehydrate through an ascending ethanol series and xylene, then coverslip.

  • Analysis: Capture images of relevant white matter tracts (e.g., corpus callosum, internal capsule). Quantify white matter damage by measuring the area of pallor/rarefaction or by using a semi-quantitative scoring system.

Measuring mature IL-1β levels in brain tissue is a direct readout of inflammasome activation.

Materials:

  • Flash-frozen brain tissue (e.g., hippocampus, cortex)

  • Ice-cold lysis buffer (e.g., RIPA) with protease inhibitors

  • BCA protein assay kit

  • Species-specific IL-1β ELISA kit

  • Microplate reader

Procedure:

  • Tissue Homogenization: Homogenize dissected brain tissue in lysis buffer on ice.

  • Centrifugation: Centrifuge the homogenate at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the total protein concentration of each sample using a BCA assay to ensure equal loading.

  • ELISA Procedure: Follow the manufacturer's protocol for the IL-1β ELISA kit. This typically involves adding standards and samples (diluted to fall within the standard curve) to the antibody-precoated plate.

  • Data Analysis: Read the absorbance on a microplate reader. Calculate IL-1β concentration based on the standard curve and normalize to the total protein concentration for each sample (e.g., pg of IL-1β per mg of total protein).

Therapeutic Rationale and Logical Relationships

MCC950 is hypothesized to mitigate CSVD pathology by interrupting the inflammatory cascade that links primary vascular insults to downstream neuronal damage and cognitive decline.

MCC950_Logic Therapeutic Rationale for MCC950 in CSVD cluster_cause Pathogenic Drivers cluster_mechanism Cellular Mechanism cluster_pathology Downstream Pathology cluster_outcome Clinical Outcome Drivers CSVD Risk Factors (Hypertension, Aging) NLRP3 NLRP3 Inflammasome Activation Drivers->NLRP3 Inflammation Neuroinflammation (↑ IL-1β) & Pyroptosis NLRP3->Inflammation BBB BBB Dysfunction Inflammation->BBB WMD White Matter Damage Inflammation->WMD Neuron Neuronal Injury Inflammation->Neuron Cog Cognitive Impairment BBB->Cog WMD->Cog Neuron->Cog MCC950 MCC950 MCC950->NLRP3 Inhibits

References

Application Notes and Protocols: In Vitro Efficacy of MCC950 on Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MCC950 is a potent and specific small-molecule inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. MCC950 has been shown to directly target the NLRP3 protein, preventing its activation and the subsequent inflammatory cascade. These application notes provide detailed protocols for in vitro assays to test the efficacy of MCC950 on macrophages, a key cell type involved in NLRP3-mediated inflammation.

Mechanism of Action of MCC950

MCC950 specifically inhibits the NLRP3 inflammasome by targeting the Walker B motif within the NACHT domain of the NLRP3 protein. This interaction is thought to lock NLRP3 in an inactive conformation, thereby preventing ATP hydrolysis, a critical step for its oligomerization and subsequent activation of the inflammasome complex.[1] Consequently, MCC950 blocks the downstream activation of caspase-1 and the release of mature IL-1β and IL-18.[1] It is important to note that MCC950 does not affect the priming step of NLRP3 inflammasome activation, such as the upregulation of NLRP3 and pro-IL-1β expression induced by stimuli like lipopolysaccharide (LPS).[2][3]

Signaling Pathway

The canonical NLRP3 inflammasome activation in macrophages is a two-step process. The first step, "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) like LPS, which leads to the upregulation of NLRP3 and pro-IL-1β through the NF-κB signaling pathway. The second step, "activation," is triggered by a variety of stimuli, including ATP, nigericin, or crystalline substances, which leads to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and cytokine release.

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Signaling TLR4->NFkB activates pro_IL1b_gene pro-IL-1β mRNA NFkB->pro_IL1b_gene upregulates NLRP3_gene NLRP3 mRNA NFkB->NLRP3_gene upregulates pro_IL1b pro-IL-1β pro_IL1b_gene->pro_IL1b translates to NLRP3_inactive NLRP3 (inactive) NLRP3_gene->NLRP3_inactive translates to IL1b Mature IL-1β pro_IL1b->IL1b secreted NLRP3_active NLRP3 Inflammasome (NLRP3, ASC, pro-Caspase-1) NLRP3_inactive->NLRP3_active assembles ATP ATP / Nigericin ATP->NLRP3_inactive Casp1 Active Caspase-1 NLRP3_active->Casp1 cleaves pro_Casp1 pro-Caspase-1 pro_Casp1->NLRP3_active recruited to Casp1->pro_IL1b cleaves pro_IL18 pro-IL-18 Casp1->pro_IL18 cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL18 Mature IL-18 pro_IL18->IL18 secreted GSDMD_N GSDMD-N GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis induces MCC950 MCC950 MCC950->NLRP3_active inhibits assembly

Caption: NLRP3 Inflammasome Activation Pathway and Inhibition by MCC950.

Experimental Protocols

The following protocols outline the in vitro assessment of MCC950 efficacy in macrophage cell lines (e.g., THP-1) or primary macrophages (e.g., bone marrow-derived macrophages, BMDMs).

Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Seed Macrophages (e.g., THP-1 or BMDMs) differentiate Differentiate THP-1 cells (e.g., with PMA) start->differentiate if using THP-1 prime Prime with LPS (e.g., 1 µg/mL for 3-4 hours) differentiate->prime inhibit Pre-treat with MCC950 (various concentrations) prime->inhibit activate Activate with ATP or Nigericin (e.g., 2.5-5 mM ATP for 1 hour) inhibit->activate collect Collect Supernatant and Cell Lysate activate->collect elisa ELISA for IL-1β/IL-18 collect->elisa ldh LDH Assay for Pyroptosis collect->ldh western Western Blot for Caspase-1 Cleavage collect->western

Caption: General experimental workflow for testing MCC950 efficacy in vitro.

Macrophage Culture and Differentiation
  • For THP-1 cells:

    • Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • To differentiate into macrophage-like cells, seed THP-1 cells in a 96-well or 12-well plate and treat with phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours.

    • After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours before the experiment.

  • For Bone Marrow-Derived Macrophages (BMDMs):

    • Isolate bone marrow from the femurs and tibias of mice.

    • Culture the bone marrow cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL of macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate into BMDMs.

    • Change the medium every 2-3 days.

NLRP3 Inflammasome Activation and MCC950 Treatment
  • Priming: Prime the differentiated macrophages with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 3-4 hours.[4][5]

  • Inhibition: After the priming step, remove the LPS-containing medium and replace it with fresh medium containing various concentrations of MCC950 (e.g., 0.1, 1, 10, 100, 1000 nM). Incubate for 30-60 minutes. A vehicle control (e.g., DMSO) should be included.

  • Activation: Add an NLRP3 activator such as ATP (2.5-5 mM) or Nigericin (5-10 µM) to the wells and incubate for 1 hour.[5][6]

Measurement of Cytokine Secretion by ELISA
  • After the activation step, carefully collect the cell culture supernatants.

  • Centrifuge the supernatants at 300 x g for 5 minutes to remove any cells or debris.

  • Measure the concentration of mature IL-1β and IL-18 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[2][3][5] A general protocol is as follows:

    • Add 50 µL of standards or samples to each well of the antibody-coated plate in duplicate.[7]

    • Add 50 µL of Biotinylated Antibody Reagent to each well.[7]

    • Cover the plate and incubate at room temperature for 3 hours.[7]

    • Wash the plate three times.[7]

    • Add 100 µL of prepared Streptavidin-HRP Solution to each well.[7]

    • Cover the plate and incubate at room temperature for 30 minutes.[7]

    • Wash the plate three times.[7]

    • Add 100 µL of TMB Substrate to each well and develop the plate in the dark at room temperature for 30 minutes.[7]

    • Add 100 µL of Stop Solution to each well.[7]

    • Measure the absorbance on a plate reader at 450 nm, with a reference wavelength of 550 nm.[7]

Assessment of Pyroptosis by LDH Assay

Pyroptosis, or inflammatory cell death, can be quantified by measuring the release of lactate dehydrogenase (LDH) into the cell culture supernatant.

  • Use a commercially available LDH cytotoxicity assay kit.

  • Collect the cell culture supernatants after the treatment period.

  • Follow the manufacturer's protocol to measure the LDH activity in the supernatants.[2][3][8]

  • To determine the percentage of cytotoxicity, a maximum LDH release control should be prepared by lysing untreated cells with the lysis buffer provided in the kit.

  • Calculate the percentage of LDH release using the following formula: % Cytotoxicity = [(Sample Absorbance - Background Absorbance) / (Maximum Release Absorbance - Background Absorbance)] x 100

Detection of Caspase-1 Cleavage by Western Blot

The activation of caspase-1 involves its cleavage from the pro-caspase-1 zymogen into active p20 and p10 subunits.

  • After treatment, collect both the cell culture supernatants and the cell lysates.

  • For supernatants, precipitate the proteins using methods such as trichloroacetic acid (TCA) precipitation.[9]

  • For cell lysates, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from both supernatants and lysates by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for caspase-1 (recognizing both the pro-form and the cleaved p20 or p10 subunit) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the band intensity of pro-caspase-1 in the cell lysate and an increase in the cleaved p20/p10 fragments in the supernatant are indicative of caspase-1 activation.

Data Presentation

The following tables summarize quantitative data on the efficacy of MCC950 in macrophage in vitro assays from various studies.

Table 1: IC50 Values of MCC950 in Macrophages

Cell TypeActivation StimulusAssay ReadoutIC50Reference
THP-1 derived macrophagesLPS + NigericinCell Death0.2 µM[10]
THP-1 derived macrophagesox-LDLIL-1β releaseNot specified, significant inhibition at 10 µM[3]
J774a macrophagesLPS + ATPIL-1β releaseNot specified, significant inhibition at 20 µM[4][5]

Table 2: Effect of MCC950 on Cytokine Release and Pyroptosis in Macrophages

Cell TypeTreatment ConditionsParameter MeasuredMCC950 Concentration% Inhibition / EffectReference
J774a macrophagesLPS (1 µg/mL) + ATP (2.5 mM)IL-1β release20 µM~76% reduction[4]
J774a macrophagesLPS (1 µg/mL) + ATP (2.5 mM)Pyroptosis (F-actin levels)20 µM~76% rescue from cell death[4]
THP-1 derived macrophagesox-LDL (100 µg/mL)IL-1β release10 µMSignificant reduction[3]
THP-1 derived macrophagesox-LDL (100 µg/mL)IL-18 release10 µMSignificant reduction[3]
THP-1 derived macrophagesox-LDL (100 µg/mL)LDH release10 µMSignificant reduction[3]
THP-1 derived macrophagesox-LDL (100 µg/mL)Caspase-1 activity10 µM~53.5% reduction[3]

Conclusion

The provided protocols and data offer a comprehensive guide for researchers to evaluate the in vitro efficacy of MCC950 on macrophages. By utilizing these standardized assays, scientists can reliably assess the inhibitory potential of MCC950 and other NLRP3 inflammasome inhibitors, contributing to the development of novel therapeutics for a wide range of inflammatory diseases. The key readouts for MCC950 efficacy are the inhibition of IL-1β and IL-18 secretion and the reduction of pyroptotic cell death. It is recommended to perform dose-response experiments to determine the IC50 of MCC950 in the specific macrophage system being used. Furthermore, including a non-NLRP3 inflammasome activator (e.g., for AIM2 or NLRC4) can confirm the specificity of MCC950's inhibitory action.

References

Application Notes: MCC950 Treatment for Alzheimer's Disease Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MCC950 is a potent and specific small-molecule inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[1][2] In the context of Alzheimer's disease (AD), the NLRP3 inflammasome is a key component of the innate immune system that, when activated by stimuli such as amyloid-β (Aβ) aggregates, drives neuroinflammation, pyroptosis, and subsequent neuronal damage.[1][3] MCC950 offers a promising therapeutic strategy by directly targeting this pathway. It has been shown to cross the blood-brain barrier, reduce Aβ accumulation, inhibit microglial activation, and improve cognitive function in various AD mouse models.[2][4][5]

These application notes provide a comprehensive overview of MCC950 treatment regimens, summarizing key quantitative data and detailing essential experimental protocols for researchers in neurodegenerative disease and drug development.

Quantitative Data Summary

The following tables summarize the treatment regimens and effects of MCC950 as reported in various studies using mouse models of Alzheimer's disease and related neuroinflammatory conditions.

Table 1: MCC950 Treatment Regimens and Key Outcomes in AD Mouse Models

Mouse ModelDosage & RouteTreatment DurationKey OutcomesReference
APP/PS1 10 mg/kg, Intraperitoneal (i.p.)DailyReduced Aβ accumulation, improved cognitive function, inhibited inflammasome activation.[5][6]Dempsey et al., 2017[5]
APP/PS1 Not SpecifiedNot SpecifiedAmeliorated cognitive function, reduced Aβ load, stimulated Aβ phagocytosis by microglia.[4]Heneka et al.
Aged Mice 10 mg/kg, i.p.Single dose (30 min prior to isoflurane)Ameliorated cognitive impairment, suppressed hippocampal NLRP3 inflammasome activation and pyroptosis.[7]Frontiers in Cellular Neuroscience, 2018[7]
db/db (Diabetic) 10 mg/kg, i.p.12 weeksAmeliorated cognitive dysfunction, reversed increased NLRP3, ASC, and IL-1β expression.[8]Zhai et al., 2018[8]
A53T α-synuclein (M83) Not Specified, Intragastric5 weeksImproved cognitive dysfunction, inhibited NLRP3 expression, reduced α-synuclein accumulation.[9]Biochem Biophys Res Commun, 2022[9]
PLB2TAU (FTD model) 20 mg/kg12 weeksImproved insulin sensitivity, reduced inflammation and phospho-tau levels.Gordon et al.

Table 2: Summary of MCC950 Effects on Biochemical Markers

MarkerMouse ModelEffect of MCC950
NLRP3 Expression Aged Mice, db/db Mice, M83 MiceSignificantly Decreased[7][8][9]
ASC (Apoptosis-associated speck-like protein) Aged Mice, db/db MiceSignificantly Decreased[7][8]
Cleaved Caspase-1 Aged Mice, APP/PS1 MiceSignificantly Decreased[5][7]
IL-1β (Interleukin-1 beta) Aged Mice, db/db Mice, APP/PS1 MiceSignificantly Decreased[5][7][8]
IL-18 (Interleukin-18) Aged MiceSignificantly Decreased[7]
GSDMD (Gasdermin D) Aged MiceReduced Cleavage[4]
Amyloid-β (Aβ) Plaques APP/PS1 MiceSignificantly Reduced[5][6]
α-synuclein M83 MiceReduced Accumulation[9]

Visualized Pathways and Workflows

NLRP3 Inflammasome Activation Pathway and MCC950 Inhibition

NLRP3_Pathway cluster_activation Priming & Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects Aβ Aggregates Aβ Aggregates NLRP3 NLRP3 Aβ Aggregates->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruits Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Cleavage MCC950 MCC950 MCC950->NLRP3 Inhibits Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Cleaves GSDMD GSDMD Caspase-1->GSDMD Cleaves IL-1β IL-1β Pro-IL-1β->IL-1β Mature Neuroinflammation Neuroinflammation IL-1β->Neuroinflammation Pyroptosis Pyroptosis (Cell Death) GSDMD->Pyroptosis Experimental_Workflow start Start: Select AD Mouse Model (e.g., APP/PS1) treatment Administer Treatment - MCC950 (e.g., 10 mg/kg, i.p.) - Vehicle Control start->treatment behavior Behavioral Testing (e.g., Morris Water Maze, Y-Maze) treatment->behavior collection Tissue Collection (Brain - Hippocampus, Cortex) behavior->collection analysis Biochemical & Histological Analysis collection->analysis end End: Data Interpretation analysis->end ELISA ELISA (IL-1β, IL-18) WB Western Blot (NLRP3, Caspase-1) IHC Immunohistochemistry (Aβ plaques, Microglia)

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MCC950, a potent and selective inhibitor of the NLRP3 inflammasome, in Human Umbilical Vein Endothelial Cells (HUVECs). This document includes recommended working concentrations, detailed experimental protocols, and an overview of the relevant signaling pathways.

Introduction

The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a multiprotein complex that plays a critical role in the innate immune response. Its dysregulation is implicated in a variety of inflammatory diseases. In endothelial cells, the activation of the NLRP3 inflammasome can lead to the release of pro-inflammatory cytokines, such as IL-1β and IL-18, contributing to vascular inflammation and dysfunction. MCC950 is a well-characterized small molecule inhibitor that specifically targets the NLRP3 inflammasome, making it a valuable tool for studying its role in endothelial biology and as a potential therapeutic agent.

Recommended Working Concentration

The optimal working concentration of MCC950 for HUVECs should be determined empirically for each specific experimental context. However, based on published studies, a general concentration range can be recommended. MCC950 has been shown to be non-toxic to human coronary artery endothelial cells (HCAECs) at concentrations up to 20 µM. In HUVECs, concentrations of 1 µM to 10 µM have been effectively used to inhibit the NLRP3 inflammasome without compromising cell viability[1].

Table 1: Summary of MCC950 Concentrations Used in Endothelial Cells

Cell TypeConcentrationApplicationReference
HUVECs10 µMInhibition of H2O2-induced pyroptosis[2]
HUVECs1 µMInhibition of oxLDL-induced inflammation[1]
HCAECsUp to 20 µMNon-toxic concentration range in viability assays[3]
General Cell Culture300 nM - 10 µMRecommended range for in vitro assays[4]

Signaling Pathways

NLRP3 Inflammasome Activation and Inhibition by MCC950

The activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leading to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB pathway. The second signal, "activation," can be triggered by a variety of stimuli, including ATP, nigericin, or crystalline substances, which leads to the assembly of the inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. The proximity of pro-caspase-1 molecules leads to their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. MCC950 directly targets the NACHT domain of NLRP3, preventing its ATP hydrolysis activity and subsequent oligomerization, thereby blocking inflammasome assembly and activation[5].

NLRP3_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Secreted PAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs->TLR4 Signal 1 (Priming) ATP ATP P2X7R P2X7R ATP->P2X7R Signal 2 (Activation) NFkB NF-κB TLR4->NFkB NLRP3_inactive Inactive NLRP3 P2X7R->NLRP3_inactive Gene_expression Gene Expression NFkB->Gene_expression pro_IL1b pro-IL-1β IL1b IL-1β pro_IL1b->IL1b NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome caspase1 Caspase-1 caspase1->IL1b cleavage Inflammasome->caspase1 cleavage MCC950 MCC950 MCC950->NLRP3_active Inhibition Gene_expression->pro_IL1b Gene_expression->NLRP3_inactive

Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of MCC950.

Experimental Protocols

HUVEC Culture

A standard protocol for culturing HUVECs is essential for obtaining reliable and reproducible results.

  • Preparation of Culture Flasks: Coat T-75 flasks with a suitable attachment factor, such as gelatin or fibronectin, according to the manufacturer's instructions.

  • Thawing Cryopreserved HUVECs:

    • Rapidly thaw the vial of HUVECs in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing pre-warmed endothelial cell growth medium (EGM-2).

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in fresh EGM-2.

  • Seeding and Incubation:

    • Seed the cells into the prepared culture flasks at a density of 5,000-10,000 cells/cm².

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing:

    • When cells reach 80-90% confluency, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE Express).

    • Neutralize the dissociation reagent and centrifuge as described above.

    • Resuspend the cells in fresh EGM-2 and re-plate at the desired density.

Experimental Workflow for MCC950 Treatment and NLRP3 Inflammasome Activation

This workflow outlines a typical experiment to assess the inhibitory effect of MCC950 on NLRP3 inflammasome activation in HUVECs.

Experimental_Workflow start Seed HUVECs in appropriate culture plates culture Culture to desired confluency (e.g., 80%) start->culture prime Prime with NLRP3 inducer (e.g., LPS, 1 µg/mL, 4h or TNF-α, 10 ng/mL, 24h) culture->prime pretreat Pre-treat with MCC950 (e.g., 1-10 µM) or vehicle control for 1-2 hours prime->pretreat activate Activate NLRP3 with a second stimulus (e.g., ATP, 5 mM, 30 min or Nigericin, 10 µM, 1h) pretreat->activate collect Collect supernatant and/or cell lysates activate->collect analysis Perform downstream analysis collect->analysis elisa ELISA (IL-1β) analysis->elisa western Western Blot (NLRP3, Caspase-1, IL-1β) analysis->western ifc Immunofluorescence (NLRP3 speck formation) analysis->ifc viability Viability/Cytotoxicity Assay (MTT/LDH) analysis->viability

References

Application Notes: MCC950 for Mitigation of Post-Cardiac Arrest Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cardiac arrest (CA) is a leading cause of mortality and long-term disability, primarily due to the systemic ischemia-reperfusion injury that constitutes post-cardiac arrest syndrome. A key driver of this pathology is a robust sterile inflammatory response. The NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome, a multiprotein complex in the innate immune system, has been identified as a critical mediator of this inflammation. Upon activation by danger signals released during ischemia-reperfusion, the NLRP3 inflammasome triggers the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, leading to myocardial dysfunction, neurological injury, and pyroptotic cell death.[1][2][3]

MCC950 is a potent and highly specific small-molecule inhibitor of the NLRP3 inflammasome.[4][5][6] It directly targets the NLRP3 protein, preventing its conformational change and oligomerization, thereby blocking both canonical and non-canonical inflammasome activation and subsequent cytokine release.[4][7] This targeted mechanism makes MCC950 a promising therapeutic candidate to ameliorate the detrimental inflammatory cascade following cardiac arrest and resuscitation. Studies in preclinical models of cardiac arrest have demonstrated that administering MCC950 after the return of spontaneous circulation (ROSC) mitigates myocardial dysfunction, improves neurological outcomes, and increases survival.[8][9][10]

These application notes provide detailed protocols for utilizing MCC950 in established rodent models of cardiac arrest, summarize key quantitative outcomes, and illustrate the relevant biological pathways and experimental workflows.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NLRP3 inflammasome signaling pathway and a generalized experimental workflow for testing MCC950 in a cardiac arrest model.

NLRP3_Pathway cluster_0 Cellular Stress (Ischemia-Reperfusion) cluster_1 NLRP3 Inflammasome Complex cluster_2 Inflammatory Cascade DAMPs DAMPs / PAMPs NLRP3 NLRP3 DAMPs->NLRP3 Activates K_efflux K+ Efflux K_efflux->NLRP3 ROS mtROS Production ROS->NLRP3 ASC ASC NLRP3->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Autocleavage IL1B IL-1β Casp1->IL1B Cleaves IL18 IL-18 Casp1->IL18 Cleaves Pyroptosis Pyroptosis (Cell Death) Casp1->Pyroptosis Cleaves ProIL1B Pro-IL-1β ProIL1B->IL1B ProIL18 Pro-IL-18 ProIL18->IL18 GSDMD Gasdermin-D GSDMD->Pyroptosis MCC950 MCC950 MCC950->NLRP3 Experimental_Workflow cluster_outcomes Outcome Measures start Animal Acclimatization & Randomization prep Anesthesia & Surgical Preparation (e.g., intubation, catheterization) start->prep baseline Baseline Measurements (ECG, BP, Temp, etc.) prep->baseline ca_induction Induction of Cardiac Arrest (e.g., Ventricular Fibrillation or Asphyxia) baseline->ca_induction cpr Cardiopulmonary Resuscitation (CPR) ca_induction->cpr rosc Return of Spontaneous Circulation (ROSC) cpr->rosc treatment Administer MCC950 or Vehicle (e.g., 10 mg/kg IP) rosc->treatment monitoring Post-ROSC Monitoring & Intensive Care (e.g., 6h or 48h) treatment->monitoring outcomes Outcome Assessment monitoring->outcomes end Data Analysis & Interpretation cardiac Cardiac Function (Echocardiography) cardiac->end neuro Neurological Scoring (NDS) neuro->end survival Survival Analysis survival->end biochem Biochemical/Molecular Analysis (Cytokines, Western Blot) biochem->end

References

Application Notes: MCC950 for Ex Vivo Research in Muckle-Wells Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Muckle-Wells Syndrome and the Role of the NLRP3 Inflammasome

Muckle-Wells syndrome (MWS) is a rare, inherited autoinflammatory condition classified as a cryopyrin-associated periodic syndrome (CAPS).[1][2][3] It is caused by gain-of-function mutations in the NLRP3 gene, which encodes the NLRP3 protein (also known as cryopyrin).[1][2][4] These mutations lead to the constitutive activation of the NLRP3 inflammasome, a multi-protein complex crucial for the innate immune response.[4][5] The aberrant activation of the NLRP3 inflammasome in MWS patients results in excessive production and secretion of the pro-inflammatory cytokine interleukin-1β (IL-1β).[4][6][7] This IL-1β overproduction drives the clinical manifestations of MWS, which include recurrent fever, urticarial rash, joint pain, and an increased risk of long-term complications such as sensorineural hearing loss and amyloidosis.[3][4]

MCC950: A Potent and Specific Inhibitor of the NLRP3 Inflammasome

MCC950 is a potent and highly specific small-molecule inhibitor of the NLRP3 inflammasome.[7][8] It has been shown to block both canonical and non-canonical NLRP3 activation at nanomolar concentrations.[8] The mechanism of action of MCC950 involves direct binding to the NLRP3 protein, which prevents ATP hydrolysis and locks the inflammasome in an inactive conformation, thereby inhibiting the downstream cascade of caspase-1 activation and IL-1β secretion.[5] Due to its specificity, MCC950 represents a valuable tool for investigating the role of the NLRP3 inflammasome in various inflammatory diseases and as a potential therapeutic agent for NLRP3-driven disorders like MWS.[7][8]

Application of MCC950 in Ex Vivo Studies with Muckle-Wells Syndrome Patient Samples

Ex vivo studies using peripheral blood mononuclear cells (PBMCs) from MWS patients provide a powerful platform to assess the efficacy and mechanism of action of NLRP3 inhibitors in a patient-relevant setting. MCC950 has been demonstrated to be active in such ex vivo samples, effectively reducing the overproduction of IL-1β.[7][8] These studies are crucial for the pre-clinical evaluation of NLRP3-targeted therapies and for understanding the molecular pathophysiology of MWS.

Quantitative Data Summary

The following tables summarize the quantitative data from ex vivo studies of MCC950 on PBMCs from Muckle-Wells syndrome patients.

ParameterValueReference
Number of MWS Patients Studied 12[6]
MCC950 IC₅₀ in MWS Patient PBMCs 70.4 nM[7]
MCC950 Concentration for Significant IL-1β Inhibition 500 nM[9]
MCC950 Effect on TNF-α Production in CAPS Patient PBMCs No significant effect[6]
MCC950 Effect on IL-6 Production in CAPS Patient PBMCs No significant effect[6]

CAPS: Cryopyrin-Associated Periodic Syndromes (includes MWS)

Visualizing the NLRP3 Inflammasome Pathway and MCC950 Inhibition

NLRP3_Pathway cluster_cell Macrophage/Monocyte cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation PAMPs PAMPs/DAMPs TLR TLR PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Pro_IL1B Pro-IL-1β (inactive) NFkB->Pro_IL1B Transcription NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive Transcription IL1B IL-1β (active) Pro_IL1B->IL1B K_efflux K+ Efflux NLRP3_active NLRP3 (active) K_efflux->NLRP3_active Activation Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Caspase-1 (active) Inflammasome->Casp1 Cleavage Casp1->Pro_IL1B Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Secretion Secretion IL1B->Secretion MCC950 MCC950 MCC950->NLRP3_active Inhibition Experimental_Workflow cluster_sample_prep Sample Preparation cluster_treatment Ex Vivo Treatment cluster_analysis Analysis Blood_Collection Whole Blood Collection (MWS Patients) PBMC_Isolation PBMC Isolation (Ficoll Gradient) Blood_Collection->PBMC_Isolation Cell_Culture Cell Seeding & Rest (2x10^6 cells/mL, 2h) PBMC_Isolation->Cell_Culture MCC950_Treatment MCC950 Pre-treatment (30 min) Cell_Culture->MCC950_Treatment LPS_Stimulation LPS Priming (10 ng/mL, 3h) MCC950_Treatment->LPS_Stimulation Sample_Collection Collect Supernatant & Cell Lysate LPS_Stimulation->Sample_Collection ELISA IL-1β ELISA (Supernatant) Sample_Collection->ELISA Western_Blot Western Blot (Lysate & Supernatant) Sample_Collection->Western_Blot Data_Analysis Data Analysis (IC50, % Inhibition) ELISA->Data_Analysis

References

Troubleshooting & Optimization

long-term stability of MCC950 in solution at -20°C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of MCC950 in solution at -20°C. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for MCC950 in its solid form?

A1: MCC950 as a crystalline solid is stable for at least four years when stored at -20°C.[1][2]

Q2: How should I prepare and store MCC950 stock solutions?

A2: MCC950 is most commonly dissolved in organic solvents like DMSO, ethanol, or dimethylformamide (DMF).[1] For aqueous solutions, it is recommended to first dissolve MCC950 in DMSO and then dilute with the aqueous buffer of choice.[1] It is also available as a sodium salt which is soluble in water and DMSO.[3] To avoid degradation, it is advisable to aliquot stock solutions into single-use volumes to prevent repeated freeze-thaw cycles.[3][4]

Q3: What is the long-term stability of MCC950 in a DMSO stock solution at -20°C?

A3: The stability of MCC950 in DMSO at -20°C varies slightly depending on the supplier's recommendation. Generally, it is considered stable for at least one month. Some suppliers indicate stability for up to 6 months.[3][4] For longer-term storage, -80°C is recommended, where it can be stable for up to a year.[5][6]

Q4: Can I store MCC950 in aqueous solutions?

A4: It is not recommended to store MCC950 in aqueous solutions for more than one day.[1] If your experiment requires an aqueous solution, it is best to prepare it fresh on the day of use from a DMSO stock.

MCC950 Solution Stability Data

SupplierSolventStorage Temperature (°C)Recommended Storage DurationCitation
InvivoGenReconstituted Product-20Up to 6 months[4]
Cell Signaling TechnologyDMSO-20Up to 1 month[3]
Hello BioSolution-20Up to 1 month[7]
Selleck ChemicalsSolvent-201 month[6]
Selleck ChemicalsSolvent-801 year[6]
TargetMolSolvent-801 year[5]
Cayman ChemicalAqueous SolutionNot RecommendedNot more than one day[1]
Merck MilliporeReconstituted-20Up to 3 months[8]

Troubleshooting Guide

This guide addresses potential issues related to MCC950 solution stability.

Issue 1: Inconsistent or unexpected experimental results.

This could be due to the degradation of your MCC950 solution.

A Inconsistent Experimental Results B Check MCC950 Solution Age and Storage A->B C Was the solution stored at -20°C? B->C D Was the solution stored for more than one month? C->D Yes E Prepare fresh MCC950 solution C->E No D->E Yes F Were there multiple freeze-thaw cycles? D->F No H Is the issue resolved? E->H G Aliquot new stock solution to avoid freeze-thaw cycles F->G Yes F->H No G->H J Yes H->J Yes K No H->K No I Consider other experimental variables K->I

Caption: Troubleshooting inconsistent results with MCC950.

Issue 2: Precipitation observed in the MCC950 solution upon thawing.

Precipitation can occur if the compound is not fully dissolved or if the solvent has absorbed moisture.

A Precipitation observed in MCC950 solution B Warm solution to room temperature A->B C Gently vortex or sonicate to redissolve B->C D Is the precipitate redissolved? C->D H Yes D->H Yes I No D->I No E Use fresh, anhydrous DMSO for new stock solution F Filter the solution through a 0.22 µm filter E->F G Proceed with experiment F->G H->G I->E

Caption: Resolving MCC950 solution precipitation.

Experimental Protocols

Protocol for Assessing MCC950 Stability by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the stability of an MCC950 solution. Specific parameters may need to be optimized for your HPLC system and column.

  • Preparation of Standards:

    • Prepare a stock solution of freshly dissolved MCC950 in DMSO at a known concentration (e.g., 10 mM).

    • Create a series of calibration standards by diluting the stock solution in mobile phase to concentrations ranging from e.g., 1 µM to 100 µM.

  • Sample Preparation:

    • Thaw an aliquot of the MCC950 solution that has been stored at -20°C for the desired time point.

    • Dilute the sample with the mobile phase to fall within the range of the calibration curve.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by a UV scan of MCC950 (typically around its absorbance maximum).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of MCC950 in your stored sample using the calibration curve.

    • Calculate the percentage of MCC950 remaining compared to a freshly prepared sample to assess degradation.

    • The appearance of new peaks in the chromatogram may indicate the presence of degradation products.

Signaling Pathway

MCC950 is a specific inhibitor of the NLRP3 inflammasome. The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the point of inhibition by MCC950.

cluster_0 Priming (Signal 1) cluster_1 Activation (Signal 2) cluster_2 Inhibition cluster_3 Effector Functions PAMPs PAMPs/DAMPs TLR TLR PAMPs->TLR NFkB NF-κB Activation TLR->NFkB proIL1B pro-IL-1β & pro-IL-18 (inactive) NFkB->proIL1B NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive IL1B IL-1β & IL-18 (active) NLRP3_active NLRP3 Activation & Oligomerization NLRP3_inactive->NLRP3_active Stimuli ATP, Toxins, Crystals Stimuli->NLRP3_active ASC ASC NLRP3_active->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Caspase-1 (active) ProCasp1->Casp1 Casp1->IL1B Pyroptosis Pyroptosis Casp1->Pyroptosis MCC950 MCC950 MCC950->NLRP3_active Inhibits

Caption: MCC950 inhibits the NLRP3 inflammasome activation.

References

potential off-target effects of MCC950 inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the MCC950 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using MCC950 and troubleshooting potential experimental issues related to its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary and specific target of MCC950?

A1: MCC950 is a potent and specific small-molecule inhibitor of the NLRP3 (NOD-like receptor pyrin domain-containing protein 3) inflammasome.[1][2] It directly targets the NLRP3 protein, preventing its activation and the subsequent release of pro-inflammatory cytokines IL-1β and IL-18.[1][3] Specifically, it interacts with the Walker B motif within the NLRP3 NACHT domain, which interferes with ATP hydrolysis and prevents the conformational change required for inflammasome oligomerization.[1][4]

Q2: Are there any known off-targets for MCC950?

A2: Yes, the primary identified off-target of MCC950 is Carbonic Anhydrase 2 (CA2).[5][6][7][8] MCC950 acts as a noncompetitive inhibitor of CA2.[5][6][7] Researchers should be aware of this interaction, especially when using MCC950 at higher concentrations.

Q3: Have any clinical trials with MCC950 been stopped, and why?

A3: Yes, clinical trials involving MCC950 (also known as CP-456,773) for rheumatoid arthritis were halted due to observations of elevated liver enzymes in participants, suggesting potential hepatotoxicity.[9][10] This highlights the importance of monitoring liver function in preclinical and clinical studies involving MCC950 and its derivatives.

Q4: Does MCC950 affect other inflammasomes?

A4: MCC950 is highly selective for the NLRP3 inflammasome and has been shown to have no inhibitory effect on other inflammasomes such as AIM2, NLRC4, or NLRP1.[1][3][11]

Q5: What is the recommended in vitro concentration for MCC950?

A5: While MCC950 has a reported IC50 of approximately 7.5 nM for pyroptosis, it is often used in the micromolar range in vitro.[5][6] However, users should be cautious as higher concentrations increase the likelihood of off-target effects, such as the inhibition of Carbonic Anhydrase 2.[5][6] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Unexpected changes in cellular pH or bicarbonate levels. MCC950 is a known inhibitor of Carbonic Anhydrase 2 (CA2), an enzyme that regulates pH by catalyzing the conversion of carbon dioxide to bicarbonate.[5][6]- Consider if CA2 inhibition could influence your experimental outcome. - If possible, measure intracellular or extracellular pH. - Use the lowest effective concentration of MCC950 to minimize CA2 inhibition.
Alterations in glucose metabolism or insulin sensitivity in vivo. Some studies suggest MCC950 can influence glucose metabolism. For instance, it has been shown to improve insulin sensitivity in db/db mice.[12] However, in other models, it attenuated the benefits of TRX2 deletion on glucose metabolism.[13]- Carefully monitor blood glucose levels and perform glucose and insulin tolerance tests if your research involves metabolic studies. - Be aware that the effects on glucose metabolism may be model-dependent.
Discrepancies between in vitro and in vivo results. Off-target effects, such as liver toxicity observed in clinical trials, may contribute to different outcomes in whole organisms compared to cell culture.[9][10] MCC950's impact on systemic processes like glucose metabolism could also play a role.[12][13]- When transitioning from in vitro to in vivo studies, consider potential systemic off-target effects. - Monitor animal health closely, including liver function tests. - Correlate in vivo findings with in vitro data from relevant cell types.
Reduced cell viability at high concentrations not attributable to pyroptosis inhibition. High concentrations of MCC950 may lead to off-target toxicity.- Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range for your specific cell line. - Ensure that the observed cell death is not due to off-target effects by including appropriate controls.
Variability in MCC950 effectiveness between different cell types. The expression levels of NLRP3 and off-target proteins like CA2 can vary between cell types, leading to different responses to MCC950.[14]- Confirm NLRP3 expression in your cell model. - Titrate the MCC950 concentration for each new cell line to establish the optimal dose.

Data on MCC950 Off-Target Interactions

Table 1: Biochemical Data for MCC950 Off-Target Interaction with Carbonic Anhydrase 2 (CA2)

ParameterValueReference
Target Carbonic Anhydrase 2 (CA2)[5][6]
Inhibition Type Noncompetitive[5][6]
IC50 11 µM[5][6]

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify that a compound binds to its target protein in a cellular environment.[15][16]

Objective: To determine if MCC950 engages with its intended target (NLRP3) or potential off-targets (e.g., CA2) within intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with various concentrations of MCC950 or a vehicle control (e.g., DMSO) for a specified duration.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation. Ligand-bound proteins are generally more resistant to thermal denaturation.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry. An increase in the amount of soluble target protein at higher temperatures in the presence of the compound indicates target engagement.

Protocol 2: Affinity-Based Chemical Proteomics for Off-Target Identification

This protocol is employed to identify the binding partners of a small molecule within the complex environment of a cell.[5][6]

Objective: To identify potential off-targets of MCC950.

Methodology:

  • Probe Synthesis: Synthesize a chemical probe version of MCC950 that includes a photoaffinity label (e.g., a diazirine) and a tag for enrichment (e.g., an alkyne for click chemistry). An example is the probe IMP2070.[5]

  • Live Cell Labeling: Treat live cells (e.g., macrophages) with the chemical probe.

  • Photocrosslinking: Irradiate the cells with UV light to activate the photoaffinity label, causing it to covalently bind to nearby proteins (i.e., the target and any off-targets).

  • Competition Experiment: In parallel, co-incubate cells with the probe and an excess of the parent compound (MCC950). This will compete for binding to the true targets and off-targets.

  • Lysis and Enrichment: Lyse the cells and use the tag on the probe to enrich for the covalently bound proteins (e.g., via click chemistry to a biotin azide followed by streptavidin pulldown).

  • Proteomic Analysis: Identify the enriched proteins using mass spectrometry. Proteins that are enriched with the probe alone but not in the competition experiment are considered potential binding partners of MCC950.

Visualized Signaling Pathways and Workflows

MCC950_On_Target_Pathway cluster_activation NLRP3 Inflammasome Activation cluster_inhibition MCC950 Inhibition cluster_downstream Downstream Effects PAMPs/DAMPs PAMPs/DAMPs Priming (NF-kB) Priming (NF-kB) PAMPs/DAMPs->Priming (NF-kB) NLRP3 NLRP3 Priming (NF-kB)->NLRP3 Inflammasome Assembly Inflammasome Assembly NLRP3->Inflammasome Assembly ASC ASC ASC->Inflammasome Assembly Pro-Caspase-1 Pro-Caspase-1 Pro-Caspase-1->Inflammasome Assembly Caspase-1 Caspase-1 Inflammasome Assembly->Caspase-1 Activation MCC950 MCC950 MCC950->NLRP3 Binds to Walker B motif & prevents ATP hydrolysis IL-1b IL-1b Caspase-1->IL-1b Cleavage IL-18 IL-18 Caspase-1->IL-18 Cleavage Pyroptosis Pyroptosis Caspase-1->Pyroptosis Cleavage Pro-IL-1b Pro-IL-1b Pro-IL-1b->IL-1b Pro-IL-18 Pro-IL-18 Pro-IL-18->IL-18 Gasdermin D Gasdermin D Gasdermin D->Pyroptosis

Caption: On-target signaling pathway of MCC950 inhibiting the NLRP3 inflammasome.

MCC950_Off_Target_Pathway cluster_ca2 Carbonic Anhydrase 2 Pathway cluster_implications Potential Experimental Implications MCC950 MCC950 CA2 CA2 MCC950->CA2 Noncompetitive Inhibition H2CO3 H2CO3 CA2->H2CO3 Altered Cellular pH Altered Cellular pH Changes in Bicarbonate Levels Changes in Bicarbonate Levels CO2 + H2O CO2 + H2O CO2 + H2O->CA2 H+ + HCO3- H+ + HCO3- H2CO3->H+ + HCO3- pH Regulation pH Regulation H+ + HCO3-->pH Regulation

Caption: Off-target effect of MCC950 on the Carbonic Anhydrase 2 pathway.

Off_Target_ID_Workflow cluster_proteomics Affinity-Based Chemical Proteomics cluster_cetsa Cellular Thermal Shift Assay (CETSA) MCC950 Probe\n(Photoaffinity + Tag) MCC950 Probe (Photoaffinity + Tag) Live Cell Incubation Live Cell Incubation MCC950 Probe\n(Photoaffinity + Tag)->Live Cell Incubation UV Crosslinking UV Crosslinking Live Cell Incubation->UV Crosslinking Cell Lysis Cell Lysis UV Crosslinking->Cell Lysis Protein Enrichment Protein Enrichment Cell Lysis->Protein Enrichment Mass Spectrometry Mass Spectrometry Protein Enrichment->Mass Spectrometry Identify Binders Identify Binders Mass Spectrometry->Identify Binders Confirm Target Engagement Confirm Target Engagement Identify Binders->Confirm Target Engagement Validation MCC950 Treatment MCC950 Treatment Cell Heating Cell Heating MCC950 Treatment->Cell Heating Lysis & Centrifugation Lysis & Centrifugation Cell Heating->Lysis & Centrifugation Analyze Soluble Fraction Analyze Soluble Fraction Lysis & Centrifugation->Analyze Soluble Fraction Analyze Soluble Fraction->Confirm Target Engagement

Caption: Experimental workflow for identifying and validating MCC950 off-targets.

References

why is MCC950 insoluble in moisture-absorbing DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MCC950. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing MCC950 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly concerning its solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my MCC950 not dissolving in DMSO, especially if the DMSO has been previously opened?

A1: MCC950 is known to be poorly soluble in DMSO that has absorbed moisture from the atmosphere.[1][2] DMSO is highly hygroscopic, meaning it readily attracts and absorbs water. When water is present in DMSO, it forms a highly structured eutectic mixture. This mixture has increased viscosity and a more ordered structure, which makes it more difficult to create a solvent cavity to accommodate the large, lipophilic MCC950 molecule, thereby reducing its solubility. For optimal results, it is crucial to use fresh, anhydrous DMSO.

Q2: What is the recommended solvent for preparing MCC950 stock solutions?

A2: Fresh, anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions of MCC950.[2] For aqueous buffers, it is advised to first dissolve MCC950 in DMSO and then dilute it with the aqueous buffer of choice.[3]

Q3: What is the mechanism of action of MCC950?

A3: MCC950 is a potent and specific inhibitor of the NLRP3 inflammasome.[4][5][6] It directly targets the Walker B motif within the NACHT domain of NLRP3, which is responsible for ATP hydrolysis.[5][6][7][8][9] By binding to this site, MCC950 locks NLRP3 in an inactive conformation, preventing its oligomerization and the subsequent activation of the inflammasome complex.[5][10] This, in turn, blocks the release of pro-inflammatory cytokines IL-1β and IL-18.[4]

Q4: Is MCC950 specific to the NLRP3 inflammasome?

A4: Yes, MCC950 is highly specific for the NLRP3 inflammasome and does not significantly inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1.[4][11]

Troubleshooting Guide

Issue: MCC950 precipitates out of solution during my experiment.

Potential Cause Troubleshooting Step
Moisture in DMSO Use fresh, anhydrous DMSO to prepare your stock solution. Avoid using DMSO from a bottle that has been opened multiple times.
Low Temperature Ensure that your working solutions are maintained at an appropriate temperature. Chilling the solution may decrease solubility.
Supersaturation When diluting your DMSO stock into an aqueous buffer, add the stock solution to the buffer slowly while vortexing to avoid localized high concentrations that can lead to precipitation.
Incorrect Solvent MCC950 is sparingly soluble in aqueous buffers alone. Always prepare a high-concentration stock in anhydrous DMSO first.

Quantitative Data

Table 1: Solubility of MCC950 in Various Solvents

SolventSolubilityReference
Dimethylformamide (DMF)~30 mg/mL[3]
Dimethyl sulfoxide (DMSO)~5 mg/mL (in fresh, anhydrous DMSO)[2][3]
Ethanol~0.5 mg/mL[3]
1:1 solution of DMSO:PBS (pH 7.2)~0.5 mg/mL[3]
WaterInsoluble[2]

Table 2: Chemical and Physical Properties of MCC950

PropertyValueReference
Molecular Formula C₂₀H₂₄N₂O₅S[3][4]
Molecular Weight 404.5 g/mol [3]
Purity ≥98%[3][4]
Form Crystalline solid[3]
Storage -20°C[3]
Stability ≥4 years (as solid at -20°C)[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM MCC950 Stock Solution in DMSO

Materials:

  • MCC950 (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Allow the MCC950 vial and anhydrous DMSO to equilibrate to room temperature.

  • Calculate the required mass of MCC950 for your desired volume and concentration (e.g., for 1 mL of a 10 mM solution, you will need 4.045 mg of MCC950).

  • Carefully weigh the MCC950 and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.

  • Vortex the solution until the MCC950 is completely dissolved. Gentle warming (e.g., to 37°C) may be applied to aid dissolution, but avoid excessive heat.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and moisture absorption.

  • Store the aliquots at -20°C. Reconstituted stock solutions are stable for up to 6 months at -20°C.[4]

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

Materials:

  • 10 mM MCC950 stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile conical tube

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the 10 mM MCC950 stock solution at room temperature.

  • Determine the final concentration of MCC950 required for your experiment (e.g., 1 µM).

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your total volume of cell culture medium.

  • In a sterile conical tube, add the required volume of pre-warmed cell culture medium.

  • While gently vortexing the cell culture medium, add the calculated volume of the MCC950 stock solution dropwise. This gradual addition helps to prevent precipitation.

  • Continue to mix the solution for a few seconds to ensure homogeneity.

  • Use the prepared working solution immediately for your experiment. It is not recommended to store aqueous solutions of MCC950 for more than one day.[3]

Visualizations

NLRP3_Pathway cluster_activation NLRP3 Inflammasome Activation cluster_inhibition Inhibition by MCC950 cluster_downstream Downstream Effects PAMPs/DAMPs PAMPs/DAMPs Priming Priming PAMPs/DAMPs->Priming Signal 1 NLRP3_Activation NLRP3_Activation Priming->NLRP3_Activation Upregulates NLRP3 Activation_Signal Activation_Signal Activation_Signal->NLRP3_Activation Signal 2 ASC_Recruitment ASC_Recruitment NLRP3_Activation->ASC_Recruitment Pro-Caspase-1 Pro-Caspase-1 ASC_Recruitment->Pro-Caspase-1 Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Cleavage Pro-IL-1b Pro-IL-1b Caspase-1->Pro-IL-1b Cleaves Pro-IL-18 Pro-IL-18 Caspase-1->Pro-IL-18 Cleaves Gasdermin_D Gasdermin_D Caspase-1->Gasdermin_D Cleaves MCC950 MCC950 MCC950->NLRP3_Activation Inhibits ATP Hydrolysis IL-1b IL-1b Pro-IL-1b->IL-1b Inflammation Inflammation IL-1b->Inflammation IL-18 IL-18 Pro-IL-18->IL-18 IL-18->Inflammation Pyroptosis Pyroptosis Gasdermin_D->Pyroptosis

Caption: The NLRP3 inflammasome signaling pathway and the inhibitory action of MCC950.

MCC950_Solubility_Workflow cluster_start Starting Material cluster_solvent Solvent Choice cluster_dissolution Dissolution Outcome MCC950_Solid MCC950 (Solid) Anhydrous_DMSO Anhydrous DMSO MCC950_Solid->Anhydrous_DMSO Dissolve in Moist_DMSO Moisture-Absorbing DMSO MCC950_Solid->Moist_DMSO Dissolve in Soluble Soluble Stock Solution Anhydrous_DMSO->Soluble Insoluble Insoluble/Precipitated Moist_DMSO->Insoluble

Caption: Logical workflow for dissolving MCC950, highlighting the critical choice of solvent.

References

Technical Support Center: Optimizing MCC950 for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the pre-incubation time of MCC950, a potent and specific NLRP3 inflammasome inhibitor, in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is MCC950 and what is its mechanism of action?

A1: MCC950 is a potent and highly specific small-molecule inhibitor of the NLRP3 inflammasome.[1][2] The NLRP3 inflammasome is a multi-protein complex in the innate immune system responsible for producing pro-inflammatory cytokines like IL-1β and IL-18 and inducing a form of inflammatory cell death called pyroptosis.[1][3] MCC950 works by directly binding to the NACHT domain of the NLRP3 protein, which prevents ATP hydrolysis. This action locks NLRP3 in an inactive conformation, thereby inhibiting the assembly and activation of the inflammasome complex.[1][3][4][5] Importantly, MCC950 specifically targets the NLRP3 inflammasome and does not affect other inflammasomes like AIM2, NLRC4, or NLRP1.[1]

Q2: Why is a pre-incubation step with MCC950 necessary before adding an NLRP3 activator?

A2: A pre-incubation step is crucial to allow MCC950 sufficient time to enter the cells and engage with its intracellular target, the NLRP3 protein, before the inflammasome is activated. The binding of MCC950 to NLRP3 is a reversible process.[4] Pre-incubation ensures that the inhibitor is present and bound to NLRP3 at the moment of activation by a secondary stimulus (like ATP or nigericin), leading to effective inhibition.

Q3: What is a typical pre-incubation time for MCC950?

A3: The optimal pre-incubation time can vary depending on the cell type and experimental conditions. However, published studies commonly report pre-incubation times ranging from 15 minutes to 1 hour. For instance, a 15-minute pre-incubation has been shown to be effective in THP-1 cells and primary human monocytes[6][7], while a 30-minute pre-incubation is frequently used for bone marrow-derived macrophages (BMDMs).[4] In some protocols using peripheral blood mononuclear cells (PBMCs), a 1-hour pre-incubation with MCC950 is applied after LPS priming and before the addition of the activator.[8]

Q4: Does the optimal pre-incubation time vary by cell type?

A4: Yes, the optimal time can differ between cell lines (e.g., THP-1, HEK293T) and primary cells (e.g., BMDMs, PBMCs). Primary cells may have different membrane transport kinetics or intracellular environments compared to immortalized cell lines. Therefore, it is highly recommended to perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to determine the ideal pre-incubation time for your specific cell type and experimental setup.

Q5: Can MCC950 be added at the same time as the NLRP3 activator (Signal 2)?

A5: It is not recommended. The activation of the NLRP3 inflammasome by stimuli like ATP or nigericin is a very rapid process. Adding MCC950 simultaneously with the activator may not provide enough time for the inhibitor to enter the cell and bind to the NLRP3 protein, which could result in incomplete or inconsistent inhibition of IL-1β release.

Q6: How does MCC950 affect cell viability during incubation?

A6: At the nanomolar concentrations typically required for NLRP3 inhibition (IC50 is ~7.5-8.1 nM), MCC950 is generally considered non-toxic and does not impact cell viability.[2] Studies have shown no cytotoxic effects in various vascular cells or bone marrow-derived macrophages even after 24 hours of incubation with MCC950 at concentrations up to 1 µM.[9][10] However, as with any compound, it is good practice to perform a viability assay (e.g., LDH or AlamarBlue assay) if you plan to use very high concentrations or extended incubation periods beyond what is standard.[9][10]

Data Summary Tables

Table 1: Summary of MCC950 Pre-incubation Times from Published Literature

Cell TypePriming (Signal 1)MCC950 TreatmentActivation (Signal 2)Assay ReadoutReference
Mouse BMDMs100 ng/mL LPS (4h)0.01–10 µM (final 30 min of priming)5 µM Nigericin (1h)IL-1β ELISA[4]
Human PBMCs1 µg/mL LPS (4h)0.1–10 µM (30 min before & during LPS)None (CAPS patient cells)IL-1β ELISA, ASC Specking[5]
Human PBMCs1 mg/mL LPS (3h)5–500 nM (1h)20 µM Nigericin (20 min)IL-1β ELISA[8]
THP-1 Cells & Human MonocytesNone (Unprimed)1 µM (15 min)10 µM Nigericin (45 min)IL-18 ELISA, LDH Assay[6][7]
Human MonocytesNone10 µM (30 min)Transfected LPSIL-1β ELISA[11]

Table 2: Recommended Starting Conditions for Optimizing Pre-incubation Time

Cell TypeRecommended Pre-incubation Time RangeKey Considerations
Mouse/Human Macrophages (Primary)30 - 60 minutesPrimary cells may require slightly longer incubation. Test a range to find the optimal point.
THP-1 Monocytes/Macrophages15 - 45 minutesThese cells are robust and generally show rapid uptake. A 30-minute pre-incubation is a strong starting point.
Human PBMCs30 - 60 minutesThis is a mixed cell population; ensure consistent timing after the priming step.
Reconstituted Systems (e.g., HEK293T)30 minutesFor transfected systems, a 30-minute pre-incubation is typically sufficient to observe inhibition.

Experimental Protocols & Visualizations

NLRP3 Inflammasome Activation and MCC950 Inhibition

The activation of the NLRP3 inflammasome is a two-step process. The first signal, typically from a pathogen-associated molecular pattern (PAMP) like LPS, primes the system by upregulating the expression of NLRP3 and pro-IL-1β.[1][3] The second signal, from a variety of stimuli including ATP or nigericin, triggers the assembly of the inflammasome complex. MCC950 acts by preventing this second step.[1][3][4][5]

NLRP3 inflammasome pathway and the inhibitory action of MCC950.
Protocol: Optimizing MCC950 Pre-incubation Time in Macrophages

This protocol provides a general workflow for determining the optimal pre-incubation time for MCC950 in cultured macrophages, such as LPS-differentiated THP-1 cells or primary bone marrow-derived macrophages (BMDMs).

Materials:

  • Cultured macrophages in 96-well plates

  • MCC950 stock solution (e.g., 10 mM in DMSO)

  • LPS (Lipopolysaccharide)

  • ATP (Adenosine 5'-triphosphate) or Nigericin

  • Opti-MEM or serum-free media

  • ELISA kit for IL-1β

  • LDH cytotoxicity assay kit

Methodology:

  • Cell Seeding: Seed macrophages at an appropriate density (e.g., 1 x 10^5 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Priming (Signal 1): Replace the medium with fresh medium containing LPS (e.g., 100 ng/mL). Incubate for 3-4 hours at 37°C.

  • Pre-incubation with MCC950:

    • Prepare serial dilutions of MCC950 in serum-free media (e.g., Opti-MEM) at the desired final concentrations (e.g., 1 µM, 100 nM, 10 nM, 1 nM).

    • Remove the LPS-containing medium.

    • Add the MCC950 dilutions to the wells. For a time-course experiment, add the inhibitor at different time points before the activation step (e.g., add to respective wells 120, 60, 30, and 15 minutes prior to Signal 2). Include a vehicle control (DMSO).

  • Activation (Signal 2): Add the NLRP3 activator, such as ATP (e.g., 5 mM) or Nigericin (e.g., 5-10 µM), to all wells (except for negative controls).

  • Final Incubation: Incubate the plate for the required time for the activator to work (e.g., 45-60 minutes for ATP/Nigericin) at 37°C.

  • Sample Collection: Centrifuge the plate (e.g., 400 x g for 5 minutes) and carefully collect the supernatant for analysis.

  • Analysis:

    • Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit.

    • Measure cytotoxicity by quantifying LDH release in the supernatants.

    • Plot the IL-1β concentration against the MCC950 concentration for each pre-incubation time point to determine the IC50. The optimal pre-incubation time will be the shortest duration that yields the lowest and most consistent IC50 value.

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Macrophages in 96-well Plate B Prime Cells with LPS (Signal 1, e.g., 3-4 hours) A->B C Add MCC950 at Different Pre-incubation Time Points (e.g., 120, 60, 30, 15 min) B->C D Add NLRP3 Activator (Signal 2, e.g., ATP) C->D E Incubate (e.g., 45-60 min) D->E F Collect Supernatants E->F G Measure IL-1β (ELISA) & Cytotoxicity (LDH) F->G H Determine IC50 for each Time Point & Identify Optimum G->H

Experimental workflow for optimizing MCC950 pre-incubation time.

Troubleshooting Guide

Issue 1: Incomplete or no inhibition of IL-1β secretion.

  • Possible Cause 1: Pre-incubation time is too short.

    • Solution: The inhibitor may not have had enough time to enter the cells and bind to NLRP3. Extend the pre-incubation time. Perform a time-course experiment as described in the protocol above to find the optimal duration.

  • Possible Cause 2: MCC950 was washed out.

    • Solution: MCC950 is a reversible inhibitor, and its potency markedly decreases if it is washed out before adding the activator.[4] Ensure that MCC950 remains in the well during the activation step.

  • Possible Cause 3: MCC950 concentration is too low.

    • Solution: While MCC950 is potent, the effective concentration can vary by cell type and the strength of the activating stimulus. Perform a dose-response curve (e.g., 1 nM to 10 µM) to confirm you are using an effective concentration.

  • Possible Cause 4: Inflammasome activation is not NLRP3-dependent.

    • Solution: Confirm that your stimulus specifically activates the NLRP3 inflammasome. MCC950 will not inhibit other inflammasomes like NLRC4 (activated by certain bacteria) or AIM2 (activated by cytosolic dsDNA).[1]

Issue 2: High variability between replicate wells.

  • Possible Cause 1: Inconsistent timing.

    • Solution: Use a multichannel pipette for adding MCC950 and the activator to ensure that all wells are treated for a consistent amount of time. Pay close attention to the timing of the pre-incubation and activation steps.

  • Possible Cause 2: Uneven cell seeding.

    • Solution: Ensure cells are evenly distributed in the wells. After seeding, check the plate under a microscope to confirm a uniform monolayer. Uneven cell numbers will lead to variable cytokine output.

  • Possible Cause 3: Edge effects.

    • Solution: The outer wells of a 96-well plate are prone to evaporation, which can concentrate reagents and affect cell health. Avoid using the outermost wells for experimental conditions; instead, fill them with sterile PBS or media to maintain humidity.

Issue 3: Unexpected cytotoxicity observed.

  • Possible Cause 1: High concentration of MCC950 or solvent.

    • Solution: Although MCC950 is generally non-toxic, very high concentrations might be problematic.[10] Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all wells, including controls. Run a vehicle-only control to assess solvent toxicity.

  • Possible Cause 2: Synergistic toxicity with stimulus.

    • Solution: Some NLRP3 activators, like nigericin, are toxins and will induce cell death. The goal of MCC950 is to inhibit pyroptosis, a form of cell death. If you still observe high cell death, it may be due to other pathways. Compare the LDH release in wells treated with the activator alone versus those pre-treated with MCC950. MCC950 should reduce pyroptosis-mediated LDH release.[10]

Troubleshooting Start Problem: Incomplete IL-1β Inhibition Q1 Was pre-incubation time ≥ 30 min? Start->Q1 A1_No Extend pre-incubation time. Perform a time-course (15-120 min). Q1->A1_No No Q2 Was MCC950 washed out before activation? Q1->Q2 Yes A2_Yes Ensure MCC950 remains in media during the activation step. Q2->A2_Yes Yes Q3 Is MCC950 concentration in the optimal range (e.g., 10-1000 nM)? Q2->Q3 No A3_No Perform a dose-response curve to determine the optimal IC50. Q3->A3_No No Q4 Is the stimulus NLRP3-specific? Q3->Q4 Yes A4_No Confirm stimulus specificity. Consider if AIM2 or NLRC4 pathways are active. Q4->A4_No No End Problem Resolved Q4->End Yes

Troubleshooting decision tree for incomplete MCC950-mediated inhibition.

References

Technical Support Center: Troubleshooting MCC950 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing a lack of effect with MCC950, a potent and specific inhibitor of the NLRP3 inflammasome.

Frequently Asked Questions (FAQs)

Q1: Why am I not observing any inhibition of IL-1β secretion after treating my cells with MCC950?

A1: This is a common issue that can stem from several factors related to your experimental setup, reagents, or cell system. A systematic approach is the best way to identify the problem. Key areas to investigate include:

  • Confirmation of an NLRP3-dependent pathway: MCC950 is highly specific to the NLRP3 inflammasome and will not inhibit IL-1β secretion mediated by other inflammasomes like AIM2, NLRC4, or NLRP1.[1][2]

  • Proper experimental protocol: The activation of the NLRP3 inflammasome typically requires two signals. The absence or weakness of either signal will result in low or no IL-1β secretion, making it impossible to measure inhibition.[3][4]

  • Cell type and integrity: The cells used must express all necessary components of the NLRP3 inflammasome (NLRP3, ASC, pro-caspase-1) and be healthy.[5]

  • MCC950 concentration and quality: The concentration of MCC950 may be too low, or the compound may have degraded.[1]

Q2: How can I confirm that the inflammasome activation in my experiment is NLRP3-dependent?

A2: To ensure you are studying an NLRP3-mediated response, you should run parallel control experiments:

  • Use non-NLRP3 stimuli: Activate the inflammasome with stimuli known to trigger other sensors. For example, use poly(dA:dT) to activate the AIM2 inflammasome or flagellin for the NLRC4 inflammasome. MCC950 should not inhibit IL-1β release in response to these stimuli.[1][2]

  • Use NLRP3-deficient cells: If available, use cells from NLRP3 knockout mice or a human cell line with NLRP3 knocked down (e.g., via siRNA or CRISPR). These cells should not release IL-1β in response to your stimuli, confirming the pathway's dependence on NLRP3.

  • Positive Controls: Use well-established NLRP3 activators like ATP, Nigericin, or MSU crystals as a positive control for your system.[1]

Q3: What are the optimal experimental conditions for using MCC950?

A3: Optimal conditions can vary by cell type, but general guidelines are as follows:

  • Two-Signal Activation: A priming signal (Signal 1) is crucial to upregulate the expression of pro-IL-1β and NLRP3.[4] Lipopolysaccharide (LPS) is commonly used for priming myeloid cells like macrophages.[6] This is followed by an activation signal (Signal 2), such as ATP or nigericin, which triggers the assembly of the inflammasome complex.[7]

  • MCC950 Treatment Timing: MCC950 is typically added to the cell culture before the activation signal (Signal 2). A pre-incubation period of 30-60 minutes is common.[8][9]

  • Concentration: MCC950 is potent, with IC50 values often in the nanomolar range. However, the effective concentration can vary. It is recommended to perform a dose-response curve, typically ranging from 1 nM to 10 µM, to determine the optimal concentration for your specific model.[1][2]

Q4: Could my choice of cell line be the reason for the lack of MCC950 effect?

A4: Yes, the cell type is critical.

  • Expression of Inflammasome Components: Myeloid cells, such as bone marrow-derived macrophages (BMDMs), primary human monocytes, and the human monocytic cell line THP-1 (differentiated into macrophages), are robust models as they express high levels of NLRP3 inflammasome components.[5][10]

  • Non-Myeloid Cells: Some non-immune cells, like retinal pigment epithelial (RPE) cells, have been reported to have very low or no expression of NLRP3, which would make them unsuitable for these experiments.[11] Always verify the expression of NLRP3, ASC, and pro-caspase-1 in your chosen cell line at the protein level.

Q5: How should I prepare, store, and handle MCC950?

A5: Proper handling is essential for maintaining the compound's activity.

  • Solubility: MCC950 is soluble in DMSO.[1] Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Final DMSO Concentration: When diluting the stock for your experiment, ensure the final concentration of the DMSO vehicle in the cell culture medium is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle-only control, as DMSO can have off-target effects at higher concentrations.

  • Purity: Use high-purity MCC950 (≥98%).[1] Impurities can lead to inconsistent or misleading results.

Q6: I am using a very high concentration of MCC950 and seeing unexpected results. Are there any known off-target effects?

A6: While MCC950 is known for its high specificity for NLRP3, using it at high micromolar concentrations may lead to off-target effects.

  • Carbonic Anhydrase 2 (CA2): A recent study identified Carbonic Anhydrase 2 (CA2) as a potential off-target of MCC950, with an IC50 of 11 µM in a biochemical assay.[12][13] While most in vitro experiments use MCC950 in the nanomolar range where this is less of a concern, it is a crucial consideration if you are using concentrations in the mid-to-high micromolar range.[12]

  • TNF-α Production: MCC950 should not affect the priming step (Signal 1). Therefore, it should not inhibit the production of other NF-κB-dependent cytokines like TNF-α.[2] Measuring TNF-α can serve as a useful internal control to ensure that your experimental observations are specific to NLRP3 inflammasome inhibition and not due to general cytotoxicity or inhibition of the priming signal.

Quantitative Data: MCC950 Inhibitory Potency

The half-maximal inhibitory concentration (IC50) of MCC950 varies depending on the cell type and the stimuli used for activation. The table below summarizes reported IC50 values from various studies.

Cell TypePriming (Signal 1)Activation (Signal 2)MCC950 IC50
Mouse Bone Marrow-Derived Macrophages (BMDMs)LPSATP7.5 nM
Human THP-1 Derived MacrophagesLPSNigericin~200 nM
Mouse Neonatal MicrogliaLPSATP60 nM
Human Peripheral Blood Mononuclear Cells (PBMCs)LPSNigericin~627 nM
Human Monocyte Derived Macrophages (HMDMs)LPSATPPotent inhibition at nM concentrations

Data compiled from references[2][8][10][12][14][15].

Detailed Experimental Protocols

This section provides a standard methodology for assessing MCC950 efficacy in LPS-primed, ATP-activated human THP-1 macrophages.

Protocol: In Vitro NLRP3 Inflammasome Inhibition Assay

1. Materials and Reagents:

  • Human THP-1 monocytic cell line

  • RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • MCC950

  • Lipopolysaccharide (LPS) from E. coli

  • Adenosine 5'-triphosphate (ATP)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Human IL-1β ELISA kit

2. Cell Culture and Differentiation:

  • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • To differentiate monocytes into macrophage-like cells, seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

  • Add PMA to a final concentration of 50-100 ng/mL and incubate for 48-72 hours.

  • After incubation, remove the PMA-containing medium, wash the adherent cells gently with warm PBS, and add fresh, serum-free RPMI-1640. Allow cells to rest for 24 hours before the experiment.

3. Inflammasome Priming (Signal 1):

  • Prime the differentiated THP-1 macrophages by adding LPS to a final concentration of 100 ng/mL.

  • Incubate for 3-4 hours at 37°C.

4. MCC950 Treatment:

  • Prepare serial dilutions of MCC950 in serum-free medium from your DMSO stock. Remember to prepare a vehicle control containing the same final concentration of DMSO.

  • After the LPS priming step, carefully remove the medium and replace it with the medium containing the desired concentrations of MCC950 or the DMSO vehicle control.

  • Pre-incubate the cells with MCC950 for 30-60 minutes at 37°C.

5. Inflammasome Activation (Signal 2):

  • Prepare a fresh, high-concentration solution of ATP in PBS (pH adjusted to ~7.4).

  • Add ATP directly to the wells to a final concentration of 5 mM.

  • Incubate for 45-60 minutes at 37°C.

6. Sample Collection and Analysis:

  • After incubation, centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells.

  • Carefully collect the cell culture supernatants without disturbing the cell monolayer.

  • Quantify the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.

Visual Guides: Pathways and Workflows

NLRP3 Inflammasome Activation Pathway This diagram illustrates the two-signal model for NLRP3 inflammasome activation and highlights the specific step inhibited by MCC950.

NLRP3_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_inflammasome Inflammasome Assembly & Function LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of pro-IL-1β & NLRP3 NFkB->Transcription NLRP3 NLRP3 Transcription->NLRP3 proIL1b Pro-IL-1β Transcription->proIL1b Stimuli ATP / Nigericin / MSU Crystals Efflux K+ Efflux Stimuli->Efflux Efflux->NLRP3 ASC ASC NLRP3->ASC Oligomerization proCasp1 Pro-Caspase-1 ASC->proCasp1 Casp1 Active Caspase-1 proCasp1->Casp1 Cleavage Casp1->proIL1b Cleavage IL1b Secreted IL-1β proIL1b->IL1b MCC950 MCC950 MCC950->NLRP3 Inhibits ATP Hydrolysis & Oligomerization

Caption: The NLRP3 inflammasome pathway and the inhibitory action of MCC950.

Standard Experimental Workflow This flowchart outlines the sequential steps of a typical in vitro experiment to test the efficacy of MCC950.

Experimental_Workflow start Start seed 1. Seed & Differentiate THP-1 Cells start->seed prime 2. Prime with LPS (Signal 1) seed->prime inhibit 3. Add MCC950 or Vehicle Control prime->inhibit activate 4. Activate with ATP (Signal 2) inhibit->activate collect 5. Collect Supernatants activate->collect measure 6. Measure IL-1β (ELISA) collect->measure end End measure->end

Caption: A standard workflow for an MCC950 inhibition experiment.

Troubleshooting Decision Tree This logical diagram guides the user through a step-by-step process to diagnose why MCC950 may not be working as expected.

Troubleshooting_Tree Start No MCC950 Effect on IL-1β CheckDesign Check Experimental Design Start->CheckDesign CheckReagents Check Reagents Start->CheckReagents CheckCells Check Cell System Start->CheckCells Design_Q1 Is activation NLRP3-dependent? CheckDesign->Design_Q1 Specificity Design_Q2 Is priming (Signal 1) adequate? CheckDesign->Design_Q2 Priming Design_Q3 Is activation (Signal 2) working? CheckDesign->Design_Q3 Activation Reagents_Q1 Is MCC950 concentration optimal? CheckReagents->Reagents_Q1 Concentration Reagents_Q2 Is MCC950 stock viable? CheckReagents->Reagents_Q2 Quality Cells_Q1 Do cells express NLRP3 components? CheckCells->Cells_Q1 Expression Cells_Q2 Are cells healthy? CheckCells->Cells_Q2 Viability Design_A1 Run AIM2/NLRC4 controls. Use NLRP3-KO cells. Design_Q1->Design_A1 Solution Design_A2 Check LPS concentration/purity. Measure TNF-α as control. Design_Q2->Design_A2 Solution Design_A3 Check ATP/Nigericin viability. Titrate concentration. Design_Q3->Design_A3 Solution Reagents_A1 Perform dose-response curve (1 nM - 10 µM). Reagents_Q1->Reagents_A1 Solution Reagents_A2 Use fresh aliquot. Confirm purity & storage. Reagents_Q2->Reagents_A2 Solution Cells_A1 Confirm NLRP3, ASC, Casp-1 by Western Blot. Cells_Q1->Cells_A1 Solution Cells_A2 Check viability (e.g., LDH assay). Avoid over-confluence. Cells_Q2->Cells_A2 Solution

Caption: A decision tree for troubleshooting the lack of MCC950 effect.

References

Technical Support Center: MCC950 in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing potential toxicity associated with the long-term use of MCC950 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of MCC950?

A1: MCC950 is a potent and highly specific small-molecule inhibitor of the NLRP3 inflammasome.[1][2] It directly binds to the Walker B motif within the NACHT domain of the NLRP3 protein, which blocks its ATPase activity.[3][4] This inhibition prevents the conformational changes required for NLRP3 oligomerization and subsequent inflammasome assembly, thereby blocking the activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18.[1][2][4]

Q2: Is MCC950 generally considered cytotoxic in cell culture?

A2: Several studies have reported that MCC950 exhibits low cytotoxicity across various cell types at effective concentrations for NLRP3 inhibition. It has been shown to be non-toxic to vascular endothelial cells, macrophages, and smooth muscle cells even after three days of treatment.[5][6] Additionally, it has been reported as non-toxic to human kidney (HEK293) and liver (HepG2) cell lines.[5] In some instances, MCC950 has even been observed to enhance the survival of dental pulp stem cells (DPSCs) and mesenchymal stem cells (MSCs) under conditions of oxygen-glucose deprivation.[7]

Q3: What are the known off-target effects of MCC950?

A3: A potential off-target of MCC950 is Carbonic Anhydrase 2 (CA2), a widely expressed enzyme involved in pH and fluid balance.[8][9][10] MCC950 has been shown to be a noncompetitive inhibitor of CA2.[8][10] While the direct implications of this off-target effect on cell viability in long-term culture are not fully elucidated, it is a factor to consider, especially at higher concentrations.[10]

Q4: What is the recommended working concentration range for MCC950 in cell culture?

A4: The effective concentration of MCC950 for NLRP3 inhibition is typically in the nanomolar to low micromolar range. A general working concentration for cell culture assays is between 300 nM (121.34 ng/ml) and 10 μM (4.04 μg/ml).[2] However, the optimal concentration is cell-type and stimulus-dependent. It is always recommended to perform a dose-response experiment to determine the lowest effective concentration with minimal impact on cell viability for your specific experimental setup.

Q5: How stable is MCC950 in cell culture medium?

A5: MCC950 is generally stable in cell culture conditions. When reconstituted in DMSO and stored at -20°C, it is stable for up to 6 months.[2] For long-term experiments, it is good practice to refresh the medium containing MCC950 every 2-3 days to ensure consistent inhibitor concentration.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected decrease in cell viability or proliferation in long-term cultures. MCC950 concentration is too high. Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type. Start with a lower concentration range (e.g., 10-100 nM) and titrate up.
Off-target effects. Consider the potential inhibition of Carbonic Anhydrase 2 (CA2), especially if using high concentrations of MCC950. If possible, test for CA2 activity or use a structurally different NLRP3 inhibitor as a control.
Cell-type specific sensitivity. Some cell types may be more sensitive to long-term treatment. Monitor cell morphology and viability regularly using methods like Trypan Blue exclusion or a live/dead cell staining assay.
Degradation of MCC950 over time. For experiments lasting several days or weeks, replenish the cell culture medium with fresh MCC950 every 2-3 days to maintain a consistent concentration.
Inconsistent or reduced inhibition of NLRP3 inflammasome activation over time. Reversible binding of MCC950. MCC950 is a reversible inhibitor.[3] Ensure that the inhibitor is present in the culture medium throughout the experiment, especially before and during stimulation.
Instability of MCC950 in the specific culture medium. While generally stable, interactions with components in complex media (e.g., high serum concentrations) could potentially affect MCC950 activity. If feasible, test the stability of MCC950 in your specific medium over time.
Variability in results between experiments. Inconsistent cell health or density. Ensure that cells are healthy and seeded at a consistent density for all experiments. Stressed or overly confluent cells can respond differently to treatments.
Inconsistent priming and activation of the NLRP3 inflammasome. Standardize the priming (e.g., LPS concentration and incubation time) and activation (e.g., ATP, nigericin concentration and timing) steps of your protocol.

Quantitative Data Summary

Table 1: Reported IC50 Values for MCC950

Cell TypeAssayIC50 ValueReference
Bone Marrow-Derived Macrophages (BMDMs)IL-1β release7.5 nM[11]
Human Monocyte-Derived Macrophages (HMDMs)IL-1β release8.1 nM[11]
THP-1 derived macrophagesCell death (LPS + nigericin)0.2 µM[8]

Table 2: Cell Viability Data with MCC950 Treatment

Cell TypeTreatment DurationMCC950 ConcentrationEffect on ViabilityReference
J774a murine macrophages3 daysUp to 20 µMNo significant toxicity[5]
Human coronary artery endothelial cells3 daysUp to 20 µMNo significant toxicity[5]
Smooth muscle cells (SMCs)3 daysUp to 20 µMNo significant toxicity[5]
Pancreatic cancer cells (SW1990, PANC1, Panc10.05)Not specifiedNot specifiedReduced cell viability in the presence of LPS/ATP[1]
Dental Pulp Stem Cells (DPSCs)Not specifiedNot specifiedEnhanced survival under OGD stress[7]
Mesenchymal Stem Cells (MSCs)Not specifiedNot specifiedEnhanced survival under OGD stress[7]
HEK293Not specified> 62.5 µMNo significant toxicity[11]
HepG2Not specifiedNot specifiedNon-toxic[5]
Islets4 daysNot specifiedImproved survival under cytokine stimulation[12]

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of MCC950

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will not lead to over-confluence during the planned experiment duration.

  • MCC950 Dilution Series: Prepare a serial dilution of MCC950 in your complete cell culture medium. A suggested starting range is from 1 nM to 20 µM. Include a vehicle control (DMSO) at the highest concentration used for MCC950.

  • Treatment: Replace the existing medium with the medium containing the different concentrations of MCC950.

  • Incubation: Incubate the cells for the desired long-term duration (e.g., 24, 48, 72 hours, or longer), ensuring to replenish the medium with fresh MCC950 every 2-3 days.

  • Viability Assessment: At each time point, assess cell viability using a preferred method:

    • Metabolic Assays: MTT, MTS, or resazurin-based assays.

    • Cytotoxicity Assays: LDH release assay.

    • Imaging-based Assays: Live/dead cell staining with reagents like Calcein-AM and Propidium Iodide.

  • Data Analysis: Plot the cell viability against the MCC950 concentration to determine the highest concentration that does not significantly affect cell viability.

Protocol 2: Monitoring NLRP3 Inflammasome Inhibition in Long-Term Culture

  • Cell Culture and Treatment: Culture your cells with the pre-determined optimal, non-toxic concentration of MCC950 for the desired duration. Remember to replenish the medium with fresh inhibitor every 2-3 days.

  • NLRP3 Inflammasome Priming and Activation:

    • Priming: Prime the cells with a TLR agonist like LPS (e.g., 1 µg/mL for 4 hours).

    • Activation: Activate the NLRP3 inflammasome with a stimulus such as ATP (e.g., 5 mM for 45 minutes) or nigericin (e.g., 10 µM for 1 hour).

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant to measure secreted cytokines.

    • Cell Lysate: Lyse the cells to analyze intracellular proteins.

  • Endpoint Analysis:

    • ELISA: Measure the concentration of IL-1β and IL-18 in the supernatant.

    • Western Blot: Analyze the cell lysates for cleaved caspase-1 (p20 subunit) and other relevant markers.

    • ASC Speck Formation: For imaging-based analysis, fix and stain cells to visualize the formation of ASC specks, a hallmark of inflammasome activation.

Visualizations

NLRP3_Pathway_and_MCC950_Inhibition NLRP3 Inflammasome Activation and MCC950 Inhibition cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP, Nigericin) TLR4 TLR4 NFkB NF-κB Activation TLR4->NFkB Signal 1 pro_IL1B pro-IL-1β NFkB->pro_IL1B NLRP3_protein NLRP3 Protein NFkB->NLRP3_protein IL1B IL-1β K_efflux K+ Efflux NLRP3_inactive Inactive NLRP3 K_efflux->NLRP3_inactive Signal 2 NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Conformational Change ASC ASC NLRP3_active->ASC Recruitment pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 Recruitment Caspase1 Active Caspase-1 pro_caspase1->Caspase1 Cleavage Caspase1->pro_IL1B Cleavage Pyroptosis Pyroptosis Caspase1->Pyroptosis MCC950 MCC950 MCC950->NLRP3_active Inhibition

Caption: NLRP3 inflammasome pathway and the inhibitory action of MCC950.

Troubleshooting_Workflow Troubleshooting Workflow for MCC950 in Long-Term Culture start Start Long-Term Experiment with MCC950 check_viability Monitor Cell Viability and Morphology start->check_viability viability_ok Cell Viability is Normal check_viability->viability_ok Yes viability_low Decreased Cell Viability check_viability->viability_low No continue_exp Continue Experiment viability_ok->continue_exp optimize_conc Optimize MCC950 Concentration (Dose-Response) viability_low->optimize_conc check_off_target Consider Off-Target Effects (e.g., CA2 inhibition) optimize_conc->check_off_target refresh_media Replenish Media with Fresh MCC950 Regularly check_off_target->refresh_media end End/Re-evaluate Experiment refresh_media->end

Caption: A logical workflow for troubleshooting MCC950-related toxicity.

References

Technical Support Center: Investigating the Off-Target Binding of MCC950 to Carbonic Anhydrase 2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and characterizing the off-target interaction between the NLRP3 inhibitor MCC950 and carbonic anhydrase 2 (CA2).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of MCC950?

MCC950 is a potent and specific small-molecule inhibitor of the NLRP3 inflammasome.[1][2] It directly targets the NACHT domain of the NLRP3 protein, preventing ATP hydrolysis and subsequent inflammasome assembly and activation.[1][3]

Q2: Has MCC950 been shown to have off-target effects?

Yes, recent studies have identified carbonic anhydrase 2 (CA2) as a direct off-target of MCC950.[4][5][6][7][8]

Q3: How was carbonic anhydrase 2 identified as an off-target of MCC950?

The off-target interaction with CA2 was discovered using a combination of affinity-based chemical proteomics and cellular thermal proteome profiling.[4][5][8] A photoaffinity-based probe derived from MCC950, named IMP2070, was instrumental in these studies.[4][5][6]

Q4: What is the nature of the interaction between MCC950 and carbonic anhydrase 2?

Biochemical assays have confirmed that MCC950 acts as a noncompetitive inhibitor of CA2.[4][5][6][7][9]

Q5: What is the inhibitory potency of MCC950 against carbonic anhydrase 2?

The half-maximal inhibitory concentration (IC50) of MCC950 against the esterase activity of CA2 has been determined to be approximately 11 μM.[4][9]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of MCC950 and its photoaffinity probe, IMP2070, with their respective targets.

Table 1: Inhibitory Potency of MCC950 and IMP2070

CompoundTargetAssayIC50Reference
MCC950NLRP3 Inflammasome (in THP1-derived macrophages)IL-1β release~8 nM[2]
MCC950NLRP3 Inflammasome (in THP1-derived macrophages)Cell Death0.2 µM[4][5]
IMP2070NLRP3 Inflammasome (in THP1-derived macrophages)Cell Death2.7 µM[4][5]
MCC950Carbonic Anhydrase 2 (CA2)Esterase Activity11 µM[4][9]

Experimental Protocols & Troubleshooting Guides

This section provides detailed methodologies for key experiments and troubleshooting advice for common issues.

Experimental Workflow for Off-Target Identification

The following diagram illustrates the general workflow used to identify CA2 as an off-target of MCC950.

experimental_workflow cluster_discovery Discovery Phase cluster_validation Validation Phase probe Photoaffinity Probe (IMP2070) macrophages Live Macrophages probe->macrophages Affinity-Based Chemical Proteomics cetp Cellular Thermal Proteome Profiling cetp->macrophages With MCC950 biochem Biochemical Assays macrophages->biochem Identified Potential Off-Targets (e.g., CA2) inhibition_assay CA2 Activity Assay (Esterase) biochem->inhibition_assay Confirm Inhibition kinetics Inhibition Kinetics (Hanes-Woolf Plot) inhibition_assay->kinetics Determine Mechanism

Caption: Workflow for identifying and validating off-target binding of MCC950.

Thermal Shift Assay (TSA) for Target Engagement

Protocol:

  • Protein and Compound Preparation:

    • Prepare a stock solution of purified recombinant CA2 protein in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a serial dilution of MCC950 in the same buffer.

  • Assay Setup:

    • In a 96-well PCR plate, add the CA2 protein to a final concentration of 2-5 µM.

    • Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) at a 5X final concentration.

    • Add the MCC950 dilutions to the respective wells. Include a DMSO control.

    • The final reaction volume is typically 20-25 µL.

  • Data Acquisition:

    • Run the assay in a real-time PCR instrument.

    • Set a temperature ramp from 25 °C to 95 °C with a ramp rate of 0.05 °C/s.

    • Measure fluorescence at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to obtain melting curves.

    • The melting temperature (Tm) is the midpoint of the unfolding transition.

    • A shift in Tm in the presence of MCC950 indicates direct binding.

Troubleshooting Guide for TSA:

IssuePossible CauseSuggested Solution
High initial fluorescence Protein is partially unfolded or aggregated. The dye is binding to exposed hydrophobic regions.1. Confirm protein purity and integrity via SDS-PAGE and size-exclusion chromatography.[10] 2. Optimize the protein concentration; too high a concentration can lead to aggregation.[11] 3. Screen different buffer conditions (pH, salt concentration) to improve protein stability.[10][12]
No clear melting transition The protein is very stable or unstable under the assay conditions. The dye concentration is not optimal.1. For highly stable proteins, consider adding a denaturant to lower the Tm. 2. For unstable proteins, perform a buffer screen to find stabilizing conditions.[12] 3. Titrate the dye concentration to find the optimal signal-to-noise ratio.[11]
Irreproducible results Pipetting errors. Inconsistent sample preparation.1. Ensure accurate and consistent pipetting. 2. Prepare a master mix of protein and dye to add to the compound dilutions.
No shift in Tm with compound No direct binding. The compound is insoluble. The protein is inactive.1. Confirm the solubility of MCC950 in the assay buffer. 2. Verify the activity of the CA2 protein using an enzymatic assay. 3. Consider that the binding may not induce a significant change in thermal stability. Use an orthogonal method for confirmation.
Surface Plasmon Resonance (SPR) for Binding Kinetics

Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the chip surface using a mixture of EDC and NHS.

    • Immobilize recombinant CA2 onto the chip surface via amine coupling to a target density (e.g., 2000-5000 RU).

    • Deactivate any remaining active sites with ethanolamine.

  • Analyte Injection and Data Collection:

    • Prepare a serial dilution of MCC950 (analyte) in a running buffer (e.g., HBS-EP+).

    • Inject the MCC950 dilutions over the immobilized CA2 surface at a constant flow rate.

    • Include a reference flow cell (deactivated or with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.

    • After each injection, regenerate the sensor surface using a mild acidic or basic solution to remove the bound analyte.[13][14]

  • Data Analysis:

    • Fit the sensorgram data (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Troubleshooting Guide for SPR:

IssuePossible CauseSuggested Solution
High non-specific binding Analyte is binding to the chip surface or the reference protein.1. Increase the salt concentration or add a non-ionic detergent (e.g., 0.05% Tween-20) to the running buffer.[15] 2. Use a different blocking agent after immobilization.[15] 3. Test different types of sensor chips.[15]
Baseline drift Incomplete surface regeneration. Buffer mismatch.1. Optimize the regeneration solution to ensure complete removal of the analyte without damaging the ligand.[13][15] 2. Ensure the analyte is dissolved in the same running buffer to avoid buffer mismatch effects.[13][14]
Low signal or no binding Inactive immobilized ligand. Low analyte concentration.1. Confirm the activity of the immobilized CA2. 2. Increase the concentration of MCC950.[16] 3. Optimize the immobilization level of the ligand.[16]
Poor data fitting Mass transport limitation. Complex binding kinetics.1. Increase the flow rate during analyte injection to minimize mass transport effects.[15] 2. Try fitting the data to more complex models (e.g., two-state binding).

Signaling Pathway Diagram

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway, which is the primary target of MCC950.

nlrp3_pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_output Effector Functions PAMPs PAMPs / DAMPs TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB pro_IL1b pro-IL-1β NFkB->pro_IL1b NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp IL1b IL-1β pro_IL1b->IL1b matures to ATP ATP K_efflux K+ Efflux ATP->K_efflux Toxins Toxins Toxins->K_efflux NEK7 NEK7 K_efflux->NEK7 NLRP3 NLRP3 ASC ASC NLRP3->ASC recruits Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome NEK7->NLRP3 interacts with Casp1 Pro-Caspase-1 ASC->Casp1 recruits ASC->Inflammasome Casp1->Inflammasome Active_Casp1 Active Caspase-1 Inflammasome->Active_Casp1 activates Active_Casp1->pro_IL1b cleaves GSDMD Gasdermin-D Active_Casp1->GSDMD cleaves Pyroptosis Pyroptosis GSDMD->Pyroptosis forms pores MCC950 MCC950 MCC950->NLRP3 inhibits ATP hydrolysis

Caption: The NLRP3 inflammasome signaling pathway and the inhibitory action of MCC950.

References

MCC950 Technical Support Center: Troubleshooting Precipitation in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing and resolving MCC950 precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is MCC950 and why is its precipitation in cell culture a problem?

MCC950 is a potent, specific, and cell-permeable small-molecule inhibitor of the NLRP3 inflammasome.[1][2][3][4] The NLRP3 inflammasome is a critical component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines IL-1β and IL-18.[1][3] Precipitation of MCC950 in cell culture media is a significant issue because it lowers the bioavailable concentration of the inhibitor, leading to inconsistent and unreliable experimental results. Furthermore, the solid precipitates can be cytotoxic to cells, compromising the integrity of the experiment.

Q2: What are the primary causes of MCC950 precipitation?

The most common reasons for MCC950 precipitation are related to its solubility characteristics. The free acid form of MCC950 is sparingly soluble in aqueous solutions like cell culture media and phosphate-buffered saline (PBS).[5] Key contributing factors include:

  • High Working Concentration: Exceeding the solubility limit of MCC950 in the final culture medium.

  • Improper Stock Solution Preparation: Using an incorrect solvent or improper technique to dissolve the compound.

  • Low-Quality Reagents: Using solvents that are not anhydrous or of high purity.

  • Incorrect Storage: Storing aqueous dilutions for extended periods or repeatedly freeze-thawing stock solutions can lead to compound degradation and precipitation.[5][6]

  • Media Components: Interactions with components in complex media, especially in serum-free conditions, can sometimes reduce solubility.

Troubleshooting Guide

Follow these steps to diagnose and solve MCC950 precipitation issues.

Step 1: Verify Stock Solution Preparation and Storage

The quality of the stock solution is the most critical factor. MCC950 should be prepared as a concentrated stock in an appropriate organic solvent.

Experimental Protocol: Preparation of a 10 mM MCC950 Stock Solution in DMSO

  • Weighing: Accurately weigh 5 mg of MCC950 powder (FW: 404.48 g/mol ).

  • Solvent Addition: Add 1.236 mL of high-purity, anhydrous dimethyl sulfoxide (DMSO) to the powder.

  • Dissolution: Vortex the solution thoroughly until all of the MCC950 is completely dissolved. Gentle warming (to 37°C) or sonication can aid dissolution if needed.[7]

  • Storage: Aliquot the 10 mM stock solution into small, single-use volumes in sterile microcentrifuge tubes.

  • Freezing: Store the aliquots at -20°C or -80°C. The stock solution in DMSO is stable for at least one month at -20°C.[1][6] Avoid repeated freeze-thaw cycles.[6][8]

Step 2: Optimize Dilution into Cell Culture Media

The method used to dilute the DMSO stock into your aqueous cell culture medium is crucial for preventing precipitation.

  • Pre-warm Media: Always use pre-warmed (37°C) cell culture media for the dilution.

  • Dilute Quickly: Add the MCC950 DMSO stock directly to the pre-warmed media and immediately mix well by pipetting or gentle vortexing. This rapid dispersal prevents the formation of localized high concentrations that can precipitate.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is non-toxic to your cells, typically ≤ 0.1%.

Step 3: Determine the Optimal Working Concentration

If precipitation still occurs, you may be exceeding the solubility limit of MCC950 in your specific media.

  • Perform a Solubility Test: Prepare serial dilutions of MCC950 in your cell culture medium (e.g., from 100 µM down to 1 µM). Incubate at 37°C in a CO2 incubator for a few hours and inspect for precipitate formation, both visually and under a microscope.

  • Titrate the Concentration: Run a dose-response experiment to find the lowest effective concentration that inhibits NLRP3 activation without causing precipitation. Typical working concentrations range from 300 nM to 10 µM.[1]

The workflow below provides a logical sequence for troubleshooting.

MCC950_Troubleshooting_Workflow cluster_Step1 Step 1: Stock Solution Check cluster_Step2 Step 2: Experimental Conditions cluster_Outcome Outcome start Precipitation Observed check_solvent Verify Solvent: Anhydrous DMSO? start->check_solvent check_storage Verify Storage: -20°C, Aliquoted? check_solvent->check_storage Solvent OK remake_stock Prepare Fresh Stock Solution check_solvent->remake_stock Incorrect Solvent check_storage->remake_stock Improper Storage check_dilution Optimize Dilution: Rapid mix into warm media? check_storage->check_dilution Storage OK remake_stock->check_dilution test_concentration Perform Solubility Test & Dose-Response Curve check_dilution->test_concentration Dilution OK resolved Issue Resolved test_concentration->resolved Precipitation stops at effective dose consider_alt Consider Alternatives test_concentration->consider_alt Precipitates at all effective doses NLRP3_Pathway_Inhibition cluster_Signals Initiating Signals cluster_Pathway Inflammasome Cascade cluster_Output Inflammatory Output signal1 Signal 1 (Priming) e.g., LPS via TLR4 nfkb NF-κB Activation signal1->nfkb signal2 Signal 2 (Activation) e.g., ATP, Nigericin nlrp3_complex NLRP3 Assembly (with ASC & pro-Caspase-1) signal2->nlrp3_complex pro_il1b ↑ pro-IL-1β & NLRP3 Transcription nfkb->pro_il1b pro_il1b->nlrp3_complex Provides components caspase1 Caspase-1 Activation nlrp3_complex->caspase1 il1b_release IL-1β & IL-18 Maturation and Release caspase1->il1b_release pyroptosis Pyroptosis (Cell Death) caspase1->pyroptosis mcc950 MCC950 mcc950->nlrp3_complex

References

Technical Support Center: MCC950 Dosing for Mouse Strains

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MCC950. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing the NLRP3 inflammasome inhibitor MCC950 in various mouse models. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of MCC950 for my mouse strain?

A1: The optimal dose of MCC950 can vary depending on the mouse strain, the disease model, and the route of administration. Based on published studies, a common starting dose for intraperitoneal (i.p.) injection in C57BL/6 mice is 10 mg/kg.[1][2] For oral administration, doses can range from 20 mg/kg to 50 mg/kg.[3][4] However, it is crucial to perform a dose-response study to determine the most effective dose for your specific experimental conditions. Direct comparative studies on MCC950 dosage across different mouse strains are limited, making empirical dose determination essential.

Q2: How does the efficacy of MCC950 vary between different mouse strains, such as C57BL/6 and BALB/c?

A2: There is a lack of direct, head-to-head studies comparing the efficacy and pharmacokinetics of MCC950 in different mouse strains like C57BL/6 and BALB/c. These strains are known to have different immune responses, with C57BL/6 mice exhibiting a Th1-biased immune response and BALB/c mice showing a Th2-bias.[5] This immunological difference could potentially influence the efficacy of an immunomodulatory drug like MCC950. Therefore, the optimal dose and expected therapeutic effect may differ between these strains.

Q3: What is the most common route of administration for MCC950 in mice?

A3: Intraperitoneal (i.p.) injection is a frequently used and effective route of administration for MCC950 in mice.[1][2] Oral gavage and administration in drinking water are also common for systemic effects.[3][4] The choice of administration route should be guided by the experimental design, the target tissue, and the required dosing regimen.

Q4: Are there any known side effects of MCC950 in mice?

A4: The available literature suggests that MCC950 is generally well-tolerated in mice at therapeutic doses. However, as with any experimental compound, it is important to monitor the animals for any signs of toxicity or adverse effects, such as changes in weight, behavior, or activity levels.

Troubleshooting Guides

Issue 1: Suboptimal or no therapeutic effect observed after MCC950 administration.

Possible Cause Troubleshooting Step
Inadequate Dose The administered dose may be too low for the specific mouse strain or disease model. Perform a dose-response study, starting with a range of doses (e.g., 5, 10, 20, 50 mg/kg) to determine the optimal concentration.
Ineffective Route of Administration The chosen route of administration may not be optimal for reaching the target tissue. Consider alternative routes (e.g., oral gavage instead of i.p. injection) based on the pathophysiology of your model.
Strain-Specific Differences in Metabolism Different mouse strains can have variations in drug metabolism, affecting the bioavailability and efficacy of MCC950. If possible, perform pharmacokinetic studies to assess the drug's half-life and exposure in your chosen strain.
Timing of Administration The timing of MCC950 administration relative to the disease induction or progression may be critical. Adjust the treatment schedule to coincide with the peak of inflammasome activation in your model.

Issue 2: Variability in experimental results between individual mice.

Possible Cause Troubleshooting Step
Inconsistent Drug Administration Ensure accurate and consistent dosing for each animal. For i.p. injections, proper technique is crucial to avoid injection into the gut or other organs. For oral administration, ensure complete ingestion of the dose.
Biological Variability Account for inherent biological variability within a mouse cohort. Increase the sample size (n-number) per group to enhance statistical power and ensure the reproducibility of your findings.
Underlying Health Status of Mice Ensure all mice are healthy and free from underlying infections or conditions that could influence the inflammatory response and the effect of MCC950.

Quantitative Data Summary

The following tables summarize MCC950 dosages used in various studies across different mouse strains and administration routes. Note that these are examples, and the optimal dose for your experiment should be empirically determined.

Table 1: MCC950 Dosage by Intraperitoneal (i.p.) Injection

Mouse StrainDisease ModelDose (mg/kg)Reference
C57BL/6Sepsis (LPS-induced)10[2]
C57BL/6Isoflurane-induced cognitive impairment10[1]
C57BL/6Spinal Cord Injury10 and 50[6]
db/dbDiabetic Encephalopathy10
C57BL/6Influenza A Virus Infection5[7]

Table 2: MCC950 Dosage by Oral Administration

Mouse StrainDisease ModelDose (mg/kg)Administration MethodReference
RR-EAEExperimental Autoimmune Encephalomyelitis20 and 50Oral bolus[3]
Ob/ObWound Healing~20In drinking water[4]
WinnieSpontaneous Colitis40Oral gavage[8]
C57BL/6Pharmacokinetic study3Oral gavage[9]

Detailed Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of MCC950 in C57BL/6 Mice

Objective: To inhibit NLRP3 inflammasome activation in a model of sepsis.

Materials:

  • MCC950

  • Sterile Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO) (if needed for solubilization)

  • C57BL/6 mice

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • Preparation of MCC950 Solution:

    • Dissolve MCC950 in a vehicle solution. A common vehicle is sterile PBS. If MCC950 solubility is an issue, it can first be dissolved in a small amount of DMSO and then brought to the final volume with PBS. Ensure the final DMSO concentration is low (typically <5%) and that a vehicle control group receiving the same concentration of DMSO is included in the experiment.

    • For a 10 mg/kg dose in a 25g mouse, you would inject 0.25 mg of MCC950. If your stock solution is 1 mg/mL, you would inject 250 µL.

  • Animal Handling:

    • Gently restrain the mouse by scruffing the neck and back skin to expose the abdomen.

  • Injection:

    • Tilt the mouse slightly downwards on one side.

    • Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate briefly to ensure no fluid or blood is drawn back, confirming you are not in a blood vessel or organ.

    • Slowly inject the MCC950 solution.

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress.

Protocol 2: Oral Gavage Administration of MCC950 in Winnie Mice

Objective: To treat spontaneous colitis.

Materials:

  • MCC950

  • Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)

  • Winnie mice

  • Oral gavage needles (flexible or rigid, appropriate size for mice)

  • Syringes

Procedure:

  • Preparation of MCC950 Suspension:

    • Suspend MCC950 in the chosen vehicle at the desired concentration. Ensure the suspension is homogenous before each administration.

  • Animal Handling:

    • Securely restrain the mouse to prevent movement.

  • Gavage:

    • Gently insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus.

    • Allow the mouse to swallow the needle. Do not force it.

    • Once the needle is in the correct position (a slight resistance may be felt as it passes the pharynx), slowly administer the MCC950 suspension.

  • Post-gavage Monitoring:

    • Carefully remove the gavage needle and return the mouse to its cage.

    • Monitor the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Visualizations

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs TLR TLR / IL-1R PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB pro_IL1B pro-IL-1β NFkB->pro_IL1B Transcription NLRP3_gene NLRP3 (inactive) NFkB->NLRP3_gene Transcription IL1B IL-1β (mature) pro_IL1B->IL1B NLRP3_active NLRP3 (active) NLRP3_gene->NLRP3_active Activation_Signal Activation Stimuli (e.g., K+ efflux, ROS) Activation_Signal->NLRP3_active ASC ASC NLRP3_active->ASC Inflammasome NLRP3 Inflammasome NLRP3_active->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 ASC->Inflammasome Pro_Casp1->Inflammasome Casp1 Caspase-1 Inflammasome->Casp1 Cleavage MCC950 MCC950 MCC950->NLRP3_active Inhibits Casp1->pro_IL1B Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL18 IL-18 (mature) Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: NLRP3 Inflammasome Signaling Pathway and the inhibitory action of MCC950.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model Select Mouse Strain & Disease Model Dose_Selection Dose-Response Study (e.g., 5, 10, 20, 50 mg/kg) Animal_Model->Dose_Selection Groups Establish Experimental Groups (Vehicle, MCC950 Low, MCC950 High) Dose_Selection->Groups Disease_Induction Induce Disease/Injury Groups->Disease_Induction MCC950_Admin Administer MCC950 (i.p., oral, etc.) Disease_Induction->MCC950_Admin Monitoring Monitor Animal Health & Disease Progression MCC950_Admin->Monitoring Tissue_Collection Collect Tissues/Samples (Blood, Organs) Monitoring->Tissue_Collection Biochemical_Assays Biochemical Assays (ELISA, Western Blot) Tissue_Collection->Biochemical_Assays Histology Histological Analysis Tissue_Collection->Histology Data_Analysis Data Analysis & Interpretation Biochemical_Assays->Data_Analysis Histology->Data_Analysis

Caption: General experimental workflow for in vivo testing of MCC950 in mice.

References

Technical Support Center: Metabolism of MCC950 in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the metabolism of MCC950 in human liver microsomes.

Frequently Asked Questions (FAQs)

Q1: What is the major metabolite of MCC950 observed in human liver microsomes?

A1: The major metabolite of MCC950 formed in human liver microsomes is a hydroxylated product.[1][2][3] Specifically, hydroxylation occurs on the 1,2,3,5,6,7-hexahydro-s-indacene moiety of the MCC950 molecule.[1][2][3] The precise chemical name of this major metabolite is R-(+)- N-((1-hydroxy-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide.[1][3]

Q2: Which cytochrome P450 (CYP) enzymes are responsible for the metabolism of MCC950 in human liver microsomes?

A2: The formation of the major metabolite of MCC950 is catalyzed by several CYP isoforms. The primary enzymes involved are CYP2A6 and CYP2C9.[1] Other isoforms, including CYP1A2, CYP2B6, CYP2C18, CYP2C19, CYP2J2, and CYP3A4, also contribute to its formation, but to a lesser extent.[1][3]

Q3: How does the potency of the major metabolite of MCC950 compare to the parent compound?

A3: The major hydroxylated metabolite of MCC950 is significantly less potent as an inhibitor of the NLRP3 inflammasome compared to MCC950 itself.[1][3] The identified major metabolite is approximately 170-fold less active than MCC950.[1][3]

Q4: What is the published IC50 value for MCC950 and its major metabolite?

A4: In assays measuring the inhibition of NLRP3-induced production of IL-1β from human monocyte-derived macrophages, the IC50 of MCC950 is 7.5 nM.[1] The major metabolite has an IC50 of 1238 nM.[1]

Troubleshooting Guide

Issue 1: I am not observing any metabolism of MCC950 in my human liver microsome incubation.

  • Possible Cause 1: Inactive Cofactors. The metabolism of MCC950 by CYP enzymes is dependent on the presence of NADPH.[1] Ensure that your NADPH regenerating system or your stock solution of NADPH is fresh and active.

  • Possible Cause 2: Poor Quality Microsomes. The metabolic activity of human liver microsomes can vary between batches and donors. Verify the activity of your microsomes using a known substrate for the major CYP enzymes involved in MCC950 metabolism (e.g., a probe substrate for CYP2C9).

  • Possible Cause 3: Inappropriate Incubation Time. While a 120-minute incubation has been shown to produce the major metabolite, shorter incubation times may not yield detectable levels.[1] Consider extending the incubation time.

  • Possible Cause 4: Incorrect Quenching Procedure. The reaction should be stopped effectively to prevent further metabolism. Using ice-cold acetonitrile is a documented method to quench the reaction.[1]

Issue 2: My mass spectrometry data shows a mass corresponding to a hydroxylated metabolite, but I am unsure of the exact location of the hydroxylation.

  • Possible Cause: Presence of Regioisomers. Hydroxylation can potentially occur at different positions on the MCC950 molecule. The primary reported metabolite is hydroxylated on the 1,2,3,5,6,7-hexahydro-s-indacene moiety.[1][2][3] To confirm the exact structure, coelution with synthesized standards of the possible regioisomers using HPLC-MS/MS is the definitive method.[1]

Issue 3: I have identified the hydroxylated metabolite but need to determine its stereochemistry.

  • Possible Cause: Formation of Enantiomers. The hydroxylation of MCC950 can result in the formation of enantiomers. The biologically produced major metabolite has been identified as the R-(+) enantiomer.[1][3] To confirm the stereochemistry, analysis using a chiral column with HPLC-MS/MS and coelution with synthesized enantiomeric standards is required.[1]

Quantitative Data Summary

Table 1: P450 Isoforms Catalyzing the Formation of the Major Metabolite of MCC950

P450 IsoformMajor Metabolite Formation (%) at 2 hours
1A20.6
2A62.5
2B60.1
2C94.9
2C181.3
2C191.1
2J21.1
3A41.3
Data from Salla, M., et al. (2016).[1]

Table 2: NLRP3 Inflammasome Inhibition Activity (IL-1β IC50)

CompoundIL-1β IC50 (nM)
MCC9507.5
Major Metabolite (2a)1238
Data from Salla, M., et al. (2016).[1]

Experimental Protocols

Protocol 1: In Vitro Metabolism of MCC950 in Human Liver Microsomes for Metabolite Identification

  • Incubation Preparation:

    • Prepare a reaction mixture containing human liver microsomes and MCC950 in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Pre-incubate the mixture at 37°C for a short period to allow for temperature equilibration.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the cofactor NADPH.[1]

  • Incubation:

    • Incubate the reaction mixture at 37°C for 120 minutes.[1]

  • Quenching:

    • Terminate the reaction by adding two volumes of ice-cold acetonitrile (CH3CN).[1]

  • Sample Preparation:

    • Vortex the quenched mixture thoroughly.

    • Centrifuge the sample to pellet the precipitated proteins.

  • Analysis:

    • Collect the supernatant for analysis.

    • Analyze the supernatant using High-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (HPLC-MS/MS) to identify the parent compound and any metabolites.[1][2][3]

Protocol 2: Identification of CYP450 Isoforms Involved in MCC950 Metabolism

  • Incubation with Recombinant P450s:

    • Incubate MCC950 with a panel of individual recombinant human CYP450 enzymes.[1] These enzymes are typically co-expressed with NADPH-cytochrome P450 reductase.

    • A negative control using membranes containing only the reductase without any P450 enzyme should be included.[1]

  • Reaction Conditions:

    • Follow a similar incubation and quenching procedure as described in Protocol 1.

  • Analysis:

    • Analyze the formation of the major metabolite in each individual CYP isoform incubation using HPLC-MS/MS.

    • The relative percentage of metabolite formation will indicate which isoforms are primarily responsible for the metabolism of MCC950.[1]

Visualizations

MCC950_Metabolism_Workflow cluster_incubation Incubation at 37°C cluster_processing Sample Processing cluster_analysis Analysis MCC950 MCC950 Incubation_Mix Reaction Mixture MCC950->Incubation_Mix HLM Human Liver Microsomes HLM->Incubation_Mix NADPH NADPH (Cofactor) NADPH->Incubation_Mix Quenching Quench with ice-cold Acetonitrile Incubation_Mix->Quenching Centrifugation Centrifugation Quenching->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC_MSMS HPLC-MS/MS Analysis Supernatant->HPLC_MSMS Metabolite_ID Metabolite Identification HPLC_MSMS->Metabolite_ID MCC950_Metabolic_Pathway cluster_cyp CYP450 Enzymes MCC950 MCC950 (NLRP3 Inhibitor) Metabolite Major Metabolite (Hydroxylated MCC950) ~170-fold less active MCC950->Metabolite Hydroxylation CYP2C9 CYP2C9 (Major) CYP2C9->Metabolite CYP2A6 CYP2A6 (Major) CYP2A6->Metabolite Other_CYPs Other CYPs (Minor) Other_CYPs->Metabolite

References

MCC950 Technical Support Center: Ensuring Potency After Freeze-Thaw Cycles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MCC950, a potent and specific inhibitor of the NLRP3 inflammasome. This guide is designed for researchers, scientists, and drug development professionals to address common questions and concerns regarding the stability and potency of MCC950, particularly after freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for MCC950?

A1: Lyophilized MCC950 should be stored at -20°C and desiccated. In this form, it is stable for at least four years.[1][2] Once reconstituted, the solution should also be stored at -20°C.[1][3]

Q2: How should I reconstitute MCC950?

A2: MCC950 is soluble in organic solvents such as DMSO, ethanol, and dimethyl formamide (DMF).[2] For a stock solution, you can dissolve MCC950 in DMSO.[1][2] For in vitro cellular assays, a working concentration of 300 nM to 10 μM is typically used.[3]

Q3: Is it acceptable to subject my reconstituted MCC950 to multiple freeze-thaw cycles?

A3: It is strongly recommended to avoid repeated freeze-thaw cycles.[1][4] Multiple manufacturers and suppliers advise against this practice to prevent loss of potency.[1][4] The best practice is to aliquot the reconstituted stock solution into single-use volumes before freezing.

Q4: Why are freeze-thaw cycles detrimental to MCC950 potency?

A4: While small molecules are generally more stable than proteins to freeze-thaw cycles, repeated cycling can introduce issues such as moisture accumulation, which can affect the concentration and stability of the compound in solution.[5] For sensitive compounds, this can lead to a degradation of the molecule and a subsequent loss of inhibitory activity.

Q5: How long is the reconstituted MCC950 solution stable at -20°C?

A5: When stored at -20°C, a reconstituted solution of MCC950 in DMSO is stable for up to 6 months.[3] However, for optimal performance, it is advisable to use it within one month.[1]

Troubleshooting Guide

Issue: I am observing reduced or no inhibition of the NLRP3 inflammasome in my experiments.

This could be due to a variety of factors. Follow this troubleshooting guide to identify the potential cause.

Logical Troubleshooting Flow

TroubleshootingFlow start Reduced or No MCC950 Activity Observed check_storage Was the reconstituted MCC950 aliquoted and stored at -20°C? start->check_storage check_cycles How many freeze-thaw cycles has the working stock undergone? check_storage->check_cycles Yes outcome_storage Improper storage may have led to degradation. Recommendation: Prepare a fresh stock solution and store correctly. check_storage->outcome_storage No check_concentration Was the final concentration of MCC950 in the assay correct? check_cycles->check_concentration One outcome_potency Potential loss of potency due to freeze-thaw cycles. Recommendation: Use a fresh aliquot or a newly prepared stock solution. check_cycles->outcome_potency Multiple (>1) check_controls Did the positive and negative controls for NLRP3 activation work as expected? check_concentration->check_controls Yes outcome_concentration Incorrect concentration may lead to suboptimal inhibition. Recommendation: Verify calculations and dilution steps. check_concentration->outcome_concentration No check_controls->outcome_potency Yes outcome_assay The issue may lie with the assay system itself. Recommendation: Troubleshoot the experimental setup, including cell health and stimulation. check_controls->outcome_assay No

Caption: Troubleshooting Decision Tree for MCC950 Activity Issues.

Experimental Protocols

To ensure the potency of your MCC950, especially if you suspect degradation due to handling, you can perform a functional assay to determine its inhibitory concentration 50 (IC50).

Protocol: In Vitro Assay for MCC950 Potency Assessment

This protocol is designed to assess the potency of MCC950 by measuring the inhibition of IL-1β release from LPS-primed mouse bone marrow-derived macrophages (BMDMs) stimulated with a NLRP3 activator.

Materials:

  • Bone Marrow-Derived Macrophages (BMDMs)

  • LPS (Lipopolysaccharide)

  • ATP (Adenosine 5'-triphosphate) or Nigericin

  • MCC950 (test sample and a fresh, validated control if available)

  • Cell culture medium (e.g., DMEM)

  • ELISA kit for mouse IL-1β

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed BMDMs in a 96-well plate at a density of 1 x 10^5 cells per well and allow them to adhere overnight.

  • Priming: Prime the cells with LPS (e.g., 100 ng/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.

  • MCC950 Treatment: Prepare serial dilutions of your MCC950 test sample and a control sample (if available) in cell culture medium. After the 4-hour LPS priming, replace the medium with the medium containing the different concentrations of MCC950. Incubate for 30-60 minutes.

  • NLRP3 Activation: Stimulate the NLRP3 inflammasome by adding a known activator, such as ATP (e.g., 5 mM) or Nigericin (e.g., 5 µM), for 1 hour.

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatants.

  • IL-1β Measurement: Quantify the amount of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IL-1β concentration against the logarithm of the MCC950 concentration. Perform a non-linear regression analysis to determine the IC50 value.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed BMDMs in 96-well plate prime_cells Prime cells with LPS (4h) seed_cells->prime_cells prepare_mcc950 Prepare serial dilutions of MCC950 treat_cells Treat cells with MCC950 dilutions (30-60 min) prepare_mcc950->treat_cells prime_cells->treat_cells activate_nlrp3 Activate NLRP3 with ATP or Nigericin (1h) treat_cells->activate_nlrp3 collect_supernatant Collect cell supernatants activate_nlrp3->collect_supernatant elisa Measure IL-1β by ELISA collect_supernatant->elisa analyze_data Calculate IC50 elisa->analyze_data

Caption: Workflow for MCC950 Potency Assessment.

Data Presentation

The following table provides a hypothetical example of how to present the results from the potency assessment experiment. A significant increase in the IC50 value after freeze-thaw cycles would indicate a loss of potency.

MCC950 SampleNumber of Freeze-Thaw CyclesIC50 (nM) for IL-1β Inhibition
Freshly Prepared Stock08.2
Aliquot from Stock (1st use)18.5
Stock after 3 Freeze-Thaws325.7
Stock after 5 Freeze-Thaws578.1

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

NLRP3 Inflammasome Signaling Pathway

MCC950 specifically targets the NLRP3 inflammasome.[3][6] It acts by directly binding to the Walker B motif within the NLRP3 NACHT domain, which prevents ATP hydrolysis and subsequent NLRP3 oligomerization and inflammasome assembly.[7]

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB TLR->NFkB pro_IL1B pro-IL-1β NFkB->pro_IL1B NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp IL1B Mature IL-1β pro_IL1B->IL1B Activators ATP, Nigericin, etc. K_efflux K+ Efflux Activators->K_efflux NLRP3_active NLRP3 Activation K_efflux->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 MCC950 MCC950 MCC950->NLRP3_active Inhibits ATP Hydrolysis & Oligomerization Caspase1->IL1B Cleavage GSDMD GSDMD Cleavage Caspase1->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: The NLRP3 Inflammasome Pathway and the inhibitory action of MCC950.

References

Navigating MCC950 In Vivo Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing variability in in vivo experiments utilizing the NLRP3 inhibitor, MCC950. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during in vivo studies with MCC950.

Q1: We are observing inconsistent or no reduction in IL-1β levels after MCC950 administration. What are the potential causes?

A1: Variability in IL-1β reduction can stem from several factors:

  • Timing of Administration: MCC950 is a prophylactic inhibitor and is most effective when administered before the inflammatory stimulus. Pre-treatment protocols are crucial for optimal efficacy. For instance, in a mouse model of spinal cord injury, MCC950 was administered prior to the injury.

  • Dosage and Route of Administration: The dose and administration route significantly impact bioavailability and efficacy. Oral gavage and intraperitoneal (i.p.) injection are common, but their pharmacokinetic profiles differ. Ensure the dosage is appropriate for your animal model and disease state. Published studies have used doses ranging from 10 mg/kg to 200 mg/kg.[1][2]

  • Animal Model and Disease Complexity: The underlying pathology of the chosen animal model can influence the drug's effectiveness. The contribution of the NLRP3 inflammasome to the disease process can vary, and in some models, other inflammatory pathways may play a more dominant role.

  • MCC950 Stability and Formulation: Ensure the MCC950 compound is of high purity and has been stored correctly. The vehicle used for dissolution (e.g., PBS, DMSO) should be appropriate and consistent across experiments.

Q2: We are seeing significant animal-to-animal variability in our experimental outcomes. How can we minimize this?

A2: Minimizing inter-animal variability is critical for robust data. Consider the following:

  • Standardize Animal Husbandry: Maintain consistent housing conditions, diet, and light-dark cycles, as these can influence inflammatory responses.

  • Age and Sex Matching: Use animals of the same age and sex to reduce biological variability.

  • Acclimatization: Allow sufficient time for animals to acclimatize to the facility and handling procedures before starting the experiment to minimize stress-induced responses.

  • Power Analysis: Conduct a power analysis to determine the appropriate sample size to detect statistically significant differences, accounting for expected variability. Some studies have used sample sizes ranging from 3 to 18 animals per group.[3]

Q3: Does MCC950 affect the expression of NLRP3 itself or other cytokines like TNF-α?

A3: MCC950 is a specific inhibitor of NLRP3 inflammasome activation and does not typically affect the expression of the NLRP3 protein itself.[3] Its primary mechanism is to block the ATP-hydrolysis motif within the NLRP3 NACHT domain, preventing inflammasome assembly.[4][5] Consequently, it specifically inhibits the maturation and release of IL-1β and IL-18.[3][6] Studies have shown that MCC950 does not significantly affect the levels of TNF-α, which is regulated by different signaling pathways (e.g., TLR signaling).[3][7]

Q4: Are there known off-target effects of MCC950 that could be influencing our results?

A4: While MCC950 is considered a highly selective NLRP3 inhibitor, at least one study has identified Carbonic Anhydrase 2 (CA2) as a potential off-target.[8][9] The IC50 for CA2 inhibition was in the micromolar range, whereas NLRP3 inhibition occurs at nanomolar concentrations.[7][9] It is crucial to use the lowest effective concentration of MCC950 to minimize the risk of off-target effects.

Quantitative Data Summary

The following tables summarize key quantitative data from various in vivo studies to aid in experimental design.

Parameter Animal Model Dosage Route of Administration Key Finding Reference
Efficacy Mouse (Experimental Autoimmune Encephalomyelitis)10 mg/kgi.p.Attenuated disease severity[7]
Mouse (Spinal Cord Injury)10 mg/kgi.p.Improved neurological outcomes[10]
Mouse (Diabetic Encephalopathy)10 mg/kgi.p.Ameliorated cognitive impairment[1]
Mouse (Vincristine-Induced Neuropathy)15 mg/kgi.p.Prevented mechanical allodynia[11]
Pharmacokinetics Mouse (C57BL/6)20 mg/kgp.o.Bioavailability: 68%, Half-life: ~3 hours[2]
Mouse (C57BL/6)3 mg/kgi.v.-[2]

Experimental Protocols

Below are detailed methodologies for key experiments involving MCC950.

In Vivo Administration of MCC950 in a Mouse Model of Systemic Inflammation
  • Preparation of MCC950 Solution:

    • Dissolve MCC950 in a vehicle appropriate for the route of administration (e.g., sterile phosphate-buffered saline (PBS) for intraperitoneal injection). A common concentration is 1-5 mg/mL.

    • Ensure complete dissolution. Gentle warming or sonication may be required. Prepare the solution fresh on the day of the experiment.

  • Animal Handling and Dosing:

    • Use age- and sex-matched mice (e.g., C57BL/6, 8-12 weeks old).

    • Administer MCC950 (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection 30-60 minutes prior to the inflammatory challenge.

  • Induction of Inflammation:

    • Induce systemic inflammation by i.p. injection of lipopolysaccharide (LPS) from E. coli (e.g., 5 mg/kg).

  • Sample Collection and Analysis:

    • Collect blood samples via cardiac puncture or tail vein bleeding at a specified time point post-LPS injection (e.g., 2-6 hours).

    • Isolate serum and measure IL-1β levels using a commercially available ELISA kit according to the manufacturer's instructions.

    • Harvest tissues of interest (e.g., spleen, liver) for further analysis (e.g., Western blot for cleaved caspase-1, histology).

Visualizations

Signaling Pathway

NLRP3_Pathway NLRP3 Inflammasome Activation Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_inhibition NLRP3 Inflammasome Activation Pathway cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB pro_IL1B_NLRP3_exp Pro-IL-1β & NLRP3 Expression NFkB->pro_IL1B_NLRP3_exp Activation_Signal Activation Stimuli (e.g., ATP, Nigericin) NLRP3 NLRP3 Activation_Signal->NLRP3 ASC ASC NLRP3->ASC pro_Casp1 Pro-Caspase-1 ASC->pro_Casp1 Inflammasome NLRP3 Inflammasome Assembly pro_Casp1->Inflammasome Inflammasome->pro_Casp1 recruitment Casp1 Active Caspase-1 Inflammasome->Casp1 MCC950 MCC950 MCC950->NLRP3 Inhibits ATP Hydrolysis pro_IL1B Pro-IL-1β Casp1->pro_IL1B cleavage pro_IL18 Pro-IL-18 Casp1->pro_IL18 cleavage GSDMD Gasdermin D Casp1->GSDMD cleavage IL1B Mature IL-1β pro_IL1B->IL1B IL18 Mature IL-18 pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis Troubleshooting_Workflow Troubleshooting MCC950 In Vivo Variability Start Inconsistent/No Effect of MCC950 Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Dosage Verify MCC950 Dosage and Route Check_Protocol->Check_Dosage Protocol Correct? Check_Timing Confirm Pre-treatment Timing Check_Dosage->Check_Timing Dosage Appropriate? Solution_Dosage Adjust Dose/Route Based on Literature Check_Dosage->Solution_Dosage No Check_Compound Assess MCC950 Quality and Formulation Check_Timing->Check_Compound Timing Correct? Solution_Timing Ensure Administration Before Stimulus Check_Timing->Solution_Timing No Check_Model Evaluate Animal Model Suitability Check_Compound->Check_Model Compound OK? Solution_Compound Use High-Purity Compound, Fresh Formulation Check_Compound->Solution_Compound No Check_Variability Investigate Inter-Animal Variability Check_Model->Check_Variability Model Suitable? Solution_Model Confirm NLRP3-Dependence of Model Check_Model->Solution_Model No Solution_Variability Standardize Husbandry, Use Age/Sex Matched Animals Check_Variability->Solution_Variability Yes End Consistent Results Solution_Dosage->End Solution_Timing->End Solution_Compound->End Solution_Model->End Solution_Variability->End

References

Technical Support Center: MCC950 and TNF-α Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting information and frequently asked questions regarding the use of MCC950 and its effect on Tumor Necrosis Factor-alpha (TNF-α) production.

Frequently Asked Questions (FAQs)

Q1: Why doesn't MCC950 inhibit TNF-α production in my in vitro experiments?

A1: MCC950 is a potent and highly specific inhibitor of the NLRP3 inflammasome.[1] Its mechanism of action is the direct targeting of the NLRP3 protein, which prevents the assembly of the inflammasome complex and subsequent activation of Caspase-1. Activated Caspase-1 is responsible for the maturation and secretion of Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).

The production of TNF-α, however, is regulated by a distinct signaling pathway. In most experimental setups, TNF-α production is induced by stimuli such as lipopolysaccharide (LPS), which activates Toll-like receptor 4 (TLR4). This activation triggers a signaling cascade that results in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[2][3][4][5][6] These transcription factors then drive the expression of the TNF-α gene.

Because MCC950 specifically targets NLRP3, it does not interfere with the TLR4-NF-κB/MAPK signaling pathway responsible for TNF-α production.[7][8] Therefore, in in vitro experiments using isolated cells like macrophages, MCC950 will inhibit IL-1β production without affecting TNF-α secretion.[7]

Q2: I observed a decrease in TNF-α levels in my in vivo animal model after MCC950 treatment. Why is this different from the in vitro results?

A2: This is an excellent and important observation. While in vitro studies on specific cell types demonstrate that MCC950 does not directly inhibit TNF-α production, the in vivo environment is much more complex. The reduction of TNF-α in animal models treated with MCC950 is likely an indirect effect of inhibiting the NLRP3 inflammasome.[7][9][10]

Here's a possible explanation:

  • Reduction of Overall Inflammatory Cascade: The potent inhibition of the NLRP3 inflammasome by MCC950 leads to a significant decrease in the pro-inflammatory cytokines IL-1β and IL-18. IL-1β itself can amplify inflammatory responses by inducing the production of other inflammatory mediators, including TNF-α, from various cell types within the tissue. By blocking IL-1β production, MCC950 dampens this amplification loop, leading to a downstream reduction in TNF-α levels in the complex in vivo environment.

  • Reduced Immune Cell Infiltration: The inflammatory environment created by NLRP3 activation promotes the recruitment of immune cells to the site of inflammation. By inhibiting the NLRP3 inflammasome, MCC950 can reduce the infiltration of inflammatory cells that are a major source of TNF-α. A reduction in the number of TNF-α-producing cells at the inflammatory site would result in lower overall TNF-α levels.[9]

Therefore, the in vivo reduction of TNF-α by MCC950 is likely a consequence of its potent anti-inflammatory effects through NLRP3 inhibition, rather than a direct inhibition of TNF-α production pathways.

Q3: Can MCC950 affect the "priming" step of the NLRP3 inflammasome, which involves NF-κB?

A3: Generally, MCC950 is not considered to affect the priming step of NLRP3 inflammasome activation. The priming signal, often provided by LPS, activates the NF-κB pathway, leading to the transcriptional upregulation of NLRP3 and pro-IL-1β.[1][8] MCC950 acts on the second step, the activation and assembly of the NLRP3 inflammasome complex. However, one study has suggested that MCC950 could indirectly affect the priming step by interacting with and repressing NF-κB/p65.[11] It is important to note that the bulk of the evidence points to MCC950's primary action being on the NLRP3 activation step.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
No inhibition of TNF-α observed with MCC950 treatment in macrophage culture. This is the expected outcome. MCC950 is a specific NLRP3 inhibitor and does not target the TNF-α production pathway.- Confirm that your experimental system is working by measuring a positive control for TNF-α induction (e.g., LPS).- To verify MCC950's activity, measure the inhibition of IL-1β in parallel. You should see a potent inhibition of IL-1β with MCC950 treatment.
Unexpected reduction in TNF-α in an in vivo study. This is likely an indirect, downstream effect of NLRP3 inhibition and the overall reduction in inflammation.- Measure IL-1β levels in your in vivo model to confirm potent target engagement by MCC950.- Analyze the cellular infiltrate at the site of inflammation. A reduction in inflammatory immune cells could explain the decrease in TNF-α.- Consider the complex interplay of cytokines in your specific disease model.
Variability in the magnitude of TNF-α reduction in vivo. The extent of indirect TNF-α reduction can depend on the animal model, the specific tissue being analyzed, and the timing of the measurements.- Standardize your experimental conditions, including the dose and timing of MCC950 administration.- Analyze multiple time points to understand the kinetics of the inflammatory response.- Characterize the specific inflammatory milieu in your model to better understand the contribution of the NLRP3/IL-1β axis to the overall inflammation.

Data Presentation

Table 1: Specificity of MCC950 for NLRP3 Inflammasome-Mediated Cytokine Release

CytokineTypical Inducing StimuliEffect of MCC950IC₅₀ (nM)
IL-1βLPS + ATP/NigericinPotent Inhibition~10-100
IL-18LPS + ATP/NigericinPotent Inhibition~10-100
TNF-αLPSNo InhibitionNot Applicable
IL-6LPSNo InhibitionNot Applicable

IC₅₀ values are approximate and can vary depending on the cell type and experimental conditions.

Experimental Protocols

Protocol: Measuring the Effect of MCC950 on IL-1β and TNF-α Production in Mouse Bone Marrow-Derived Macrophages (BMDMs)

1. Materials:

  • Bone marrow cells isolated from mice

  • Macrophage colony-stimulating factor (M-CSF)

  • DMEM supplemented with 10% FBS, 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • ATP

  • MCC950

  • ELISA kits for mouse IL-1β and TNF-α

  • 96-well cell culture plates

2. Differentiation of BMDMs:

  • Harvest bone marrow cells from the femurs and tibias of mice.

  • Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into macrophages.

  • Replace the medium on day 3 and day 6 of differentiation.

3. Experimental Procedure:

  • Seed the differentiated BMDMs into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Priming: Prime the cells with 1 µg/mL LPS for 4 hours.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of MCC950 (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 30 minutes.

  • NLRP3 Activation: Stimulate the cells with 5 mM ATP for 30 minutes to activate the NLRP3 inflammasome.

  • Sample Collection: Centrifuge the plate and collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentrations of IL-1β and TNF-α in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

4. Expected Results:

  • LPS priming followed by ATP stimulation should lead to a robust release of both IL-1β and TNF-α in the vehicle-treated group.

  • MCC950 should cause a dose-dependent inhibition of IL-1β release.

  • MCC950 should not have a significant effect on the levels of TNF-α released into the supernatant.

Visualizations

Signaling_Pathways cluster_TNFa TNF-α Production Pathway cluster_NLRP3 NLRP3 Inflammasome Pathway LPS_TNF LPS TLR4 TLR4 LPS_TNF->TLR4 MyD88_TRIF MyD88/TRIF TLR4->MyD88_TRIF TRAF6 TRAF6 MyD88_TRIF->TRAF6 IKK IKK Complex TRAF6->IKK MAPK MAPK Cascade TRAF6->MAPK NFkB NF-κB IKK->NFkB Activation TNFa_mRNA TNF-α mRNA NFkB->TNFa_mRNA Transcription MAPK->TNFa_mRNA Transcription TNFa_Protein TNF-α Protein TNFa_mRNA->TNFa_Protein Translation TNFa_Secretion Secreted TNF-α TNFa_Protein->TNFa_Secretion Secretion LPS_NLRP3 LPS (Priming) NLRP3_inactive Inactive NLRP3 LPS_NLRP3->NLRP3_inactive Transcription Pro_IL1b Pro-IL-1β LPS_NLRP3->Pro_IL1b Transcription Signal2 Signal 2 (e.g., ATP, Nigericin) Signal2->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Activation ASC ASC NLRP3_active->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Casp1->Pro_IL1b Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b Maturation MCC950 MCC950 MCC950->NLRP3_active Inhibition

Figure 1. Distinct signaling pathways for TNF-α and IL-1β production.

Experimental_Workflow start Seed BMDMs in 96-well plate priming Prime with LPS (4 hours) start->priming inhibitor Treat with MCC950 or Vehicle (30 min) priming->inhibitor activation Stimulate with ATP (30 min) inhibitor->activation collect Collect Supernatants activation->collect elisa Perform IL-1β and TNF-α ELISAs collect->elisa analyze Analyze Data elisa->analyze

Figure 2. Experimental workflow for testing MCC950 specificity.

References

Validation & Comparative

MCC950: A Potent and Selective Inhibitor of the NLRP3 Inflammasome

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide comparing the specificity of MCC950 for the NLRP3 inflammasome versus AIM2, NLRC4, and NLRP1 for researchers, scientists, and drug development professionals.

MCC950 is a potent and highly selective small-molecule inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in the pathogenesis of a wide range of inflammatory diseases.[1][2][3][4][5][6][7][8][9] This guide provides a detailed comparison of the specificity of MCC950 for the NLRP3 inflammasome over other significant inflammasome complexes, namely AIM2, NLRC4, and NLRP1, supported by experimental data and methodologies.

Data Presentation: Comparative Inhibitory Activity of MCC950

The following table summarizes the quantitative data on the inhibitory activity of MCC950 against various inflammasomes. The data highlights the potent and specific action of MCC950 on the NLRP3 inflammasome, with no significant inhibition observed for AIM2, NLRC4, and NLRP1 inflammasomes.

InflammasomeCell TypeActivator(s)MCC950 IC50Reference
NLRP3 Mouse Bone Marrow-Derived Macrophages (BMDMs)LPS + ATP~7.5 nM[10]
Human Monocyte-Derived Macrophages (HMDMs)LPS + ATP~8.1 nM
Human Peripheral Blood Mononuclear Cells (PBMCs)LPS + ATPPotent inhibition at nanomolar concentrations[6]
AIM2 Mouse Bone Marrow-Derived Macrophages (BMDMs)Poly(dA:dT)No significant inhibition[1][4][5]
NLRC4 Mouse Bone Marrow-Derived Macrophages (BMDMs)S. typhimuriumNo significant inhibition[1][4][5][8]
NLRP1 Mouse Bone Marrow-Derived Macrophages (BMDMs)Anthrax Lethal ToxinNo significant inhibition[1][4][5]

Note: While specific IC50 values for AIM2, NLRC4, and NLRP1 are not consistently reported in the literature, multiple studies have qualitatively confirmed the high selectivity of MCC950 for NLRP3, with no significant inhibition of these other inflammasomes even at micromolar concentrations.[1][4][5] Some anecdotal reports suggest potential off-target effects at very high concentrations (0.1-10µM) under specific experimental conditions.[11]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the activation pathways of the NLRP3, AIM2, NLRC4, and NLRP1 inflammasomes.

Caption: NLRP3 Inflammasome Activation Pathway and MCC950 Inhibition.

AIM2_pathway cluster_activation Activation cluster_downstream Downstream Effects dsDNA Cytosolic dsDNA (Bacterial or Viral) AIM2 AIM2 dsDNA->AIM2 Binding Inflammasome AIM2 Inflammasome Assembly AIM2->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 IL1b IL-1β (Secretion) Casp1->IL1b Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Cleavage pro_IL1b Pro-IL-1β pro_IL1b->IL1b GSDMD Gasdermin D GSDMD->Pyroptosis MCC950 MCC950 MCC950->Inflammasome No Inhibition

Caption: AIM2 Inflammasome Activation Pathway.

NLRC4_pathway cluster_activation Activation cluster_downstream Downstream Effects Ligands Bacterial Ligands (e.g., Flagellin, T3SS rod protein) NAIP NAIP Ligands->NAIP Binding NLRC4_inactive Inactive NLRC4 NAIP->NLRC4_inactive NLRC4_active Active NLRC4 NLRC4_inactive->NLRC4_active Inflammasome NLRC4 Inflammasome Assembly NLRC4_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 IL1b IL-1β (Secretion) Casp1->IL1b Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Cleavage pro_IL1b Pro-IL-1β pro_IL1b->IL1b GSDMD Gasdermin D GSDMD->Pyroptosis MCC950 MCC950 MCC950->Inflammasome No Inhibition

Caption: NLRC4 Inflammasome Activation Pathway.

NLRP1_pathway cluster_activation Activation cluster_downstream Downstream Effects Toxins Bacterial Toxins (e.g., Anthrax Lethal Toxin) NLRP1_inactive Inactive NLRP1 Toxins->NLRP1_inactive Cleavage NLRP1_active Active NLRP1 NLRP1_inactive->NLRP1_active Inflammasome NLRP1 Inflammasome Assembly NLRP1_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 IL1b IL-1β (Secretion) Casp1->IL1b Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Cleavage pro_IL1b Pro-IL-1β pro_IL1b->IL1b GSDMD Gasdermin D GSDMD->Pyroptosis MCC950 MCC950 MCC950->Inflammasome No Inhibition

Caption: NLRP1 Inflammasome Activation Pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide to assess inflammasome activation and the specificity of MCC950.

In Vitro Inflammasome Activation and Inhibition Assay

This protocol describes the general workflow for activating different inflammasomes in macrophages and assessing the inhibitory effect of MCC950.

1. Cell Culture and Priming:

  • Cell Lines: Mouse bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs) are commonly used.

  • Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM for BMDMs) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Priming (for NLRP3): For NLRP3 activation, cells are first primed with a Toll-like receptor (TLR) agonist, typically lipopolysaccharide (LPS) (1 µg/mL), for 3-4 hours.[1][6] This step upregulates the expression of NLRP3 and pro-IL-1β.[1][6] For AIM2, NLRC4, and NLRP1, priming is often not required but can be used to enhance the IL-1β signal.

2. MCC950 Treatment:

  • Following the priming step (if applicable), the culture medium is replaced with fresh medium containing various concentrations of MCC950 or vehicle control (e.g., DMSO).

  • Cells are pre-incubated with MCC950 for 30-60 minutes before the addition of the inflammasome activator.

3. Inflammasome Activation:

  • NLRP3: After MCC950 pre-treatment, cells are stimulated with a second signal activator such as ATP (2.5-5 mM) for 30-60 minutes or nigericin (5-10 µM) for 1-2 hours.[1][6]

  • AIM2: Cells are transfected with poly(dA:dT) (1-2 µg/mL) using a transfection reagent like Lipofectamine 2000.

  • NLRC4: Cells are infected with Salmonella typhimurium (multiplicity of infection, MOI, of 5-10) for 1-2 hours.

  • NLRP1: Cells are treated with anthrax lethal toxin (a combination of protective antigen and lethal factor).

4. Measurement of Inflammasome Activation:

  • IL-1β and TNF-α ELISA: After the stimulation period, the cell culture supernatants are collected. The concentration of secreted IL-1β and TNF-α (as a control for general inflammation and cytotoxicity) is quantified using commercially available ELISA kits. A significant reduction in IL-1β levels in MCC950-treated cells compared to the vehicle control indicates inhibition of the specific inflammasome.[6][12]

  • Caspase-1 Activity Assay: Cell lysates can be assayed for caspase-1 activity using a fluorometric or colorimetric substrate.

  • ASC Speck Visualization: Apoptosis-associated speck-like protein containing a CARD (ASC) forms large oligomeric structures called "specks" upon inflammasome activation. These can be visualized by immunofluorescence microscopy in cells expressing fluorescently tagged ASC. Inhibition of speck formation by MCC950 is a direct measure of its effect on inflammasome assembly.

  • Lactate Dehydrogenase (LDH) Assay: Pyroptosis, a form of inflammatory cell death downstream of inflammasome activation, leads to the release of LDH into the supernatant. LDH levels can be measured using a colorimetric assay as an indicator of cell death.

The experimental workflow is visually summarized in the diagram below.

experimental_workflow start Start cell_culture 1. Macrophage Culture (BMDMs or PBMCs) start->cell_culture priming 2. Priming (optional, for NLRP3) with LPS cell_culture->priming mcc950_treatment 3. Pre-treatment with MCC950 or Vehicle priming->mcc950_treatment activation 4. Inflammasome Activation (NLRP3, AIM2, NLRC4, or NLRP1 specific activators) mcc950_treatment->activation supernatant_collection 5. Collect Supernatant activation->supernatant_collection cell_lysis 5. Lyse Cells activation->cell_lysis elisa 6a. IL-1β & TNF-α ELISA supernatant_collection->elisa ldh_assay 6b. LDH Assay (Pyroptosis) supernatant_collection->ldh_assay caspase_assay 6c. Caspase-1 Activity Assay cell_lysis->caspase_assay asc_speck 6d. ASC Speck Visualization (Immunofluorescence) cell_lysis->asc_speck end End elisa->end ldh_assay->end caspase_assay->end asc_speck->end

Caption: Experimental Workflow for Assessing MCC950 Specificity.

References

MCC950: A Potent and Specific Inhibitor of Caspase-1 Activation via the NLRP3 Inflammasome

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the efficacy and mechanism of novel therapeutic compounds is paramount. MCC950 has emerged as a highly specific and potent small-molecule inhibitor of the NLRP3 inflammasome, a key signaling platform that drives caspase-1 activation and subsequent pro-inflammatory cytokine release. This guide provides a comprehensive comparison of MCC950's performance against other inhibitors, supported by experimental data and detailed protocols.

Performance Comparison of NLRP3 Inflammasome and Caspase-1 Inhibitors

MCC950 demonstrates nanomolar potency in inhibiting the NLRP3 inflammasome, leading to a significant reduction in caspase-1 activation and IL-1β secretion.[1][2] Its high specificity for NLRP3 sets it apart from other broader-spectrum anti-inflammatory agents.[3][4] The following table summarizes the inhibitory concentrations (IC50) of MCC950 and other relevant inhibitors, providing a quantitative benchmark for their efficacy.

InhibitorTargetCell TypeAssayIC50Reference
MCC950 NLRP3 Inflammasome Mouse Bone Marrow-Derived Macrophages (BMDMs) IL-1β Release ~7.5 nM [1][2]
MCC950 NLRP3 Inflammasome Human Monocyte-Derived Macrophages (HMDMs) IL-1β Release ~8.1 nM [1]
MCC950 NLRP3 Inflammasome Human Peripheral Blood Mononuclear Cells (PBMCs) from Muckle-Wells Syndrome Patients IL-1β Release ~70.4 nM
MCC950 NLRP3 Inflammasome THP-1 Macrophages Pyroptosis 0.2 µM [5]
GlyburideNLRP3 Inflammasome (indirectly)Mouse Bone Marrow-Derived Macrophages (BMDMs)IL-1β ReleaseMicromolar concentrations[1][4]
CY-09NLRP3 InflammasomeMouse Bone Marrow-Derived Macrophages (BMDMs)IL-1β Release6 µM[6]
Belnacasan (VX-765)Caspase-1Purified enzymeCaspase-1 Activity0.2 nM (for active form VRT-043198)[7]
Ac-YVAD-CMKCaspase-1N/ACaspase-1 ActivityN/A (Used as a specific inhibitor for experimental validation)[8]

Signaling Pathways and Experimental Workflows

To better understand the points of intervention for these inhibitors, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a general workflow for inhibitor screening.

Experimental_Workflow General Workflow for Inhibitor Screening cluster_assays Downstream Assays start Start cell_culture Cell Culture (e.g., BMDMs, THP-1) start->cell_culture priming Priming (Signal 1) (e.g., LPS) cell_culture->priming inhibitor_treatment Inhibitor Treatment (e.g., MCC950) priming->inhibitor_treatment activation Activation (Signal 2) (e.g., ATP, Nigericin) inhibitor_treatment->activation sample_collection Sample Collection (Supernatant & Cell Lysate) activation->sample_collection elisa IL-1β ELISA sample_collection->elisa caspase_assay Caspase-1 Activity Assay sample_collection->caspase_assay western_blot Western Blot (Cleaved Caspase-1) sample_collection->western_blot data_analysis Data Analysis (IC50 Determination) elisa->data_analysis caspase_assay->data_analysis western_blot->data_analysis end End data_analysis->end

References

A Head-to-Head Comparison: MCC950 Sodium Versus Genetic Knockout for NLRP3 Inflammasome Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the role of the NLRP3 inflammasome in disease, the choice between pharmacological inhibition with MCC950 sodium and genetic ablation via knockout models is a critical experimental design decision. Both approaches offer powerful means to dissect the function of this key innate immune sensor, yet they possess distinct characteristics, advantages, and limitations. This guide provides an objective comparison, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate tool for your research needs.

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by responding to a wide array of pathogenic and sterile danger signals.[1][2] Its activation leads to the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, and can induce a form of inflammatory cell death known as pyroptosis.[3] Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory and autoimmune diseases, making it a prime therapeutic target.

Mechanism of Action: A Tale of Two Interventions

This compound is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[4][5] It directly targets the NLRP3 protein, specifically the Walker B motif within the NACHT domain, thereby preventing ATP hydrolysis.[4][6] This action locks NLRP3 in an inactive conformation, inhibiting its oligomerization and the subsequent assembly of the inflammasome complex.[4] A key feature of MCC950 is its specificity for NLRP3, showing no significant activity against other inflammasomes like AIM2, NLRC4, or NLRP1.[7] This pharmacological precision allows for the acute and reversible inhibition of NLRP3 activity.[8]

Genetic knockout of NLRP3 (NLRP3-/-) , typically in mouse models, involves the permanent deletion of the Nlrp3 gene.[9] This results in the complete absence of the NLRP3 protein, thereby preventing the formation of the NLRP3 inflammasome and all downstream signaling. This approach provides a definitive, long-term ablation of NLRP3 function, which is invaluable for studying the protein's role throughout development and in chronic disease models.

Comparative Performance: Insights from Experimental Data

The following tables summarize quantitative data from studies directly comparing the effects of MCC950 treatment with NLRP3 genetic knockout in various experimental models.

Experimental ModelReadoutWild-Type (Control)MCC950 TreatedNLRP3 Knockout (-/-)Key Findings & Reference
Experimental Apical Periodontitis (Mouse) Periapical Lesion Size (mm²) at 14 days0.25 ± 0.040.23 ± 0.050.18 ± 0.03NLRP3 knockout significantly reduced lesion size compared to wild-type, while MCC950 showed no significant effect on lesion size at this timepoint.[10]
IL-1β Expression (Stained Area %) at 14 days1.5 ± 0.30.8 ± 0.2Not reported for 14 daysMCC950 significantly reduced IL-1β expression.[10]
IL-18 Expression (Stained Area %) at 14 days1.2 ± 0.20.6 ± 0.11.8 ± 0.3**MCC950 reduced IL-18 expression, whereas NLRP3 knockout unexpectedly showed higher expression at this timepoint compared to wild-type.[10]
Caspase-1 Expression (Stained Area %) at 14 days1.4 ± 0.30.5 ± 0.10.9 ± 0.2*Both MCC950 and NLRP3 knockout significantly reduced caspase-1 expression.[10]
Nonalcoholic Steatohepatitis (NASH) (Mouse) Hepatic Fibrosis (Sirius Red Staining)PresentNo significant differenceNo significant differenceNeither pharmacological inhibition with MCC950 nor genetic deletion of NLRP3 ameliorated hepatic fibrosis in this NASH model.[11][12]
Plasma AST, ALT, ALPElevatedNo significant differenceNo significant differenceLiver enzymes remained elevated in both intervention groups.[11]

*p < 0.05 compared to Wild-Type (Control) **p < 0.05 compared to MCC950 Treated

Experimental Protocols

In Vitro NLRP3 Inflammasome Activation and Inhibition

Objective: To assess the inhibitory effect of MCC950 on NLRP3 inflammasome activation in macrophages.

Cell Culture:

  • Bone marrow-derived macrophages (BMDMs) from wild-type and NLRP3-/- mice are cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium.

  • Human peripheral blood mononuclear cells (PBMCs) can also be used.[3][7]

Priming (Signal 1):

  • Cells are primed with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[7][13]

Inhibition and Activation (Signal 2):

  • Following priming, cells are pre-treated with various concentrations of MCC950 (e.g., 1 nM - 10 µM) or vehicle (DMSO) for 30-60 minutes.[7]

  • The NLRP3 inflammasome is then activated with a specific stimulus, such as:

    • ATP (5 mM) for 30-60 minutes.[7]

    • Nigericin (5-10 µM) for 30-60 minutes.[4]

    • Monosodium urate (MSU) crystals (250 µg/mL) for 6 hours.[4]

Readouts:

  • IL-1β and IL-18 Measurement: Supernatants are collected, and cytokine levels are quantified by ELISA.[14]

  • Caspase-1 Activation: Active caspase-1 (p20 subunit) in the supernatant and cell lysates is detected by Western blot.[15]

  • Pyroptosis Assessment: Cell death can be measured by quantifying the release of lactate dehydrogenase (LDH) into the supernatant.[15]

In Vivo Animal Models

Objective: To compare the therapeutic efficacy of MCC950 with NLRP3 knockout in a disease model.

Animal Models:

  • NLRP3 Knockout Mice: C57BL/6J background mice with a targeted deletion of the Nlrp3 gene are commonly used.[9][16]

  • Wild-Type Controls: Age- and sex-matched C57BL/6J mice are used as controls.

MCC950 Administration:

  • MCC950 can be administered via various routes, including intraperitoneal (i.p.) injection or oral gavage.[12][17] A typical dose for i.p. injection is 10-50 mg/kg.

  • For chronic studies, MCC950 can be delivered in the drinking water.[11]

Disease Induction:

  • The specific method of disease induction will depend on the model being studied (e.g., spinal cord injury, experimental autoimmune encephalomyelitis, NASH).[7][11][17]

Outcome Measures:

  • Histology: Tissue sections are stained to assess inflammation, tissue damage, and fibrosis.

  • Cytokine Analysis: Serum or tissue homogenates are analyzed for IL-1β and IL-18 levels by ELISA.

  • Functional Readouts: Behavioral tests or other functional assessments relevant to the disease model are performed.

Visualizing the Pathways and Processes

NLRP3_Signaling_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_output Effector Functions cluster_inhibition Points of Intervention PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of pro-IL-1β & NLRP3 NFkB->Transcription Activators NLRP3 Activators (e.g., ATP, Nigericin) NLRP3 NLRP3 Activators->NLRP3 activates Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 activates ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1b Mature IL-1β ProIL1b->IL1b IL18 Mature IL-18 ProIL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis MCC950 MCC950 MCC950->NLRP3 inhibits oligomerization KO NLRP3 Knockout KO->NLRP3 prevents expression

NLRP3 Inflammasome Signaling Pathway and Intervention Points.

Experimental_Workflow cluster_cells Cell Preparation cluster_treatment Treatment cluster_analysis Analysis WT_BMDM Wild-Type BMDMs Priming LPS Priming (Signal 1) WT_BMDM->Priming KO_BMDM NLRP3-/- BMDMs KO_BMDM->Priming Inhibition MCC950 or Vehicle Priming->Inhibition Activation NLRP3 Activator (Signal 2) Inhibition->Activation ELISA ELISA (IL-1β, IL-18) Activation->ELISA Western Western Blot (Caspase-1) Activation->Western LDH LDH Assay (Pyroptosis) Activation->LDH

In Vitro Experimental Workflow for Comparing MCC950 and NLRP3 Knockout.

Conclusion: Choosing the Right Tool for the Job

The decision to use this compound or an NLRP3 knockout model depends on the specific research question.

This compound is advantageous for:

  • Acute and reversible inhibition: Ideal for studying the temporal role of NLRP3 activation.[8]

  • Translational relevance: As a pharmacological agent, it provides a more direct path toward therapeutic development.

  • Dose-dependent studies: Allows for the investigation of partial versus complete inhibition.

  • Use in human cells: Can be readily applied to in vitro studies using human-derived cells.[8]

Genetic knockout of NLRP3 is the preferred choice for:

  • Definitive ablation: Provides an unambiguous "loss-of-function" model.

  • Chronic disease models: Essential for understanding the long-term consequences of NLRP3 deficiency.

  • Avoiding off-target effects: While MCC950 is highly selective, genetic knockout eliminates the possibility of unknown off-target interactions of a small molecule, although potential off-target effects of MCC950 have been investigated.[18]

  • Studying developmental roles: Allows for the investigation of NLRP3's function from embryogenesis onward.

References

Cross-Validation of MCC950 Activity Using IL-1β ELISA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MCC950 is a potent and highly specific small-molecule inhibitor of the NLRP3 inflammasome.[1] The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases.[2] Activation of the NLRP3 inflammasome leads to the maturation and secretion of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β).[3][4] Consequently, measuring the levels of secreted IL-1β is a direct and reliable method for assessing the activity of the NLRP3 inflammasome and the efficacy of its inhibitors.

This guide provides a comparative overview of the cross-validation of MCC950's inhibitory activity using the IL-1β Enzyme-Linked Immunosorbent Assay (ELISA). It includes detailed experimental protocols, comparative data with alternative inhibitors, and visual diagrams of the signaling pathway and experimental workflow.

The NLRP3 Inflammasome Signaling Pathway and MCC950's Mechanism of Action

The activation of the NLRP3 inflammasome is a two-step process:

  • Priming (Signal 1): This initial step is triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs).[4][5] This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β through the NF-κB signaling pathway.[3]

  • Activation (Signal 2): A diverse range of stimuli, including extracellular ATP, crystalline substances, and microbial toxins, can trigger the second signal.[2][4] This leads to the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[6] This assembly facilitates the auto-cleavage and activation of caspase-1.

Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell.[3][4]

MCC950 exerts its inhibitory effect by directly targeting the NACHT domain of the NLRP3 protein.[1] This interaction prevents the ATP hydrolysis required for the conformational changes and subsequent oligomerization of the NLRP3 protein, thereby blocking the assembly and activation of the inflammasome.[1]

NLRP3_Pathway NLRP3 Inflammasome Activation and Inhibition by MCC950 cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation LPS LPS (PAMPs/DAMPs) TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1b_mRNA pro-IL-1β mRNA NFkB->Pro_IL1b_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA Pro_IL1b Pro-IL-1β Pro_IL1b_mRNA->Pro_IL1b Translation NLRP3_protein NLRP3 Protein NLRP3_mRNA->NLRP3_protein Translation Activators ATP, Nigericin, etc. Activators->NLRP3_protein Inflammasome NLRP3 Inflammasome Assembly NLRP3_protein->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage IL1b Secreted IL-1β Pro_IL1b->IL1b Cleavage by Active Caspase-1 MCC950 MCC950 MCC950->inhibition

NLRP3 Inflammasome Pathway and MCC950 Inhibition.

Experimental Protocol: Validation of MCC950 Activity via IL-1β ELISA

This section outlines a standard protocol for quantifying the inhibitory effect of MCC950 on NLRP3 inflammasome activation in vitro.

Materials
  • Cell line: Mouse bone marrow-derived macrophages (BMDMs), human peripheral blood mononuclear cells (PBMCs), or THP-1 monocytes.

  • Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% penicillin-streptomycin.

  • Lipopolysaccharide (LPS).

  • MCC950.

  • NLRP3 activator: ATP or Nigericin.

  • IL-1β ELISA kit (species-specific).

  • 96-well cell culture plates.

  • Plate reader.

Procedure
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10^5 cells/well for BMDMs) and allow them to adhere overnight.

  • Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[7]

  • Inhibitor Treatment: Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of MCC950 or a vehicle control (e.g., DMSO). Incubate for 30-60 minutes.

  • NLRP3 Activation: Add an NLRP3 activator, such as ATP (e.g., 2.5 mM) or Nigericin, to the wells and incubate for an appropriate time (e.g., 30-60 minutes for ATP).[7]

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant, which contains the secreted cytokines.

  • IL-1β ELISA: Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves the following steps:

    • Coating a 96-well plate with a capture antibody specific for IL-1β.

    • Blocking non-specific binding sites.

    • Adding the cell culture supernatants and standards to the wells.

    • Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that reacts with the enzyme to produce a measurable color change.

    • Stopping the reaction and measuring the absorbance at a specific wavelength using a plate reader.

  • Data Analysis: Construct a standard curve using the absorbance values of the known concentrations of the IL-1β standard. Use this curve to determine the concentration of IL-1β in the experimental samples. Calculate the half-maximal inhibitory concentration (IC50) of MCC950 by plotting the percentage of IL-1β inhibition against the log concentration of MCC950.

Experimental_Workflow Experimental Workflow for MCC950 Activity Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Seed Cells in 96-well plate prime Prime with LPS (Signal 1) start->prime inhibit Add MCC950 or Vehicle Control prime->inhibit activate Activate with ATP/Nigericin (Signal 2) inhibit->activate collect Collect Supernatant activate->collect elisa Perform IL-1β ELISA collect->elisa analyze Data Analysis (Calculate IC50) elisa->analyze end Results analyze->end

Workflow for IL-1β ELISA-based MCC950 activity assay.

Comparative Performance of MCC950 and Alternatives

The inhibitory potency of MCC950 has been benchmarked against other known NLRP3 inflammasome inhibitors. The IC50 values, which represent the concentration of an inhibitor required to reduce the IL-1β response by 50%, are a key metric for comparison.

InhibitorIC50Cell TypeActivatorReference
MCC950 8 nMTHP-1Not Specified[8]
MCC950 70.4 nMMWS Patient PBMCsLPS[9]
MCC950 36 nMPBMCNot Specified[10]
OLT1177 (Dapansutrile) 1 nMJ774 macrophagesNot Specified[10]
INF39 10 µMNot SpecifiedNot Specified[10]
Oridonin 0.75 µMNot SpecifiedNot Specified[11]
Celastrol 25-50 nMNot SpecifiedATP and LPS[11]
Tranilast 10-15 µMNot SpecifiedNot Specified[10]

MWS: Muckle-Wells Syndrome; PBMC: Peripheral Blood Mononuclear Cell

Cross-Validation Data for MCC950

The inhibitory effect of MCC950 on IL-1β production has been consistently demonstrated across various experimental models.

Experimental ModelTreatmentEffect on IL-1βReference
Mouse BMDMsMCC950 (1-1,000 nM)Dose-dependent inhibition of IL-1β release stimulated by LPS and ATP.[12]
Human MonocytesMCC950 (10 µM)Almost completely abolished IL-1β secretion induced by transfected LPS.[13]
Spinal Cord Injury (Mice)MCC950 (10 mg/kg and 50 mg/kg)Significantly reduced serum IL-1β levels in a dose-dependent manner.[14]
Islet Transplantation (Mice)MCC950Reduced the number of IL-1β-positive cells in and around transplanted islets.[15]
PBMCs from CAPS PatientsMCC950Inhibited the production of mature IL-1β in response to LPS.[9]
PBMCs from patients with NLRP3 low penetrance variantsMCC950Blocked the enhanced IL-1β release following inflammasome activation.[16]

BMDMs: Bone Marrow-Derived Macrophages; CAPS: Cryopyrin-Associated Periodic Syndromes

A systematic review and meta-analysis of animal studies further confirmed that MCC950 administration causes a significant reduction in IL-1β concentration.[17]

Conclusion

The IL-1β ELISA is a robust and widely accepted method for validating the inhibitory activity of MCC950 on the NLRP3 inflammasome. The data consistently demonstrates that MCC950 potently and specifically blocks IL-1β secretion across a variety of cell types and disease models.[9][12][14][15][16] When compared to other NLRP3 inhibitors, MCC950 exhibits high potency, often in the nanomolar range.[8][10] The extensive cross-validation of MCC950's effect on IL-1β production underscores its utility as a valuable tool for research and its potential as a therapeutic agent for NLRP3-driven inflammatory diseases.[12]

References

Validating the Neuroprotective Effects of MCC950 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

MCC950, a potent and selective small-molecule inhibitor of the NLRP3 inflammasome, has emerged as a promising therapeutic candidate for a range of neuroinflammatory and neurodegenerative diseases. Its neuroprotective effects have been validated in numerous preclinical in vivo studies, demonstrating its potential to mitigate neuronal damage, reduce neuroinflammation, and improve functional outcomes. This guide provides an objective comparison of MCC950's performance with other alternatives, supported by experimental data, detailed protocols, and visual pathway diagrams to aid researchers in their investigations.

MCC950: Mechanism of Action and In Vivo Efficacy

MCC950 specifically targets the NLRP3 inflammasome, a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines IL-1β and IL-18, leading to pyroptotic cell death.[1] MCC950 directly binds to the Walker B motif within the NACHT domain of NLRP3, inhibiting its ATPase activity and preventing the conformational changes required for inflammasome assembly and activation.[1][2] This targeted inhibition of the NLRP3 signaling cascade has shown significant neuroprotective effects across various animal models of neurological disorders.

Summary of In Vivo Neuroprotective Effects of MCC950
Disease ModelAnimal ModelMCC950 Dosage & RouteKey FindingsReference
Alzheimer's Disease APP/PS1 mice10 mg/kg, i.p.Reduced Aβ accumulation, improved cognitive function.[2]
Traumatic Brain Injury C57BL/6 mice50 mg/kg, i.p.Improved neurological function, reduced cerebral edema, decreased neuronal apoptosis.[3]
Multiple Sclerosis (EAE) C57BL/6 miceNot specifiedAmeliorated neuronal damage, demyelination, and oligodendrocyte loss.[4]
Spinal Cord Injury C57BL/6 mice10 or 50 mg/kg, i.p.Improved grip strength and hind limb movement, reduced spinal cord edema and neuronal injury.[5]
Isoflurane-Induced Cognitive Impairment Aged mice10 mg/kg, i.p.Ameliorated cognitive impairment, protected against hippocampal neuronal damage.[6]
Stroke (MCAO) Diabetic ratsNot specifiedAmeliorated diabetes-mediated cognitive deficits, reduced neurodegeneration.[7]
Cardiac Arrest and Resuscitation MiceNot specifiedImproved functional recovery and survival rate.[8]

Comparison with Alternative NLRP3 Inflammasome Inhibitors

While MCC950 is the most extensively studied NLRP3 inhibitor in the context of neuroprotection, other compounds have also shown promise.

InhibitorMechanism of ActionIn Vivo Neuroprotective EvidenceReference
MCC950 (CP-456,773/CRID3) Directly binds to the NLRP3 NACHT domain, inhibiting ATP hydrolysis and ASC oligomerization.[1][9]Extensive evidence in models of Alzheimer's disease, TBI, stroke, spinal cord injury, and more.[2][3][5][7][1][9]
CY-09 Directly binds to the ATP-binding motif of the NLRP3 NACHT domain, inhibiting its ATPase activity.[10]Shown to be effective in models of type 2 diabetes and cryopyrin-associated periodic syndromes (CAPS).[10] Neuroprotective effects are less documented compared to MCC950.[10]
CP-456,773 (CRID3) An earlier diarylsulfonylurea compound that inhibits IL-1β release.[9]Showed efficacy in murine models of dermal and pulmonary inflammation.[9] It is considered a precursor to MCC950.[9]
Edaravone Suppresses IL-1β, caspase-1, and NF-κB-dependent NLRP3 inflammation signaling in microglia.[9]Demonstrated neuroprotection in a rat model of intracerebral hemorrhage (ICH).[9][9]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key in vivo experiments.

Animal Model of Traumatic Brain Injury (TBI)
  • Animal Model: Young adult C57BL/6 mice.

  • Injury Induction: Unilateral cortical impact injury is induced.

  • Drug Administration: MCC950 (50 mg/kg) or saline is administered intraperitoneally at 1 and 3 hours post-TBI.

  • Outcome Measures:

    • Neurological Function: Assessed at 24 or 72 hours post-TBI.

    • Histological Analysis: Brains are collected at 24 or 72 hours post-TBI to identify markers of NLRP3 inflammasome activation and proapoptotic activity in the pericontusional areas.[3]

Animal Model of Spinal Cord Injury (SCI)
  • Animal Model: Mice.

  • Drug Administration: MCC950 is administered intraperitoneally.

  • Outcome Measures:

    • Functional Recovery: Grip strength and hind limb movements are assessed.

    • Pathological Assessment: Spinal cord edema and histological injury are evaluated.

    • Molecular Analysis: The assembly of the NLRP3 inflammasome (NLRP3-ASC and NLRP3-Caspase-1 complexes) and the release of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-18) are measured.[5]

Isoflurane-Induced Cognitive Impairment Model
  • Animal Model: Aged mice.

  • Experimental Groups:

    • Control

    • Control + MCC950

    • Isoflurane

    • Isoflurane + MCC950

  • Drug Administration: MCC950 (10 mg/kg) or phosphate-buffered saline (PBS) is administered intraperitoneally 30 minutes before isoflurane inhalation.

  • Outcome Measures:

    • Cognitive Function: Assessed through behavioral tests.

    • Molecular Analysis: Hippocampal levels of NLRP3, cleaved caspase-1, IL-1β, and IL-18 are measured.

    • Histological Analysis: Neuronal damage in the hippocampal CA1 region is assessed using HE staining.[6]

Visualizing the Pathways and Processes

NLRP3 Inflammasome Signaling Pathway

NLRP3_Pathway cluster_Signal1 Signal 1: Priming cluster_Signal2 Signal 2: Activation cluster_Downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB TLR->NFkB pro_IL1B pro-IL-1β NFkB->pro_IL1B NLRP3_protein NLRP3 NFkB->NLRP3_protein IL1B Mature IL-1β NLRP3_active Active NLRP3 NLRP3_protein->NLRP3_active Stimuli Various Stimuli (e.g., K+ efflux, ROS) Stimuli->NLRP3_protein ASC ASC NLRP3_active->ASC Inflammasome NLRP3 Inflammasome (NLRP3, ASC, pro-Caspase-1) pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Casp1 Active Caspase-1 Inflammasome->Casp1 Casp1->IL1B Cleavage IL18 Mature IL-18 Casp1->IL18 Cleavage GSDMD Gasdermin D Casp1->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis MCC950 MCC950 MCC950->NLRP3_active Inhibits

Caption: The NLRP3 inflammasome signaling pathway and the inhibitory action of MCC950.

General Experimental Workflow for In Vivo Neuroprotection Studies

Experimental_Workflow cluster_Setup Experimental Setup cluster_Intervention Intervention cluster_Assessment Outcome Assessment cluster_Analysis Data Analysis Animal_Model Select Animal Model (e.g., mice, rats) Disease_Induction Induce Neurological Disease Model (e.g., TBI, SCI, Stroke) Animal_Model->Disease_Induction Grouping Randomly Assign to Groups (Vehicle, MCC950, etc.) Disease_Induction->Grouping Drug_Admin Administer MCC950 or Vehicle (Specify dose, route, and timing) Grouping->Drug_Admin Behavioral Behavioral & Functional Tests Drug_Admin->Behavioral Molecular Molecular & Biochemical Analysis (e.g., Western Blot, ELISA) Drug_Admin->Molecular Histological Histological & Immunohistochemical Analysis Drug_Admin->Histological Data_Analysis Statistical Analysis of Data Behavioral->Data_Analysis Molecular->Data_Analysis Histological->Data_Analysis Conclusion Draw Conclusions on Neuroprotective Efficacy Data_Analysis->Conclusion

Caption: A generalized workflow for in vivo studies validating neuroprotective agents.

References

MCC950: A Specific NLRP3 Inflammasome Inhibitor with No Effect on TLR Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

MCC950 is a potent and highly specific small-molecule inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.[1] This guide provides a comprehensive comparison, supported by experimental data, confirming that MCC950's inhibitory action is specific to the NLRP3 inflammasome and does not interfere with Toll-like receptor (TLR) signaling pathways, which are responsible for the initial "priming" of the inflammasome.

Data Summary: MCC950's Specificity in Vitro

The following tables summarize quantitative data from studies investigating the effect of MCC950 on cytokine production in immune cells stimulated with various TLR ligands and NLRP3 activators. The data consistently demonstrates that while MCC950 potently inhibits IL-1β production (a hallmark of NLRP3 inflammasome activation), it does not affect the production of TNF-α, a cytokine primarily regulated by TLR-mediated NF-κB signaling.

Cell Type Priming Signal (TLR Ligand) Activation Signal (NLRP3 Activator) MCC950 Concentration Effect on IL-1β Secretion Effect on TNF-α Secretion Reference
Bone Marrow-Derived Macrophages (BMDMs)Lipopolysaccharide (LPS)Nigericin, ATP, SiO₂Dose-dependentInhibitionNo effect[2]
J774a Murine MacrophagesLipopolysaccharide (LPS)ATP20 µMSignificant reductionNo effect[3]
Human THP-1 derived MacrophagesLipopolysaccharide (LPS)ATPNot specifiedInhibitionNegligible effect[3]
db/db Mice Hippocampus (in vivo)Endogenous signalsNot applicable10 mg/kgSignificant reductionNo significant inhibition[4]

Table 1: Comparative Effect of MCC950 on IL-1β and TNF-α Secretion. This table highlights the selective inhibition of IL-1β over TNF-α, indicating that the signaling pathway leading to TNF-α production (TLR signaling) is unaffected by MCC950.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature that confirm the lack of MCC950's effect on TLR signaling.

In Vitro Inflammasome Activation in Macrophages

This protocol is a standard method to assess the specific inhibition of the NLRP3 inflammasome.

  • Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured in appropriate media.

  • Priming: Cells are pre-treated with a TLR ligand, such as LPS (1 µg/mL), for a specified period (e.g., 4 hours) to induce the expression of NLRP3 and pro-IL-1β. This step activates the TLR4 signaling pathway.

  • Inhibitor Treatment: Cells are treated with varying concentrations of MCC950 or a vehicle control (e.g., DMSO) for a defined duration (e.g., 30 minutes) prior to NLRP3 activation.

  • Activation: The NLRP3 inflammasome is activated with a specific stimulus, such as ATP (2.5 mM) or nigericin.

  • Cytokine Measurement: Supernatants are collected, and the concentrations of secreted IL-1β and TNF-α are quantified using ELISA.

  • Western Blot Analysis: Cell lysates and supernatants can be analyzed by Western blot to assess the cleavage of pro-caspase-1 to its active p20 subunit and the processing of pro-IL-1β into mature IL-1β.[2][5]

TLR Ligand-Induced Cytokine Production

This protocol directly assesses the impact of MCC950 on TLR signaling pathways independent of NLRP3 activation.

  • Cell Culture: BMDMs or other relevant immune cells are cultured as described above.

  • Inhibitor Treatment: Cells are pre-treated with MCC950 or a vehicle control.

  • TLR Stimulation: Cells are stimulated with various TLR ligands, such as LPS (for TLR4) or Poly(A:U) (for TLR3), for a specified duration.

  • Cytokine Measurement: The concentration of TNF-α in the supernatant is measured by ELISA. The absence of an effect on TNF-α production indicates that the upstream TLR signaling cascade is not inhibited by MCC950.[2]

Visualizing the Specificity of MCC950

The following diagrams illustrate the relevant signaling pathways and the experimental workflow, highlighting the specific point of action for MCC950.

TLR_Signaling_Pathway cluster_TLR TLR Signaling (Priming) cluster_NLRP3 NLRP3 Inflammasome (Activation) TLR_Ligand TLR Ligand (e.g., LPS) TLR TLR4 TLR_Ligand->TLR MyD88 MyD88 TLR->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus TNFa_mRNA TNF-α mRNA Nucleus->TNFa_mRNA pro_IL1b_mRNA pro-IL-1β mRNA Nucleus->pro_IL1b_mRNA NLRP3_mRNA NLRP3 mRNA Nucleus->NLRP3_mRNA TNFa TNF-α (Secreted) TNFa_mRNA->TNFa pro_IL1b pro-IL-1β pro_IL1b_mRNA->pro_IL1b NLRP3 NLRP3 NLRP3_mRNA->NLRP3 NLRP3_Activator NLRP3 Activator (e.g., ATP) NLRP3_Activator->NLRP3 ASC ASC NLRP3->ASC pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Casp1 Caspase-1 pro_Casp1->Casp1 IL1b IL-1β (Secreted) pro_IL1b->IL1b Caspase-1 MCC950 MCC950 MCC950->NLRP3

Caption: MCC950 specifically inhibits NLRP3, blocking IL-1β maturation, without affecting TLR-mediated TNF-α production.

Experimental_Workflow start Culture Macrophages prime Prime with TLR Ligand (e.g., LPS) start->prime treat Treat with MCC950 or Vehicle prime->treat activate Activate with NLRP3 Stimulus (e.g., ATP) treat->activate collect Collect Supernatant activate->collect measure_tnf Measure TNF-α (TLR Pathway Readout) collect->measure_tnf measure_il1b Measure IL-1β (NLRP3 Pathway Readout) collect->measure_il1b

Caption: Experimental workflow to confirm the specific inhibitory effect of MCC950 on the NLRP3 inflammasome.

Conclusion

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental NLRP3 inflammasome inhibitor, MCC950, with currently approved biological therapies for the treatment of Cryopyrin-Associated Periodic Syndromes (CAPS). CAPS are a group of rare autoinflammatory diseases caused by gain-of-function mutations in the NLRP3 gene, leading to excessive production of interleukin-1β (IL-1β) and severe systemic inflammation. This document summarizes experimental data on the efficacy of MCC950 against various CAPS-related NLRP3 mutants, details its mechanism of action, and presents a comparison with established treatments.

Executive Summary

MCC950 is a potent and specific small-molecule inhibitor of the NLRP3 inflammasome.[1] Preclinical studies have demonstrated its efficacy in blocking IL-1β production in cellular models and in peripheral blood mononuclear cells (PBMCs) from CAPS patients with a range of NLRP3 mutations.[1] While promising, the clinical development of MCC950 was halted in Phase II trials due to observations of elevated liver enzymes, indicating potential hepatotoxicity.[2] This guide provides an objective comparison of MCC950 with the three FDA-approved IL-1β targeting biologics for CAPS: Anakinra, Canakinumab, and Rilonacept.

Comparative Efficacy and Mechanism of Action

MCC950 directly targets the NLRP3 protein, preventing its activation and the subsequent cascade of inflammatory events. In contrast, the approved biologics act downstream by neutralizing or blocking the receptor for IL-1β.

FeatureMCC950AnakinraCanakinumabRilonacept
Target NLRP3 Inflammasome[1]Interleukin-1 Receptor (IL-1R)[3]Interleukin-1β (IL-1β)[4]Interleukin-1β (IL-1β) and Interleukin-1α (IL-1α)[5]
Mechanism of Action Binds to the Walker B motif of NLRP3, locking it in an inactive conformation and preventing ATP hydrolysis and inflammasome assembly.[1]Recombinant human IL-1 receptor antagonist; competitively inhibits IL-1β and IL-1α from binding to IL-1R1.[3]Human monoclonal antibody that neutralizes IL-1β.[4]Dimeric fusion protein (IL-1R1 and IL-1RAcP) linked to human IgG1 that acts as a soluble decoy receptor for IL-1β and IL-1α.[5]
Administration Oral (in preclinical studies)Subcutaneous daily injectionSubcutaneous injection every 4-8 weeksSubcutaneous weekly injection
Clinical Status Phase II trials halted due to liver toxicity concerns.[2]FDA-approved for CAPS.FDA-approved for CAPS.FDA-approved for CAPS.
Quantitative Efficacy Data for MCC950
Cell Type / ModelNLRP3 Status / MutantMCC950 IC50Reference
Human Whole BloodWild-Type627 nM[6]
Human PBMCsWild-Type41.3 nM[7]
Muckle-Wells Syndrome (MWS) Patient PBMCsVarious Mutations70.4 nM[7]
THP-1 MacrophagesWild-Type0.2 µM[8]
in vitro reconstitution (iBMDM)D303NInhibition demonstrated[7]
MWS Patient PBMCsV198M, R260W, E311K, A349V, G564D, E567KSignificant inhibition of IL-1β production[1]
Familial Cold Autoinflammatory Syndrome (FCAS) Patient PBMCsY563N, Y563I, E525KReduced IL-1β production[1]
Neonatal-Onset Multisystem Inflammatory Disease (NOMID) Patient PBMCsD303NPromising inhibition of IL-1β production[1]

Signaling Pathways and Experimental Workflows

NLRP3 Inflammasome Activation and Inhibition by MCC950

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the point of intervention for MCC950.

NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs TLR TLR/IL-1R PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription ↑ pro-IL-1β & NLRP3 mRNA NFkB->Transcription Activators K+ Efflux, ATP, etc. NLRP3_inactive NLRP3 (inactive) Activators->NLRP3_inactive NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Caspase-1 Inflammasome->Casp1 proIL1b Pro-IL-1β Casp1->proIL1b cleavage proIL18 Pro-IL-18 Casp1->proIL18 cleavage GSDMD Gasdermin D Casp1->GSDMD cleavage IL1b Mature IL-1β proIL1b->IL1b IL1R IL-1 Receptor IL1b->IL1R IL18 Mature IL-18 proIL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis MCC950 MCC950 MCC950->NLRP3_inactive Binds & Stabilizes Anakinra Anakinra Anakinra->IL1R Blocks Canakinumab Canakinumab Canakinumab->IL1b Neutralizes Rilonacept Rilonacept Rilonacept->IL1b Traps

Caption: NLRP3 inflammasome pathway and points of therapeutic intervention.

Experimental Workflow: Ex Vivo Stimulation of CAPS Patient PBMCs

The following diagram outlines a typical experimental workflow to assess the efficacy of NLRP3 inhibitors on PBMCs isolated from CAPS patients.

PBMC_Workflow start Blood Sample from CAPS Patient pbmc_isolation PBMC Isolation (Ficoll Gradient) start->pbmc_isolation cell_culture Cell Seeding & Culture pbmc_isolation->cell_culture treatment Treatment with MCC950 (or vehicle) cell_culture->treatment stimulation LPS Stimulation (Priming) treatment->stimulation incubation Incubation (e.g., 3 hours) stimulation->incubation collection Supernatant & Cell Lysate Collection incubation->collection analysis Analysis collection->analysis elisa ELISA (IL-1β, TNF-α, IL-6) analysis->elisa western Western Blot (Caspase-1, IL-1β) analysis->western

Caption: Workflow for assessing MCC950 efficacy in CAPS patient PBMCs.

Experimental Protocols

Isolation and Culture of Peripheral Blood Mononuclear Cells (PBMCs)
  • Blood Collection: Whole blood is collected from CAPS patients and healthy donors in heparinized tubes.

  • PBMC Isolation: PBMCs are isolated by density gradient centrifugation using Ficoll-Paque.

  • Cell Culture: Isolated PBMCs are washed and resuspended in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are seeded in 96-well plates.

Ex Vivo Stimulation and Inhibition Assay
  • Inhibitor Treatment: PBMCs are pre-treated with various concentrations of MCC950 or vehicle (DMSO) for a specified period (e.g., 1 hour).

  • NLRP3 Inflammasome Priming: Cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce the expression of pro-IL-1β and NLRP3. For CAPS patient PBMCs, which have a constitutively active inflammasome, LPS stimulation alone is often sufficient to induce IL-1β secretion.[1]

  • NLRP3 Inflammasome Activation (for healthy donor PBMCs): A second signal, such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM), is added to activate the NLRP3 inflammasome.

  • Incubation: Cells are incubated for a defined period (e.g., 3-6 hours) at 37°C in a 5% CO2 incubator.

  • Sample Collection: The cell culture supernatant is collected for cytokine analysis, and the cell pellet can be lysed for protein analysis.

Measurement of IL-1β Secretion
  • ELISA: IL-1β concentrations in the cell culture supernatants are quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Western Blot: Cell lysates and supernatants can be analyzed by Western blotting to detect pro-IL-1β, mature IL-1β (p17), and cleaved caspase-1 (p20).

Off-Target Effects and Clinical Limitations of MCC950

While MCC950 demonstrates high specificity for the NLRP3 inflammasome over other inflammasomes like AIM2 and NLRC4, studies have identified off-target effects.[8] One identified off-target is Carbonic Anhydrase 2 (CA2), which MCC950 inhibits non-competitively.[8] The primary concern that led to the discontinuation of Phase II clinical trials for rheumatoid arthritis was the observation of elevated serum liver enzymes, suggesting potential drug-induced liver injury.[2] The precise mechanism of this hepatotoxicity is still under investigation.

Conclusion

MCC950 remains a valuable research tool for studying the NLRP3 inflammasome and its role in inflammatory diseases. Its high potency and specificity in preclinical models of CAPS highlight the therapeutic potential of directly targeting NLRP3. However, the safety concerns, particularly liver toxicity, have thus far prevented its clinical application. In contrast, the approved biological therapies, Anakinra, Canakinumab, and Rilonacept, have established safety and efficacy profiles in the long-term management of CAPS. Future development of NLRP3 inhibitors will need to overcome the safety hurdles encountered by MCC950 to provide a viable oral alternative to the injectable biologics currently used to treat CAPS.

References

Safety Operating Guide

Proper Disposal of MCC950 Sodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the proper disposal procedures for MCC950 sodium, a potent and selective inhibitor of the NLRP3 inflammasome. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with institutional and regulatory standards. While this compound is not classified as a hazardous substance according to available Safety Data Sheets (SDS), it should be handled with care, and waste should be managed responsibly.[1]

Key Safety and Disposal Information

For quick reference, the following table summarizes the essential safety and disposal parameters for this compound.

ParameterInformationSource
Hazard Classification Not classified as a hazardous substance or mixture.[1]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, and a lab coat should be worn when handling the compound and its waste.[2]
Primary Disposal Route Treat as chemical waste. Do not dispose of in household garbage or down the drain.[2]
Waste Segregation Segregate this compound waste from other waste streams to prevent unintended reactions.[2]
Waste Container Use a clearly labeled, sealable, and chemically compatible container.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound and materials contaminated with it. This procedure is based on general best practices for laboratory chemical waste disposal and should be adapted to comply with your institution's specific guidelines.

1. Waste Identification and Segregation:

  • Treat all materials contaminated with this compound, including unused solid compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), as chemical waste.[2]

  • Segregate this waste stream from other types of laboratory waste, such as biological or radioactive waste, to prevent cross-contamination and ensure proper disposal.

2. Waste Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated items, in a designated, durable, and sealable container. The original product container, if in good condition, can be used.[2]

  • Liquid Waste: For solutions containing this compound, use a leak-proof container designed for liquid chemical waste. Ensure the container is compatible with the solvents used (e.g., DMSO, ethanol, water).[3] Do not overfill liquid waste containers; a general guideline is to fill to no more than 75% capacity to allow for vapor expansion.[4]

3. Waste Container Labeling:

  • Clearly label the waste container with "Hazardous Waste" (or as required by your institution) and the full chemical name: "this compound".[2]

  • Include the approximate concentration and quantity of the waste.

  • Ensure the label is securely attached and legible.

4. Storage of Waste:

  • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[2]

  • The storage area should be well-ventilated and away from incompatible chemicals.

5. Final Disposal:

  • Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2]

  • Do not attempt to transport or dispose of the chemical waste independently.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: Solid vs. Liquid ppe->segregate collect_solid Collect Solid Waste in Designated Container segregate->collect_solid Solid collect_liquid Collect Liquid Waste in Leak-Proof Container segregate->collect_liquid Liquid label_waste Label Container Clearly: 'Hazardous Waste - this compound' collect_solid->label_waste collect_liquid->label_waste store_waste Store Sealed Container in Designated Satellite Area label_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Proper Disposal by Authorized Personnel contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, contributing to a secure laboratory environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Personal protective equipment for handling MCC950 sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of MCC950 sodium, a potent and selective inhibitor of the NLRP3 inflammasome. Adherence to these procedures is essential to ensure personal safety and maintain experimental integrity.

Immediate Safety Information

This compound is a small molecule inhibitor that requires careful handling to avoid potential exposure. While specific toxicity data is limited, it is prudent to treat this compound with a high degree of caution.

Personal Protective Equipment (PPE)

When handling this compound in its powdered form or in solution, the following personal protective equipment is mandatory:

PPE CategoryItemSpecifications
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Hand Protection Nitrile glovesDouble-gloving is recommended when handling the pure compound.
Body Protection Laboratory coatFully buttoned to protect from spills.
Respiratory Protection Dust mask or respiratorRecommended when weighing or handling the powdered form to avoid inhalation.
Emergency Procedures

In the event of exposure, follow these procedures immediately:

Exposure TypeAction
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Inhalation Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Operational Plan: Handling and Storage

Proper handling and storage are crucial for maintaining the stability and efficacy of this compound.

Storage Conditions
FormStorage TemperatureAdditional Notes
Lyophilized Powder -20°CStore in a desiccator to prevent moisture absorption. Stable for up to 24 months.[1]
Stock Solutions -20°CAliquot to avoid repeated freeze-thaw cycles. Stable for up to 1 month.[1]
Solution Preparation (In Vitro)

This compound is soluble in several solvents. Prepare solutions in a well-ventilated area, preferably a chemical fume hood.

SolventSolubility
Water≥124 mg/mL[2]
DMSO≥21.45 mg/mL[2]
Ethanol≥43 mg/mL[2]

Protocol for Reconstituting a 10 mM Stock Solution in DMSO:

  • Ensure all necessary PPE is worn.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock, use 4.265 mg of this compound (Molecular Weight: 426.46 g/mol ).

  • Add the appropriate volume of fresh, anhydrous DMSO to the tube.

  • Vortex briefly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C.[1]

Disposal Plan

All waste containing this compound must be disposed of as chemical waste in accordance with institutional and local regulations.

Waste Segregation and Disposal
  • Solid Waste: Collect any unused this compound powder, contaminated gloves, weigh boats, and other disposable materials in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a designated, clearly labeled hazardous waste container. Do not pour solutions down the drain.

  • Sharps Waste: Dispose of any needles or syringes used for in vivo administration in a designated sharps container for chemical waste.

Experimental Protocols

MCC950 is a selective inhibitor of the NLRP3 inflammasome, blocking its activation and subsequent release of pro-inflammatory cytokines.[2]

In Vitro Inhibition of NLRP3 Inflammasome Activation

This protocol describes the use of MCC950 to inhibit NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).

Materials:

  • Bone marrow-derived macrophages (BMDMs)

  • LPS (Lipopolysaccharide)

  • ATP (Adenosine triphosphate)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • ELISA kit for IL-1β

Procedure:

  • Plate BMDMs at a suitable density in a 96-well plate and culture overnight.

  • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.

  • Pre-treat the cells with varying concentrations of MCC950 (e.g., 1 nM to 10 µM) for 30-60 minutes. Include a vehicle control (DMSO).

  • Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) for 30-60 minutes.

  • Collect the cell culture supernatants.

  • Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

In Vivo Administration

For in vivo studies, this compound is typically administered via intraperitoneal (i.p.) injection.

Protocol for In Vivo Administration in a Mouse Model:

  • Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline). A common dosage is 10-50 mg/kg.[3][4]

  • Administer the solution to the mice via intraperitoneal injection.

  • The timing and frequency of administration will depend on the specific experimental design and animal model. For example, in some studies, MCC950 is administered one hour prior to the inflammatory challenge.[5]

Visualizations

NLRP3 Inflammasome Signaling Pathway and Inhibition by MCC950

Caption: NLRP3 inflammasome activation pathway and the inhibitory action of MCC950.

Experimental Workflow for In Vitro MCC950 Efficacy Testing

experimental_workflow start Start plate_cells Plate Macrophages (e.g., BMDMs) start->plate_cells prime_cells Prime with LPS (Induce pro-IL-1β & NLRP3) plate_cells->prime_cells treat_cells Treat with MCC950 (or Vehicle Control) prime_cells->treat_cells activate_inflammasome Activate with ATP (or other stimulus) treat_cells->activate_inflammasome collect_supernatant Collect Supernatant activate_inflammasome->collect_supernatant measure_il1b Measure IL-1β (ELISA) collect_supernatant->measure_il1b analyze_data Analyze Data & Determine IC50 measure_il1b->analyze_data end End analyze_data->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.